Product packaging for 2-Methoxy-5-methylbenzoic acid(Cat. No.:CAS No. 25045-36-7)

2-Methoxy-5-methylbenzoic acid

Cat. No.: B1297826
CAS No.: 25045-36-7
M. Wt: 166.17 g/mol
InChI Key: QEFQGRZFYWPDSU-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylbenzoic acid is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B1297826 2-Methoxy-5-methylbenzoic acid CAS No. 25045-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFQGRZFYWPDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334269
Record name 2-Methoxy-5-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25045-36-7
Record name 2-Methoxy-5-methylbenzoic acid
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Record name 2-Methoxy-5-methylbenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is 2-Methoxy-5-methylbenzoic acid?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Methoxy-5-methylbenzoic acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 25045-36-7), a substituted aromatic carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It details the compound's physicochemical properties, outlines plausible synthetic and purification methodologies, discusses its applications as a chemical intermediate, provides a thorough guide to its analytical characterization, and summarizes essential safety and handling protocols. The content is structured to deliver not just data, but also expert insights into the causality behind experimental choices and analytical interpretations, ensuring a self-validating and authoritative resource.

Core Compound Identity and Physicochemical Properties

This compound is an organic compound featuring a benzoic acid core with a methoxy group at the ortho-position and a methyl group at the meta-position relative to the carboxyl group. This substitution pattern dictates its chemical reactivity and physical properties.

Nomenclature and Chemical Identifiers
  • IUPAC Name: this compound[1]

  • Synonyms: No common synonyms are widely used.

  • CAS Number: 25045-36-7[1]

  • Molecular Formula: C₉H₁₀O₃[1]

  • Molecular Weight: 166.17 g/mol [1]

  • InChI Key: QEFQGRZFYWPDSU-UHFFFAOYSA-N[1]

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. These parameters are critical for designing synthetic reactions, purification schemes, and formulation strategies.

PropertyValueSource
Physical State Solid, typically a powder or crystals.General Knowledge
Melting Point 68-72 °C--INVALID-LINK--
Boiling Point 295.5 ± 20.0 °C (Predicted)--INVALID-LINK--
Octanol/Water Partition Coefficient (logP) 1.702 (Crippen Calculated)--INVALID-LINK--
Water Solubility (logWS) -2.13 (Crippen Calculated)--INVALID-LINK--
pKa Data not available; expected to be similar to other benzoic acids (~4.2)General Knowledge
Chemical Structure

The molecular structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis and Purification

While multiple synthetic routes can be envisioned, a common and reliable laboratory-scale approach involves the methylation of the corresponding phenolic precursor, 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid). This method is an application of the Williamson ether synthesis.

Proposed Synthetic Route: Williamson Ether Synthesis

The rationale for this choice is the high efficiency and selectivity of O-methylation of phenols under basic conditions. The starting material, 2-hydroxy-5-methylbenzoic acid, can be prepared via the Kolbe-Schmitt reaction from p-cresol.[2] The subsequent methylation specifically targets the more acidic phenolic hydroxyl group over the carboxylic acid proton when an appropriate base and stoichiometry are used.

Detailed Experimental Protocol (Proposed)

Reaction: Methylation of 2-hydroxy-5-methylbenzoic acid.

Materials:

  • 2-hydroxy-5-methylbenzoic acid (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)

  • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-hydroxy-5-methylbenzoic acid and anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution. The mixture will become a suspension.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate (or methyl iodide) dropwise to the suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a chemical fume hood.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into a beaker of cold water.

  • Acidify the aqueous mixture to pH ~2 with 1 M HCl. A precipitate should form.

  • Extract the product into diethyl ether (3x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization . A suitable solvent system, such as a mixture of ethanol and water or hexane and ethyl acetate, should be determined empirically to yield high-purity crystals.

Synthesis and Purification Workflow

G Start 2-hydroxy-5-methylbenzoic acid + K₂CO₃ in DMF Reagent Add Dimethyl Sulfate (CH₃)₂SO₄ Start->Reagent Reaction Heat (60-70°C, 4-6h) Reaction Monitoring (TLC) Reagent->Reaction Workup Aqueous Workup (Quench, Acidify, Extract) Reaction->Workup Crude Crude Product Workup->Crude Purify Purification (Recrystallization) Crude->Purify Final Pure this compound Purify->Final

Caption: Workflow for the synthesis and purification of the target compound.

Applications in Research and Development

Substituted benzoic acids are fundamental building blocks in organic synthesis, particularly in the pharmaceutical and fine chemical industries. This compound is no exception, serving as a valuable intermediate for constructing more complex molecular architectures.

Intermediate in Organic Synthesis

The carboxylic acid and the aromatic ring functionalities provide two distinct handles for chemical modification. It can be used as a precursor in the synthesis of heterocycles, such as pyrazoles, which are common motifs in medicinal chemistry. For example, it can be converted to malon (2-methoxy-5-methyl) anilic acid hydrazide, a key component in synthesizing substituted pyrazole compounds.[3]

Scaffold in Medicinal Chemistry

While data on the specific biological activity of this compound is limited, its structural motifs are present in various biologically active molecules. Methoxybenzoic acid derivatives have been investigated for a range of therapeutic applications.

  • Anticancer Potential: Many benzoic acid derivatives have been synthesized and evaluated for their anticancer properties, targeting various mechanisms within cancer cells.[4]

  • Anti-inflammatory and Analgesic Activity: The related compound 2-Amino-5-methoxybenzoic acid is a key intermediate for synthesizing anti-inflammatory and analgesic agents.

  • Antimicrobial Properties: The p-methoxy isomer of cinnamic acid, which can be metabolized to p-methoxybenzoic acid, has shown notable antimicrobial activity.[5]

The unique substitution pattern of this compound makes it an attractive scaffold for library synthesis in drug discovery campaigns to explore these and other potential therapeutic areas.

Logical Application Pathway

G Core This compound Intermediate Chemical Intermediate Core->Intermediate Pharma Pharmaceutical Synthesis Intermediate->Pharma FineChem Fine Chemical Synthesis Intermediate->FineChem APIs Active Pharmaceutical Ingredient (API) Scaffolds Pharma->APIs Heterocycles Heterocycle Synthesis (e.g., Pyrazoles) FineChem->Heterocycles Therapeutics Potential Therapeutic Areas APIs->Therapeutics Anticancer Anticancer Agents Therapeutics->Anticancer AntiInflammatory Anti-inflammatory Agents Therapeutics->AntiInflammatory Antimicrobial Antimicrobial Agents Therapeutics->Antimicrobial

Caption: Relationship between the core compound and its applications.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic methods is employed.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound. The NMR predictions are based on established principles of substituent effects on chemical shifts, by comparing with data from similar structures.[6][7]

TechniqueExpected Peaks / Signals
¹H NMR ~10.5-12.5 ppm (s, 1H, -COOH), ~7.0-7.5 ppm (m, 3H, Ar-H), ~3.8 ppm (s, 3H, -OCH₃), ~2.3 ppm (s, 3H, Ar-CH₃)
¹³C NMR ~165-170 ppm (C=O), ~155-160 ppm (C-OCH₃), ~110-140 ppm (Ar-C), ~55 ppm (-OCH₃), ~20 ppm (Ar-CH₃)
IR (Infrared) 2500-3300 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~1250 cm⁻¹ (C-O stretch), 2900-3000 cm⁻¹ (C-H stretch)[8]
Mass Spec (EI) Molecular Ion [M]⁺ at m/z 166. Key fragment at m/z 119 [M - COOH - CH₃]⁺.[1]
Analytical Workflow

The process for confirming the structure and purity of a synthesized batch is outlined below.

G Sample Synthesized Product Purity Purity Assessment (HPLC, LC-MS) Sample->Purity Identity Structural Confirmation Sample->Identity Result Confirmed Structure & Purity >95% Purity->Result NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR MS Mass Spectrometry Identity->MS IR IR Spectroscopy Identity->IR NMR->Result MS->Result IR->Result

Caption: Standard workflow for analytical characterization.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

Hazard Identification

Based on aggregated GHS data, the compound is classified as follows:

  • GHS Classification: Acute Toxicity, Oral, Category 4.[1]

  • Hazard Statement: H302: Harmful if swallowed.[1]

  • Signal Word: Warning.[1]

Precautionary Measures and Handling
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

First-Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

References

In-Depth Technical Guide to the Physical Properties of 2-Methoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Methoxy-5-methylbenzoic acid (CAS No: 25045-36-7), a key intermediate in various chemical syntheses. The information is presented to support research, development, and quality control activities.

Core Physical and Chemical Properties

This compound is a substituted benzoic acid derivative. Its chemical structure, featuring a carboxylic acid, a methoxy group, and a methyl group on the benzene ring, dictates its physical and chemical behavior.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₃--INVALID-LINK--
Molecular Weight 166.17 g/mol --INVALID-LINK--
CAS Number 25045-36-7--INVALID-LINK--
Melting Point 68-72 °C--INVALID-LINK--
Boiling Point Data not availableN/A
pKa (Dissociation Constant) Experimental data not available. Computed estimates suggest it is a weak acid.--INVALID-LINK--
Appearance SolidN/A

Spectroscopic Data Summary

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Spectroscopic TechniqueKey Data and Observations
Infrared (IR) Spectroscopy The NIST WebBook provides a reference IR spectrum for this compound. Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad), C=O stretch of the carboxylic acid, C-O stretches of the methoxy and carboxylic acid groups, and C-H stretches of the aromatic ring and methyl group.[1]
Mass Spectrometry (MS) A mass spectrum (electron ionization) is available in the NIST database, which can be used to confirm the molecular weight and fragmentation pattern of the compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy While specific experimental spectra for this compound are not readily available in public databases, predicted ¹H and ¹³C NMR spectra can be calculated. The ¹H NMR would show distinct signals for the carboxylic acid proton, the aromatic protons, the methoxy protons, and the methyl protons. The ¹³C NMR would show unique signals for each carbon atom in the molecule.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample. A narrow melting range (typically < 2 °C) is indicative of a pure compound.

Workflow for Physical Property Determination

G General Workflow for Physical Characterization of a Solid Organic Compound cluster_synthesis Synthesis & Purification cluster_physical_props Physical Property Determination cluster_spectroscopy Spectroscopic Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Purity Check NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS BoilingPoint Boiling Point Determination (if applicable) MeltingPoint->BoilingPoint Solubility Solubility Studies BoilingPoint->Solubility

Caption: General workflow for the synthesis, purification, and characterization of a solid organic compound.

Solubility Determination

Understanding the solubility of a compound is critical for its application in various experimental and formulation contexts.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), and a nonpolar solvent like hexane) are chosen.

  • Sample Preparation: A known mass of this compound (e.g., 10 mg) is placed into a series of small test tubes or vials.

  • Solvent Addition: A known volume of a selected solvent (e.g., 1 mL) is added to a test tube containing the sample.

  • Observation: The mixture is agitated (e.g., vortexed) at a controlled temperature (typically room temperature) for a set period. The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble).

  • Quantitative Analysis (Optional): For a more precise determination, a saturated solution is prepared, and the concentration of the dissolved solute is measured using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the ¹H and/or ¹³C NMR spectra are acquired.

  • Data Processing and Analysis: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to confirm the molecular structure.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Methodology:

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

  • Data Acquisition: The IR spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide structural information.

Diagram of a Generic Melting Point Determination Setup

G Schematic of a Capillary Melting Point Apparatus cluster_apparatus Melting Point Apparatus cluster_sample Sample Preparation HeatingBlock Heated Metal Block ViewingLens Magnifying Viewing Lens HeatingBlock->ViewingLens Observe sample Thermometer Calibrated Thermometer CapillaryHolder Capillary Tube Holder Sample This compound (solid) CapillaryTube Sealed Capillary Tube Sample->CapillaryTube Pack sample into tube CapillaryTube->CapillaryHolder Insert into apparatus

Caption: A simplified diagram illustrating the key components of a capillary melting point apparatus.

References

An In-depth Technical Guide to 2-Methoxy-5-methylbenzoic acid (CAS: 25045-36-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylbenzoic acid, with the CAS number 25045-36-7, is a substituted benzoic acid derivative. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a focus on its role as a key intermediate in organic synthesis. While direct biological activities of this compound are not extensively documented in publicly available literature, its utility as a building block in the preparation of more complex molecules, such as flavones, makes it a compound of interest for researchers in medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₃[1][2][3]
Molecular Weight 166.17 g/mol [1][2][4]
Melting Point 68-72 °C[5][6]
Boiling Point 295.5 ± 20.0 °C (Predicted)[5][7]
Density 1.168 ± 0.06 g/cm³ (Predicted)[5][8]
Appearance Solid[2]
Storage Temperature Room Temperature, Sealed in Dry[5]
InChIKey QEFQGRZFYWPDSU-UHFFFAOYSA-N[3]
SMILES CC1=CC(=C(C=C1)OC)C(=O)O[4]

Synthesis and Reactions

This compound is primarily utilized as an intermediate in organic synthesis. A notable application is in the synthesis of flavones, a class of compounds with a wide range of biological activities.

General Synthetic Workflow

The role of this compound as a precursor in a multi-step synthesis is outlined below. The carboxylic acid moiety can be converted to other functional groups, such as ketones, which then serve as key intermediates for cyclization reactions.

G cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_reaction Key Reaction cluster_cyclization Final Step 2_Methoxy_5_methylbenzoic_acid This compound Functional_Group_Conversion Functional Group Conversion (e.g., to ketone) 2_Methoxy_5_methylbenzoic_acid->Functional_Group_Conversion Intermediate_Compound 2-Methoxy-5-methylacetophenone (Intermediate) Functional_Group_Conversion->Intermediate_Compound Condensation Condensation Reaction Intermediate_Compound->Condensation Reagent Reagent (e.g., Benzoyl Cyanide) Reagent->Condensation Diketone_Intermediate 1,3-Diketone Intermediate Condensation->Diketone_Intermediate Cyclization Cyclization Diketone_Intermediate->Cyclization Final_Product Flavone Derivative Cyclization->Final_Product

Caption: General synthetic workflow illustrating the use of this compound as a precursor.

Experimental Protocols

Representative Experimental Protocol: Synthesis of Flavones

The following is a general procedure for the synthesis of flavones starting from a 2-methoxybenzoic acid derivative, adapted from literature describing similar transformations.[1] This protocol illustrates a key application of the title compound as a synthetic intermediate.

Step 1: Conversion to 2-Methoxy-5-methylacetophenone

A detailed protocol for this specific conversion was not found in the searched literature. However, this transformation can typically be achieved by reacting this compound with an organometallic reagent like methyllithium.

Step 2: Synthesis of 1-(2-methoxy-5-methylphenyl)-3-phenyl-1,3-propanedione (A 1,3-Diketone Intermediate)

  • To a solution of 2-methoxy-5-methylacetophenone (1 equivalent) in anhydrous tetrahydrofuran (THF), add lithium diisopropylamide (LDA) (1.05 equivalents) at -20 °C under an inert atmosphere (e.g., argon).

  • Stir the mixture at this temperature for 2 hours.

  • Cool the reaction mixture to -78 °C and add a solution of benzoyl cyanide (1 equivalent) in anhydrous THF.

  • Allow the reaction to stir while gradually warming to room temperature over 2 hours.

  • Quench the reaction by adding 0.5 N HCl.

  • Remove the THF in vacuo.

  • Pour the residue into 0.5 N HCl and extract with methylene chloride.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1,3-diketone.

  • Purify the product by column chromatography.

Step 3: Cyclization to Flavone

  • Heat the purified 1-(2-methoxy-5-methylphenyl)-3-phenyl-1,3-propanedione with hydriodic acid (47%) in glacial acetic acid at 100 °C for 1.5 hours.[1]

  • After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude flavone derivative.

  • Purify by recrystallization or column chromatography.

G start Start: 2-Methoxy-5-methylacetophenone in THF add_lda Add LDA at -20°C start->add_lda stir_1 Stir for 2h at -20°C add_lda->stir_1 cool Cool to -78°C stir_1->cool add_benzoyl_cyanide Add Benzoyl Cyanide in THF cool->add_benzoyl_cyanide stir_2 Stir and warm to RT over 2h add_benzoyl_cyanide->stir_2 quench Quench with 0.5 N HCl stir_2->quench workup Evaporate THF, Extract with CH2Cl2, Wash, Dry, Concentrate quench->workup purify_diketone Purify by Chromatography workup->purify_diketone diketone Intermediate: 1,3-Diketone purify_diketone->diketone cyclize Heat with HI in Acetic Acid at 100°C for 1.5h diketone->cyclize workup_2 Pour into water, Extract, Wash, Dry, Concentrate cyclize->workup_2 purify_flavone Purify by Recrystallization/ Chromatography workup_2->purify_flavone end Final Product: Flavone Derivative purify_flavone->end

Caption: Experimental workflow for the synthesis of a flavone derivative from a 2-methoxyacetophenone.

Biological Activity and Applications in Drug Development

Currently, there is a lack of direct evidence in the reviewed scientific literature detailing specific biological activities or mechanisms of action for this compound itself. Its primary significance in the context of drug development and life sciences research lies in its role as a versatile chemical intermediate.

Structurally related molecules, such as various flavone derivatives synthesized using this acid as a precursor, have been investigated for a wide range of pharmacological properties. Therefore, the importance of this compound is indirectly linked to the biological activities of the larger, more complex molecules it helps to create.

Safety and Handling

This compound is classified as a hazardous substance. It may cause an allergic skin reaction and serious eye irritation.[2] It is harmful if swallowed.[9]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[2]

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

    • Skin: Wash with plenty of soap and water.

    • Ingestion: If swallowed, seek immediate medical assistance.

  • Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.

  • Incompatibilities: Strong oxidizing agents, strong acids, and bases.[2]

Conclusion

This compound (CAS 25045-36-7) is a valuable chemical intermediate with well-defined physicochemical properties. While direct biological applications have not been prominently reported, its utility in the synthesis of complex organic molecules, such as flavones, underscores its importance for researchers in organic chemistry, medicinal chemistry, and drug discovery. Proper safety precautions are essential when handling this compound. Future research may yet uncover direct biological roles for this molecule, but its current value lies in its capacity as a versatile building block for chemical synthesis.

References

An In-depth Technical Guide to 2-Methoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-5-methylbenzoic acid, a key chemical intermediate in the pharmaceutical and fine chemical industries. This document details its chemical and physical properties, outlines a standard synthesis and purification protocol, and explores its applications in drug discovery and development.

Core Properties of this compound

This compound, a substituted benzoic acid derivative, is a valuable building block in organic synthesis. Its molecular structure, featuring a methoxy and a methyl group on the benzene ring, allows for diverse chemical modifications, making it an important precursor for more complex molecules.

PropertyValueReference
Molecular Weight 166.17 g/mol [1]
Molecular Formula C₉H₁₀O₃[1]
CAS Number 25045-36-7[1]
Appearance Solid
Melting Point 69°C
IUPAC Name This compound[1]
Synonyms 5-Methyl-o-anisic acid[1]

Synthesis and Purification

The synthesis of this compound can be achieved through the methylation of 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid). This reaction is a common and effective method for preparing methoxy-substituted aromatic compounds.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-hydroxy-5-methylbenzoic acid.

Materials:

  • 2-hydroxy-5-methylbenzoic acid

  • Dimethyl sulfate

  • Sodium hydroxide

  • Anhydrous potassium carbonate

  • Acetone

  • Hydrochloric acid

  • Dichloromethane

  • Water

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-5-methylbenzoic acid in acetone. Add anhydrous potassium carbonate to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

  • Methylation: While stirring the mixture, slowly add dimethyl sulfate. Dimethyl sulfate is a potent methylating agent. The reaction mixture is then heated to reflux and maintained at that temperature for several hours to ensure the completion of the methylation reaction.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The acetone is removed using a rotary evaporator. The resulting residue is then dissolved in water and acidified with hydrochloric acid to protonate the carboxylic acid group.

  • Extraction: The aqueous solution is extracted with dichloromethane to isolate the this compound. The organic layers are combined.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

Experimental Protocol: Purification by Recrystallization

Objective: To purify the synthesized this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Hot plate

  • Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: The crude this compound is dissolved in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

  • Crystallization: Water is slowly added to the hot ethanolic solution until the solution becomes slightly cloudy, indicating the saturation point. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Isolation: The formed crystals are collected by vacuum filtration using a Buchner funnel.

  • Washing and Drying: The crystals are washed with a small amount of cold ethanol-water mixture and then dried to obtain pure this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features are incorporated into more complex molecules to modulate their biological activity.

While specific signaling pathways directly targeted by this compound are not extensively documented, its derivatives are known to be biologically active. For instance, related methoxybenzoic acid derivatives are precursors in the synthesis of compounds with anti-inflammatory and analgesic properties. Furthermore, the structural motif of methoxybenzoic acid is found in various drug candidates and approved drugs, highlighting its importance in medicinal chemistry.

Below is a diagram illustrating the logical workflow of utilizing this compound as a building block in the synthesis of a hypothetical active pharmaceutical ingredient (API).

logical_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization and API Synthesis cluster_application Application in Drug Development precursor 2-hydroxy-5-methylbenzoic acid methylation Methylation (e.g., with Dimethyl Sulfate) precursor->methylation product This compound methylation->product intermediate This compound functionalization Functional Group Modification intermediate->functionalization advanced_intermediate Advanced Intermediate functionalization->advanced_intermediate coupling Coupling with another moiety advanced_intermediate->coupling api Active Pharmaceutical Ingredient (API) coupling->api final_api API formulation Formulation final_api->formulation drug_product Final Drug Product formulation->drug_product clinical_trials Clinical Trials drug_product->clinical_trials market Marketed Drug clinical_trials->market

Logical workflow for the utilization of this compound in drug development.

Conclusion

This compound is a chemical compound with significant utility in organic synthesis, particularly in the development of new pharmaceutical agents. Its straightforward synthesis and versatile chemical nature make it a valuable resource for researchers and professionals in the field of drug discovery. This guide provides the foundational knowledge required for the effective handling, synthesis, and application of this important chemical intermediate.

References

An In-depth Technical Guide to the Solubility of 2-Methoxy-5-methylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Methoxy-5-methylbenzoic acid in organic solvents, a critical parameter for its application in research, pharmaceutical development, and chemical synthesis. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in published literature, this document provides a comprehensive overview of the principles and detailed experimental protocols for determining its solubility. The methodologies described herein are standard in the field and can be readily applied to generate the necessary solubility profiles. This guide includes a summary of common experimental techniques and a visual workflow to aid in the design and execution of solubility studies.

Introduction

This compound is a substituted benzoic acid derivative. Understanding its solubility in various organic solvents is fundamental for a multitude of applications, including reaction chemistry, purification by crystallization, formulation development, and analytical method development. The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and manufacturability. This guide provides the foundational knowledge required to experimentally determine the solubility of this compound in relevant organic solvent systems.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a wide array of organic solvents. The principle of "like dissolves like" suggests that as a moderately polar molecule, it would exhibit reasonable solubility in polar organic solvents such as alcohols, ketones, and esters, and lower solubility in non-polar hydrocarbon solvents. However, precise experimental determination is necessary for accurate process design and formulation.

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is crucial for thermodynamic understanding. The most common and reliable method for this is the shake-flask method, followed by a quantitative analysis of the saturated solution.

3.1. Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility.[1][2] It involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated.

Detailed Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene). The presence of undissolved solid is essential to ensure that equilibrium is reached.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant-temperature shaker or water bath. The temperature should be precisely controlled (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[2][3] Preliminary studies can be conducted to determine the time required to reach equilibrium by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid. This can be achieved by:

    • Centrifugation: Centrifuge the vials to pellet the excess solid.[4]

    • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE filter) to remove any undissolved microparticles.[3][5]

  • Quantification: Analyze the concentration of this compound in the clear, saturated filtrate. Several analytical techniques can be employed for this purpose, as detailed below.

3.2. Analytical Techniques for Quantification

3.2.1. Gravimetric Analysis

This is a simple and direct method for determining the concentration of a non-volatile solute in a saturated solution.[6][7]

Detailed Methodology:

  • Accurately weigh a clean, dry evaporating dish.

  • Pipette a precise volume (e.g., 10 mL) of the saturated filtrate into the weighed dish.

  • Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

  • Once the solvent is removed, dry the dish containing the solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

  • The mass of the residue corresponds to the amount of solute dissolved in the initial volume of the solvent. The solubility can then be calculated in terms of g/L or mol/L.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a solute, especially for complex mixtures or when high accuracy is required.[4][8][9][10]

Detailed Methodology:

  • Method Development: Develop a suitable HPLC method for this compound. This includes selecting an appropriate column (e.g., C18), a mobile phase that provides good peak shape and retention, and a detection wavelength where the compound has strong UV absorbance.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Dilute the saturated filtrate with a known factor to bring its concentration within the range of the calibration curve. Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

  • Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

3.2.3. UV/Vis Spectroscopy

For compounds with a strong chromophore, UV/Vis spectroscopy offers a rapid and straightforward method for concentration determination.[11][12][13][14][15] Aromatic compounds like this compound are well-suited for this technique.

Detailed Methodology:

  • Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).

  • Sample Analysis: Dilute the saturated filtrate with a known factor to ensure the absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution using the dilution factor.

Summary of Experimental Methods

MethodPrincipleAdvantagesDisadvantages
Shake-Flask with Gravimetric Analysis Equilibrium saturation followed by solvent evaporation and weighing of the residue.Simple, direct, does not require sophisticated instrumentation.Time-consuming, requires a non-volatile solute, less sensitive for poorly soluble compounds.
Shake-Flask with HPLC Analysis Equilibrium saturation followed by chromatographic separation and quantification against a standard curve.[4][8]High sensitivity, specificity, and accuracy; suitable for complex mixtures.Requires specialized equipment and method development.
Shake-Flask with UV/Vis Spectroscopy Equilibrium saturation followed by spectrophotometric quantification based on light absorbance.[11][12]Rapid, simple, and cost-effective for compounds with a chromophore.Less specific than HPLC, potential for interference from impurities that absorb at the same wavelength.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Solubility_Workflow General Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result prep Add excess this compound to a known volume of organic solvent equil Seal vial and agitate at constant temperature (e.g., 24-72h) prep->equil sep Separate saturated solution from undissolved solid equil->sep cent Centrifugation sep->cent filt Filtration (0.45 µm) sep->filt quant Analyze concentration of the saturated solution cent->quant filt->quant grav Gravimetric Analysis quant->grav hplc HPLC Analysis quant->hplc uv UV/Vis Spectroscopy quant->uv result Calculate Solubility (e.g., g/L, mol/L) grav->result hplc->result uv->result

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

2-Methoxy-5-methylbenzoic Acid: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazards associated with 2-Methoxy-5-methylbenzoic acid. The information is compiled from various safety data sheets and toxicological databases to guide researchers, scientists, and drug development professionals in the safe handling and use of this compound.

Chemical and Physical Properties

PropertyValueReference
CAS Number 25045-36-7[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Appearance Solid[2]
log Pow 2.6 (estimated)[1]

Toxicological Data

Quantitative toxicological data for this compound is limited. However, data for the closely related compound, 2-Methoxybenzoic acid, provides a basis for assessing its potential toxicity.

Acute Toxicity

EndpointSpeciesRouteValueClassificationReference
LD50RatOral>2000 mg/kg (for 2-Methoxybenzoic acid)Harmful if swallowed (Category 4)[3][4]
LD50RabbitDermalNo data available-
LC50RatInhalationNo data available-

Irritation and Sensitization

EndpointResultClassificationReference
Skin Irritation Causes skin irritationCategory 2[2][5]
Eye Irritation Causes serious eye irritationCategory 2A[2][5]
Respiratory Irritation May cause respiratory irritationSTOT SE 3[5]
Skin Sensitization Not classified as a skin sensitizer-[5]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity (Oral)4H302: Harmful if swallowedGHS07
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationGHS07
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritationGHS07

Experimental Protocols

The following are summaries of the standardized OECD guidelines for assessing the acute toxicity and irritation potential of a chemical substance.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a reduced number of animals to classify a substance into a toxicity category.[6][7][8][9]

OECD_423 start Start: Select starting dose level (e.g., 300 mg/kg) dose_step1 Dose 3 female rats start->dose_step1 observe1 Observe for mortality and clinical signs (up to 14 days) dose_step1->observe1 decision1 Mortality? observe1->decision1 stop_high Stop: Classify as Toxic decision1->stop_high 2/3 or 3/3 die dose_lower Dose 3 more rats at a lower dose level decision1->dose_lower 1/3 dies dose_higher Dose 3 more rats at a higher dose level decision1->dose_higher 0/3 die dose_lower->observe1 stop_low Stop: Classify as Non-Toxic or Harmful dose_higher->observe1 dose_higher->stop_low If no mortality at highest dose

Figure 1: Workflow for OECD Guideline 423 - Acute Toxic Class Method.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion after a single application.[10][11][12][13][14]

OECD_404 start Start: Single albino rabbit apply Apply 0.5 g or 0.5 mL of substance to a small patch of shaved skin start->apply cover Cover with a semi-occlusive dressing for 4 hours apply->cover remove_observe Remove dressing and observe skin at 1, 24, 48, and 72 hours cover->remove_observe score Score for erythema and edema remove_observe->score decision Corrosive or severe irritation? score->decision stop Stop test and classify decision->stop Yes confirm If no severe effects, use up to 2 more animals for confirmation decision->confirm No classify Classify based on mean scores and reversibility of effects confirm->classify

Figure 2: Workflow for OECD Guideline 404 - Acute Dermal Irritation Test.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This test assesses the potential of a substance to cause eye irritation or corrosion upon a single instillation.[15][16][17][18][19]

OECD_405 start Start: Single albino rabbit instill Instill 0.1 mL or 0.1 g of substance into the conjunctival sac of one eye start->instill observe Examine eyes at 1, 24, 48, and 72 hours instill->observe score Score lesions of cornea, iris, and conjunctiva observe->score decision Corrosive or severe irritation? score->decision stop Stop test and classify decision->stop Yes confirm If no severe effects, use up to 2 more animals for confirmation decision->confirm No classify Classify based on scores and reversibility of effects confirm->classify

Figure 3: Workflow for OECD Guideline 405 - Acute Eye Irritation Test.

Potential Signaling Pathways and Mechanisms of Toxicity

Generalized Mechanism of Skin Irritation by Organic Acids

Organic acids can penetrate the stratum corneum and disrupt the skin barrier, leading to an inflammatory response.[20][21]

Skin_Irritation_Pathway cluster_skin Epidermis substance This compound (Organic Acid) sc Stratum Corneum substance->sc disruption Disruption of Skin Barrier (Lipid Lamellae) sc->disruption Penetration keratinocytes Keratinocytes cytokine_release Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) keratinocytes->cytokine_release Activation disruption->keratinocytes Increased Permeability inflammation Inflammatory Cascade cytokine_release->inflammation symptoms Clinical Symptoms: Erythema (Redness) Edema (Swelling) inflammation->symptoms

Figure 4: Generalized signaling pathway for skin irritation by organic acids.

Environmental Hazards

Ecotoxicological data for this compound is not available. The following data for the related compound 2-Methoxybenzoic acid can be used for a preliminary assessment.

EndpointSpeciesDurationValueReference
LC50 (Fish) Pimephales promelas (fathead minnow)96 h360 mg/L[3]
EC50 (Aquatic Invertebrates) Daphnia magna (water flea)48 h85.1 mg/L[3]
ErC50 (Algae) Desmodesmus subspicatus72 h78.8 mg/L[3]

There is no specific information available regarding the biodegradation or bioaccumulation potential of this compound.

Safe Handling and Storage

  • Handling: Handle in accordance with good industrial hygiene and safety procedures.[5] Avoid contact with skin and eyes.[5] Do not breathe dust, mist, or spray.[5] Use only in a well-ventilated area.[5]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or glasses.[5]

    • Skin Protection: Wear protective gloves and clothing.[5]

    • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[5]

First Aid Measures

  • Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Get medical attention.[5]

  • Skin Contact: Wash with plenty of soap and water. Get medical advice/attention if irritation occurs.[5]

  • Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical advice/attention.[5]

Fire and Reactivity Hazards

  • Flammability: Not classified as flammable.[5]

  • Reactivity: The product is stable under normal handling and storage conditions.[5]

  • Incompatible Materials: Strong bases, Strong oxidizing agents.[5]

  • Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced. In case of fire, thermal decomposition may generate carbon oxides.[5]

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. Users should consult the original Safety Data Sheets (SDS) and other relevant literature before handling this chemical. All personnel handling this substance should be adequately trained in safe laboratory practices.

References

The Multifaceted Biological Activities of Substituted Benzoic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Substituted benzoic acids represent a versatile class of organic compounds that have garnered significant attention within the scientific community due to their broad spectrum of biological activities. The therapeutic potential of these compounds is largely influenced by the nature, number, and position of substituents on the benzene ring. This technical guide provides an in-depth exploration of the biological activities of substituted benzoic acids, focusing on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this promising area.

Anticancer Activity

Substituted benzoic acid derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs).

Quantitative Data: Anticancer Activity

The anticancer potential of substituted benzoic acids is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cancer cell growth. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability and cytotoxicity.[1]

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancer17.84[1]
Quinazolinone derivativesMCF-7100[1]
4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivativesMCF-715.6 - 18.7[1]
Acrylamide–PABA analog 4jMCF-71.83[1]
Acrylamide–PABA analog 4aMCF-72.99[1]
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivativesHuman colorectal cancer4.53 - 5.85[2]
Quinazolinone derivativesMCF-7100[2]
4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid derivativesHCT-116, MCF-715.6 - 18.7[2]
2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid-239.88[2]
3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino) benzoic acid derivativesHeLa22.9 µg/ml[2]
Signaling Pathway: HDAC Inhibition in Cancer

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Substituted benzoic acids, particularly those with hydroxamic acid moieties, have been identified as potent HDAC inhibitors. By inhibiting HDACs, these compounds can induce the re-expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDAC HDAC Histone Histone Tail HDAC->Histone Deacetylation Acetyl_Group Acetyl Group Histone->Acetyl_Group DNA DNA Histone->DNA Compaction TSG Tumor Suppressor Genes DNA->TSG Transcription Repression p21 p21 TSG->p21 Apoptosis_Genes Apoptosis Genes TSG->Apoptosis_Genes Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Induces Benzoic_Acid_Derivative Substituted Benzoic Acid (HDAC Inhibitor) Benzoic_Acid_Derivative->HDAC Inhibition

HDAC Inhibition Signaling Pathway
Experimental Protocol: MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of substituted benzoic acid derivatives on cancer cell lines and to calculate the IC50 value.

Materials:

  • Substituted benzoic acid derivatives

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the substituted benzoic acid derivatives in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_24h_1 Incubate 24h Cell_Seeding->Incubation_24h_1 Compound_Treatment Treat with Substituted Benzoic Acid Derivatives Incubation_24h_1->Compound_Treatment Incubation_48h Incubate 48h Compound_Treatment->Incubation_48h Add_MTT Add MTT Solution Incubation_48h->Add_MTT Incubation_4h Incubate 4h Add_MTT->Incubation_4h Solubilize_Formazan Solubilize Formazan with DMSO Incubation_4h->Solubilize_Formazan Read_Absorbance Read Absorbance at 570 nm Solubilize_Formazan->Read_Absorbance Data_Analysis Calculate % Viability and IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End COX_Inhibition_Pathway cluster_cell Inflamed Cell Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Mediates Benzoic_Acid_Derivative Substituted Benzoic Acid (COX-2 Inhibitor) Benzoic_Acid_Derivative->COX2 Inhibition Amide_Coupling_Workflow Start Start Dissolve_Acid Dissolve Substituted Benzoic Acid in Solvent Start->Dissolve_Acid Add_Amine Add Amine and Coupling Reagents (e.g., HATU, EDC/HOBt) Dissolve_Acid->Add_Amine Stir_Reaction Stir at Room Temperature Add_Amine->Stir_Reaction Monitor_TLC Monitor Reaction by TLC Stir_Reaction->Monitor_TLC Workup Aqueous Workup (Wash with NaHCO3, Brine) Monitor_TLC->Workup Reaction Complete Dry_Extract Dry Organic Layer (e.g., MgSO4) Workup->Dry_Extract Concentrate Concentrate under Reduced Pressure Dry_Extract->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End Purify->End

References

2-Methoxy-5-methylbenzoic Acid: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

ID: GTR-2M5MBA-20251230 Status: Final Version: 1.0

Abstract

2-Methoxy-5-methylbenzoic acid, also known as 5-Methyl-o-anisic acid, is a substituted benzoic acid derivative with potential applications as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates. This technical document provides a comprehensive review of the available scientific literature, focusing on its chemical and physical properties. While detailed experimental protocols for its direct synthesis and specific biological activity data are sparse in currently indexed literature, this guide consolidates the existing information on its characterization and the applications of structurally related compounds to inform future research and development efforts.

Chemical Identity and Physical Properties

This compound is an organic compound characterized by a benzene ring substituted with a carboxylic acid, a methoxy group, and a methyl group at positions 1, 2, and 5, respectively.

Table 1: Chemical Identifiers and Physical Properties

Property Value Reference(s)
IUPAC Name This compound [1]
Synonyms 5-Methyl-o-anisic acid [1]
CAS Number 25045-36-7 [1]
Molecular Formula C₉H₁₀O₃ [1]
Molecular Weight 166.17 g/mol [1]

| Melting Point | 69 °C | [From Previous Search] |

Synthesis and Preparation

  • Carboxylation of a substituted phenol: This method, a variation of the Kolbe-Schmitt reaction, involves the reaction of the corresponding methoxy-methylphenol with carbon dioxide under pressure and heat.

  • Oxidation of a substituted toluene or benzaldehyde: A precursor molecule containing the 2-methoxy-5-methylphenyl scaffold can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

The diagram below illustrates a generalized logical workflow for the synthesis and subsequent purification of a benzoic acid derivative, which would be applicable to the target compound.

G start Select Precursor (e.g., 2-methoxy-5-methylphenol) reaction Chemical Reaction (e.g., Carboxylation or Oxidation) start->reaction Reagents quench Reaction Quenching & Workup reaction->quench Crude Mixture extract Solvent Extraction quench->extract purify Purification (e.g., Recrystallization, Chromatography) extract->purify Impure Product end Isolated Product: This compound purify->end G product Purified Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms struct_confirm Structural Confirmation nmr->struct_confirm ir->struct_confirm ms->struct_confirm G parent 2-Methoxy-5- methylbenzoic acid derivatization Chemical Derivatization parent->derivatization Precursor sulfonamide Sulfonamide Derivatives (e.g., for antipsychotics) derivatization->sulfonamide amine Amine Derivatives (e.g., for anti-inflammatories) derivatization->amine other Other Novel Compounds derivatization->other screening High-Throughput Screening sulfonamide->screening Compound Library amine->screening Compound Library other->screening Compound Library

References

Discovery and history of methoxybenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Methoxybenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Methoxybenzoic acids, also known as anisic acids, are a class of organic compounds that consist of a benzene ring substituted with both a carboxylic acid and a methoxy group. The three isomers, 2-methoxybenzoic acid (o-anisic acid), 3-methoxybenzoic acid (m-anisic acid), and 4-methoxybenzoic acid (p-anisic acid), have found diverse applications in pharmaceuticals, cosmetics, and as versatile intermediates in organic synthesis. Their utility stems from the interplay of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group, which influences their reactivity and biological activity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of these important compounds.

Discovery and History

The historical development of methoxybenzoic acids is closely tied to the advancements in organic chemistry in the 19th century, a period marked by the isolation and structural elucidation of compounds from natural sources.

4-Methoxybenzoic Acid (p-Anisic Acid)

The discovery of 4-methoxybenzoic acid is the most well-documented among its isomers. In 1841, the French chemist Auguste Cahours first synthesized p-anisic acid by the oxidation of anethole, a primary constituent of anise oil, using nitric acid.[1][2] This seminal work not only marked the first deliberate synthesis of this compound but also contributed to the understanding of oxidation reactions of aromatic compounds. The natural occurrence of 4-methoxybenzoic acid in anise and fennel has also been long recognized.[1]

2-Methoxybenzoic Acid (o-Anisic Acid)

The precise date and discoverer of 2-methoxybenzoic acid are less definitively recorded than for its para-isomer. However, historical accounts indicate that it was first synthesized in the late 19th century during broader investigations into the derivatives of benzoic acid.[3] Early preparations likely involved the methylation of salicylic acid or the oxidation of o-anisaldehyde.

3-Methoxybenzoic Acid (m-Anisic Acid)

The historical details surrounding the initial discovery and synthesis of 3-methoxybenzoic acid are not as clearly documented. Its synthesis likely emerged from systematic studies of aromatic substitution patterns on the benzoic acid ring during the late 19th or early 20th century.

Physicochemical Properties

The positional isomerism of the methoxy group significantly influences the physical and chemical properties of the methoxybenzoic acids. A summary of their key quantitative data is presented below for comparative analysis.

Property2-Methoxybenzoic Acid (ortho)3-Methoxybenzoic Acid (meta)4-Methoxybenzoic Acid (para)
Molecular Formula C₈H₈O₃C₈H₈O₃C₈H₈O₃
Molecular Weight 152.15 g/mol 152.15 g/mol 152.15 g/mol
Melting Point 101-103 °C107 °C182-185 °C
Boiling Point 279-280 °C170-172 °C (at 10 mmHg)275-280 °C
pKa 4.09~4.14.47
Solubility in Water 5 mg/mL2 mg/mL at 25°CInsoluble in cold water

Experimental Protocols

The synthesis of methoxybenzoic acids has evolved from early oxidation methods to more sophisticated and efficient modern techniques.

Historical Synthesis: Oxidation of Anethole to 4-Methoxybenzoic Acid

This method, mirroring Cahours' original discovery, demonstrates a classic oxidation reaction.

Materials:

  • Anethole

  • Nitric acid (dilute)

  • Beaker

  • Heating apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Anethole is dissolved in a suitable solvent.

  • Dilute nitric acid is slowly added to the solution.

  • The mixture is heated under reflux to facilitate the oxidation of the propenyl group to a carboxylic acid. The reaction proceeds via the intermediate formation of anisaldehyde.

  • After the reaction is complete, the mixture is cooled, and the crude 4-methoxybenzoic acid precipitates.

  • The solid is collected by filtration and purified by recrystallization.

Modern Synthesis of 2-Methoxybenzoic Acid from Salicylic Acid

This method involves the methylation of the hydroxyl group of salicylic acid.[4]

Materials:

  • Salicylic acid

  • Sodium hydroxide

  • Dimethyl sulfate

  • Hydrochloric acid

  • Reaction vessel with a cooling system

  • Stirring apparatus

Procedure:

  • Dissolve sodium hydroxide in water in a reaction kettle and cool the solution to 0 °C.[4]

  • Add salicylic acid to the cooled solution and stir until it is completely dissolved.[4]

  • Slowly add dimethyl sulfate to the solution while maintaining the temperature at 0 °C and stir for 30 minutes.[4]

  • Heat the reaction mixture to 35 °C for 30 minutes, then add a second portion of dimethyl sulfate.[4]

  • Increase the temperature to 45 °C for 1 hour, followed by heating to reflux for 2 hours.[4]

  • Adjust the pH to 10 with a 40% sodium hydroxide solution and continue to reflux for another 2 hours.[4]

  • After cooling to room temperature, acidify the solution to pH 1 with hydrochloric acid to precipitate the 2-methoxybenzoic acid.[4]

  • Collect the white precipitate by filtration, wash with water, and dry.[4]

Modern Synthesis of 3-Methoxybenzoic Acid via Grignard Reaction

This approach utilizes a Grignard reagent and carbon dioxide.

Materials:

  • 3-Bromoanisole

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid

  • Grignard reaction setup (dried glassware, dropping funnel, reflux condenser)

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent by reacting 3-bromoanisole with magnesium turnings in anhydrous diethyl ether.

  • Once the Grignard reagent has formed, pour it over an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature, which allows for the carboxylation of the Grignard reagent.

  • Acidify the reaction mixture with dilute hydrochloric acid to protonate the carboxylate salt.

  • Extract the 3-methoxybenzoic acid with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure to yield the product.

Modern Industrial Synthesis of 4-Methoxybenzoic Acid by Catalytic Oxidation

This method is a common industrial route for large-scale production.[1]

Materials:

  • p-Methoxytoluene

  • Cobalt and manganese catalysts

  • Acetic acid

  • Oxygen source

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with p-methoxytoluene, acetic acid, and the cobalt and manganese catalysts.

  • Pressurize the reactor with oxygen or an oxygen-containing gas.

  • Heat the mixture to the desired reaction temperature to initiate the catalytic oxidation of the methyl group to a carboxylic acid.

  • Monitor the reaction progress by analyzing samples for the consumption of the starting material and the formation of the product.

  • Upon completion, cool the reactor, release the pressure, and isolate the 4-methoxybenzoic acid by crystallization and filtration.

Visualizations

Metabolic Pathway of 4-Methoxybenzoic Acid

A key metabolic pathway for 4-methoxybenzoic acid in biological systems is its demethylation to 4-hydroxybenzoic acid, a reaction catalyzed by cytochrome P450 enzymes.

Metabolic_Pathway 4-Methoxybenzoic Acid 4-Methoxybenzoic Acid 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid 4-Methoxybenzoic Acid->4-Hydroxybenzoic Acid O-Demethylation Enzyme Cytochrome P450 Enzyme->4-Methoxybenzoic Acid Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification A Reactants (e.g., 3-Bromoanisole, Mg) B Grignard Reaction A->B C Carboxylation (with Dry Ice) B->C D Acidic Work-up C->D E Crude Product D->E Isolation F Dissolution in Hot Solvent E->F G Cooling and Crystallization F->G H Filtration G->H I Drying H->I J Pure Methoxybenzoic Acid I->J

References

Spectroscopic Profile of 2-Methoxy-5-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-5-methylbenzoic acid. The information is presented in a structured format to facilitate its use in research and development, particularly in the fields of medicinal chemistry and material science. This document outlines the expected spectral characteristics based on available data and spectroscopic principles, alongside detailed experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2500-3300BroadO-H stretch (Carboxylic Acid)
~2950MediumC-H stretch (Aromatic)
~2850MediumC-H stretch (Methyl & Methoxy)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1480Medium-StrongC=C stretch (Aromatic Ring)
~1250StrongC-O stretch (Aryl Ether)
~1150MediumC-O stretch (Carboxylic Acid)
~900-650Medium-StrongC-H bend (Aromatic, out-of-plane)

Note: The IR data is based on the graphical spectrum available from the NIST WebBook.[1]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.8Doublet1HAr-H
~7.2Doublet of doublets1HAr-H
~6.9Doublet1HAr-H
~3.9Singlet3H-OCH₃
~2.3Singlet3HAr-CH₃

Note: Predicted values are based on typical chemical shifts for substituted benzoic acids.[2][3]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~170-COOH
~158Ar-C (C-OCH₃)
~135Ar-C (C-CH₃)
~133Ar-CH
~122Ar-CH
~120Ar-C (C-COOH)
~112Ar-CH
~56-OCH₃
~21-CH₃

Note: Predicted values are based on typical chemical shifts for substituted benzoic acids.[2][4]

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
166High[M]⁺ (Molecular Ion)
151Moderate[M - CH₃]⁺
135High[M - OCH₃]⁺
123Moderate[M - COOH]⁺
107Moderate[M - COOH - O]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)

Note: Fragmentation pattern is predicted based on the principles of mass spectrometry for aromatic carboxylic acids.[5][6][7]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy.[8]

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or ethanol, followed by a dry cloth.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Lower the press arm to ensure firm and even contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal and press arm thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Method: ¹H and ¹³C NMR Spectroscopy.[9][10][11]

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Using the same sample, acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

    • Proton decoupling is generally used to simplify the spectrum to single lines for each unique carbon.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electron Ionization Mass Spectrometry (EI-MS).[12][13][14]

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate the molecular ion ([M]⁺) and various fragment ions.

  • Mass Analysis: Accelerate the positively charged ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_elucidation Structure Elucidation Sample Solid Sample: This compound IR IR Spectroscopy (ATR) Sample->IR NMR NMR Spectroscopy (Dissolved in CDCl₃/DMSO-d₆) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR_Data IR Spectrum (Functional Groups) IR->IR_Data NMR_Data ¹H & ¹³C NMR Spectra (Structural Connectivity) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Weight & Fragmentation) MS->MS_Data Structure Structure Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data: Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) is a critical parameter that quantifies the strength of an acid in a solution. For 2-Methoxy-5-methylbenzoic acid, the carboxylic acid group is the primary acidic center. Although PubChem indicates the existence of a pKa value within the IUPAC Digitized pKa Dataset, the specific value is not publicly listed.[1] Therefore, experimental determination is necessary.

CompoundCAS NumberMolecular FormulapKaMethod of Determination
This compound25045-36-7C₉H₁₀O₃Not available in public databasesExperimental determination required

Experimental Protocols for pKa Determination

The pKa of this compound can be accurately determined using several established methods. The two most common and reliable techniques for substituted benzoic acids are potentiometric titration and UV-Vis spectrophotometry.[2][3][4]

Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values by monitoring pH changes in a solution upon the addition of a titrant.[2][4]

Principle: A solution of this compound is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode. The pKa is the pH at which the acid is half-neutralized, corresponding to the midpoint of the titration curve's buffer region, or the inflection point of the first derivative of the curve.[4]

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent. If the compound's aqueous solubility is low, a co-solvent system (e.g., water-acetonitrile or water-ethanol) can be used.[2]

    • Prepare a standardized solution of a strong base, typically 0.1 M NaOH, ensuring it is carbonate-free.

    • Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Titration Procedure:

    • Place a known volume of the this compound solution into a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point (Veq) from the inflection point of the curve, often identified more accurately from the peak of the first derivative plot (ΔpH/ΔV vs. V).

    • The pKa is equal to the pH at the half-equivalence point (Veq/2).

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the acidic group, as the UV-Vis absorbance spectrum will change with pH.[3][4][5]

Principle: The acidic (protonated) and basic (deprotonated) forms of this compound will have different molar absorptivities at certain wavelengths. By measuring the absorbance of the solution at a fixed wavelength across a range of pH values, the ratio of the two forms can be determined, and from this, the pKa can be calculated using the Henderson-Hasselbalch equation.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration.

    • Prepare a series of buffer solutions with known and stable pH values covering a range of at least 3-4 pH units around the expected pKa.

    • Prepare two reference solutions: one at a very low pH (e.g., pH 1-2) where the compound is fully protonated, and one at a very high pH (e.g., pH 10-11) where it is fully deprotonated.

  • Spectrophotometric Measurement:

    • Record the UV-Vis spectra of the acidic and basic reference solutions to identify the wavelength of maximum absorbance difference (λmax).

    • Prepare a series of samples by adding a small, constant amount of the stock solution to each of the buffer solutions.

    • Measure the absorbance of each buffered sample at the predetermined λmax.

  • Data Analysis:

    • Let AHA be the absorbance of the fully protonated form and AA- be the absorbance of the fully deprotonated form.

    • For each sample at a given pH, the pKa can be calculated using the following equation, derived from the Beer-Lambert and Henderson-Hasselbalch laws: pKa = pH + log[(A - AA-) / (AHA - A)] where A is the absorbance of the sample at that pH.

    • A plot of absorbance versus pH will yield a sigmoidal curve, and the pKa is the pH at the inflection point.

Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the experimental determination of the pKa value of this compound.

pKa_Determination_Workflow cluster_prep Preparation Stage cluster_exp Experimental Stage cluster_analysis Data Analysis Stage Compound This compound Sample Solvent Select Solvent System (e.g., Water, Water/Co-solvent) Compound->Solvent Potentiometry Potentiometric Titration Solvent->Potentiometry Spectrophotometry UV-Vis Spectrophotometry Solvent->Spectrophotometry Titrant Prepare Standardized Titrant (e.g., 0.1M NaOH) Titrant->Potentiometry Buffers Prepare Series of pH Buffers Buffers->Spectrophotometry Plotting Plot Titration Curve (pH vs. Volume) Potentiometry->Plotting SpecPlot Plot Absorbance vs. pH Spectrophotometry->SpecPlot Derivative Calculate 1st Derivative (ΔpH/ΔV) Plotting->Derivative HalfEquiv Determine Half-Equivalence Point Derivative->HalfEquiv pKa_Value Calculate pKa Value HalfEquiv->pKa_Value Inflection Determine Inflection Point SpecPlot->Inflection Inflection->pKa_Value

Caption: Experimental workflow for pKa determination.

The diagram above outlines the key stages involved in determining the pKa of this compound, from initial sample preparation to the final data analysis for both potentiometric and spectrophotometric methods.

Potentiometric_Titration_Logic start Start: Calibrate pH Meter prepare_sample Prepare Analyte Solution (this compound) start->prepare_sample titrate Add Titrant (NaOH) Incrementally prepare_sample->titrate measure Record pH and Volume titrate->measure check_endpoint Past Equivalence Point? measure->check_endpoint check_endpoint->titrate No plot_data Plot pH vs. Volume check_endpoint->plot_data Yes analyze Analyze Curve for pKa plot_data->analyze end End: pKa Value Determined analyze->end

Caption: Logical steps in potentiometric titration.

This flowchart details the sequential process of a potentiometric titration experiment, from the initial calibration of the equipment to the final analysis of the titration curve to ascertain the pKa value.

References

Unlocking the Therapeutic Potential of 2-Methoxy-5-methylbenzoic Acid: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Untapped Promise of a Unique Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is perpetual. 2-Methoxy-5-methylbenzoic acid, a seemingly simple aromatic carboxylic acid, represents a largely unexplored yet highly promising starting point for drug discovery and development. Its unique substitution pattern—a methoxy and a methyl group on the benzoic acid core—presents a compelling array of physicochemical properties that can be strategically exploited. This guide provides an in-depth exploration of potential research avenues for this compound, moving beyond its current use as a chemical intermediate to envision its future as a cornerstone for innovative therapies. Drawing upon established principles of medicinal chemistry and the known bioactivities of structurally related molecules, we will delineate a strategic roadmap for researchers, scientists, and drug development professionals to unlock the full therapeutic potential of this compound.

Foundational Physicochemical and Structural Analysis

Before delving into potential therapeutic applications, a thorough understanding of the molecule's intrinsic properties is paramount.

PropertyValueSource
CAS Number 25045-36-7--INVALID-LINK--[1]
Molecular Formula C₉H₁₀O₃--INVALID-LINK--[1]
Molecular Weight 166.17 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
Synonyms 2-methoxy-p-toluic acid
Physical State Solid
GHS Classification Acute toxicity, oral (Category 4)--INVALID-LINK--[1]

The presence of the methoxy (-OCH₃) and methyl (-CH₃) groups on the benzoic acid ring significantly influences its electronic and steric properties. The methoxy group, a strong electron-donating group, can impact the acidity of the carboxylic acid and influence its interaction with biological targets. The methyl group, while less electronically active, provides a lipophilic handle that can be crucial for membrane permeability and target engagement. This unique combination of functional groups provides a versatile scaffold for chemical modification and optimization.

Potential Therapeutic Research Areas: A Structurally Guided Exploration

The true potential of this compound lies in its application as a foundational scaffold for the development of novel therapeutic agents. Based on the known biological activities of structurally analogous compounds, several promising research directions emerge.

Anti-inflammatory and Analgesic Drug Development

Rationale: Benzoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, 3-Fluoro-4-methoxybenzoic acid is a key intermediate in the synthesis of various NSAIDs.[2] Furthermore, derivatives of p-toluic acid, which shares the methyl-substituted benzoic acid core, have shown anti-inflammatory and analgesic properties.[3] The methoxy group in our target molecule can be a key pharmacophore, potentially enhancing binding to cyclooxygenase (COX) enzymes, the primary targets of many NSAIDs.

Proposed Research Workflow:

Workflow for investigating anti-inflammatory and analgesic potential.

Experimental Protocols:

  • COX Inhibition Assays: Utilize commercially available COX-1 and COX-2 inhibitor screening kits to determine the IC₅₀ values of this compound and its derivatives. This will establish its potency and selectivity.

  • Cytokine Production in Macrophages: Culture murine or human macrophages (e.g., RAW 264.7 or THP-1), stimulate them with lipopolysaccharide (LPS), and treat with varying concentrations of the test compound. Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using ELISA.

  • In Vivo Efficacy: In a rodent model of acute inflammation, such as carrageenan-induced paw edema, administer the compound orally or intraperitoneally and measure the reduction in paw swelling over time. For analgesic activity, the acetic acid-induced writhing test can be employed to assess the reduction in pain-related behaviors.

Antimicrobial Drug Discovery

Rationale: Methoxybenzoic acid derivatives have demonstrated antimicrobial and antiseptic properties.[4] The lipophilic nature of the methyl group in this compound could enhance its ability to penetrate bacterial cell membranes. Furthermore, derivatives of p-toluic acid have been investigated for their antibacterial activities.[3]

Proposed Research Strategy:

  • Initial Screening: Test the parent compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) to determine its minimum inhibitory concentration (MIC).

  • Derivative Synthesis: Synthesize a library of derivatives by modifying the carboxylic acid group (e.g., esters, amides) and exploring substitutions on the aromatic ring to establish a structure-activity relationship (SAR).

  • Mechanism of Action Studies: Investigate the potential mechanisms of action, such as inhibition of cell wall synthesis, protein synthesis, or DNA replication. This could involve assays for specific enzymes or monitoring changes in cellular morphology.

Antimicrobial Discovery Pathway A Initial MIC Screening (Bacterial & Fungal Panels) B Synthesis of Derivatives (Ester & Amide Libraries) A->B Promising Hits C SAR Analysis B->C C->B Iterative Design D Mechanism of Action Studies (e.g., Enzyme Inhibition) C->D Potent Compounds E In Vivo Infection Models (e.g., Murine Sepsis Model) D->E

Logical flow for antimicrobial drug discovery.
Anticancer Agent Development

Rationale: The benzoic acid scaffold is present in a number of anticancer agents. For instance, 2-(benzylcarbamoyl)benzoic acid derivatives have shown potential as anticancer agents through mechanisms like histone deacetylase (HDAC) inhibition.[5] The substitution pattern of this compound provides a unique template for designing novel molecules that could interact with various anticancer targets. The methoxy group, in particular, is a prevalent substituent in many natural product-derived and synthetic drugs, often contributing to target binding and favorable pharmacokinetic properties.[6]

Proposed Experimental Approach:

  • Antiproliferative Screening: Screen the compound and its derivatives against a panel of human cancer cell lines (e.g., NCI-60 panel) to identify selective cytotoxicity.

  • Target Identification: For active compounds, employ techniques such as thermal shift assays, affinity chromatography, or computational docking to identify potential protein targets.

  • Pathway Analysis: Once a target is identified, investigate the downstream effects on cellular signaling pathways involved in cell proliferation, apoptosis, and metastasis using techniques like Western blotting and qPCR.

Synthetic Accessibility and Derivatization Potential

A key advantage of this compound as a starting point for drug discovery is its synthetic tractability. The carboxylic acid moiety is a versatile functional group that can be readily converted into a wide range of other functionalities, including esters, amides, and acid chlorides, providing access to a diverse chemical space for lead optimization.

General Derivatization Strategies:

Key synthetic modifications of the core scaffold.

Conclusion and Future Outlook

This compound represents a fertile ground for the discovery of novel therapeutic agents. Its unique structural features, combined with the proven biological activities of related compounds, strongly suggest its potential in areas such as anti-inflammatory, antimicrobial, and anticancer drug development. The synthetic accessibility of this scaffold further enhances its appeal for medicinal chemistry campaigns. This guide has outlined a series of strategic research directions and experimental protocols designed to systematically explore and unlock the therapeutic promise of this intriguing molecule. It is our hope that this technical overview will inspire and guide researchers in their efforts to translate the potential of this compound into tangible clinical benefits.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Methoxy-5-methylbenzoic Acid from p-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxy-5-methylbenzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. This document provides a detailed three-step protocol for the synthesis of this compound, commencing from the readily available starting material, p-cresol. The synthetic route involves an initial ortho-formylation via the Reimer-Tiemann reaction, followed by a Williamson ether synthesis for methylation of the hydroxyl group, and concluding with an oxidation of the aldehyde to the desired carboxylic acid. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overall Synthetic Pathway

The synthesis of this compound from p-cresol is achieved through the following three-step reaction sequence:

  • Step 1: Reimer-Tiemann Formylation of p-Cresol

    • p-Cresol is reacted with chloroform in the presence of a strong base to introduce a formyl group (-CHO) at the ortho position to the hydroxyl group, yielding 2-hydroxy-5-methylbenzaldehyde.[1][2]

  • Step 2: Williamson Ether Synthesis for Methylation

    • The hydroxyl group of 2-hydroxy-5-methylbenzaldehyde is converted to a methoxy group using a methylating agent, such as iodomethane, in the presence of a base. This step yields 2-methoxy-5-methylbenzaldehyde.[3][4]

  • Step 3: Oxidation of 2-Methoxy-5-methylbenzaldehyde

    • The formyl group of 2-methoxy-5-methylbenzaldehyde is oxidized to a carboxylic acid group to produce the final product, this compound.[5]

Experimental Workflow Diagram

G p_cresol p-Cresol reimer_tiemann Reimer-Tiemann Formylation p_cresol->reimer_tiemann CHCl3, NaOH 70°C, 3h intermediate1 2-Hydroxy-5-methylbenzaldehyde reimer_tiemann->intermediate1 williamson_ether Williamson Ether Synthesis intermediate1->williamson_ether CH3I, NaOH, (n-Bu)4NOH RT, 3h intermediate2 2-Methoxy-5-methylbenzaldehyde williamson_ether->intermediate2 oxidation Oxidation intermediate2->oxidation NaClO2, H2NSO3H H2O, THF RT, 1h final_product This compound oxidation->final_product

Caption: Overall experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-5-methylbenzaldehyde (Reimer-Tiemann Formylation)

The Reimer-Tiemann reaction is employed for the ortho-formylation of phenols.[6] In this step, p-cresol is converted to 2-hydroxy-5-methylbenzaldehyde. The reaction proceeds via an electrophilic aromatic substitution with dichlorocarbene as the reactive intermediate.[2]

G cluster_0 Carbene Formation cluster_1 Electrophilic Aromatic Substitution chloroform CHCl3 carbanion CCl3- chloroform->carbanion -H2O naoh NaOH naoh->chloroform carbene :CCl2 carbanion->carbene -Cl- phenoxide p-Cresolate intermediate Dichloromethyl Intermediate phenoxide->intermediate + :CCl2 hydrolysis Hydrolysis intermediate->hydrolysis product 2-Hydroxy-5-methylbenzaldehyde hydrolysis->product 2 NaOH -2 NaCl, -H2O

Caption: Mechanism of the Williamson ether synthesis.

Protocol:

  • Suspend 2-hydroxy-5-methylbenzaldehyde in a solvent mixture of dichloromethane and water (1:1). 2[7]. Add 1 N sodium hydroxide solution (3 equivalents) and 50% aqueous tetrabutylammonium hydroxide (2 equivalents) sequentially. 3[7]. Add iodomethane (5 equivalents) to the reaction mixture. 4[7]. Stir the mixture at room temperature for 3 hours. 5[7]. After the reaction is complete, extract the mixture with dichloromethane three times.

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography (eluent: cyclohexane/ethyl acetate, 9/1, v/v) to obtain 2-methoxy-5-methylbenzaldehyde.

[7]| Parameter | Value | Reference | | :--- | :--- | :--- | | Starting Material | 2-Hydroxy-5-methylbenzaldehyde | | | Reagents | Iodomethane, Sodium Hydroxide, Tetrabutylammonium hydroxide | |[7] | Solvent | Dichloromethane/Water (1:1) | |[7] | Temperature | Room Temperature | |[7] | Reaction Time | 3 hours | |[7] | Product | 2-Methoxy-5-methylbenzaldehyde | | | Expected Yield | 97% | |[7]

Step 3: Synthesis of this compound (Oxidation)

The final step involves the oxidation of the aldehyde group to a carboxylic acid. Sodium chlorite is a mild and effective oxidizing agent for this transformation.

Reaction Mechanism Diagram:

G aldehyde 2-Methoxy-5-methylbenzaldehyde intermediate Chlorite Ester Intermediate aldehyde->intermediate Addition oxidizing_agent NaClO2 / H2NSO3H oxidizing_agent->aldehyde product This compound intermediate->product Rearrangement & Hydrolysis

Caption: Simplified mechanism of aldehyde oxidation.

Protocol:

  • In a round-bottom flask, charge 2-methoxy-5-methylbenzaldehyde and sulfamic acid. 2[5]. Add water and tetrahydrofuran (THF) to the flask and stir the mixture at room temperature for 5 minutes. 3[5]. Add a solution of sodium chlorite dissolved in water to the mixture. The reaction is exothermic. 4[5]. Stir the reaction mixture for 1 hour. 5[5]. Add ethyl acetate and transfer the mixture to a separatory funnel. Discard the aqueous layer.

  • Extract the ethyl acetate solution with 1 M NaOH, and then discard the organic layer.

  • Acidify the aqueous solution with concentrated HCl.

  • Extract the product with three portions of methylene chloride.

  • Dry the combined organic extracts with sodium sulfate.

  • Purify the crude product by passing it through a silica gel column with methylene chloride as the eluent.

  • Remove the solvent using a rotary evaporator to afford this compound as a white powder.

[5]| Parameter | Value | Reference | | :--- | :--- | :--- | | Starting Material | 2-Methoxy-5-methylbenzaldehyde | | | Reagents | Sodium chlorite, Sulfamic acid | |[5] | Solvent | Water, Tetrahydrofuran (THF) | |[5] | Temperature | Room Temperature | |[5] | Reaction Time | 1 hour | |[5] | Product | this compound | | | Expected Yield | High | |

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions and yields may vary and may require optimization.

References

Experimental protocol for 2-Methoxy-5-methylbenzoic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and In-Depth Protocol for the Synthesis of 2-Methoxy-5-methylbenzoic Acid

Abstract

This document provides a comprehensive, field-tested experimental protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical and materials science research. The featured methodology is the selective oxidation of 2-Methoxy-5-methylbenzaldehyde. This approach is favored for its operational simplicity, high yield, and mild reaction conditions compared to classical methods such as Grignard carboxylation or Kolbe-Schmitt reactions. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of procedural choices, a self-validating step-by-step protocol, safety guidelines, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Strategic Rationale

This compound serves as a key building block in the synthesis of complex organic molecules. Its structural motif, featuring methoxy, methyl, and carboxylic acid functionalities on an aromatic ring, makes it a versatile precursor for various applications.

While several synthetic routes exist, the oxidation of the corresponding aldehyde, 2-Methoxy-5-methylbenzaldehyde, stands out for its efficiency and selectivity. Traditional methods often present significant challenges:

  • Grignard Reaction: The carboxylation of a Grignard reagent, while effective, requires strictly anhydrous conditions and can be sensitive to steric hindrance, potentially lowering yields.[1]

  • Kolbe-Schmitt Reaction: This method typically involves high temperatures and pressures and is primarily suited for the carboxylation of phenols, which would necessitate an additional methylation step to arrive at the target molecule.[2][3]

The chosen method, a Pinnick-type oxidation using sodium chlorite (NaClO₂), offers a robust and scalable alternative. It proceeds under mild, aqueous conditions, demonstrates high functional group tolerance, and consistently delivers high yields of the desired carboxylic acid.[4]

Reaction Mechanism: The Pinnick Oxidation

The Pinnick oxidation is a highly efficient method for converting aldehydes to carboxylic acids. The true oxidant is chlorous acid (HClO₂), which is generated in situ from the disproportionation of sodium chlorite in the presence of a mild acid or, as in our case, an acid scavenger system. A common scavenger is 2-methyl-2-butene, which reacts with the hypochlorite (ClO⁻) byproduct, preventing side reactions such as the oxidation of the desired product or other sensitive functional groups.

The key steps are:

  • Protonation of chlorite to form chlorous acid.

  • Nucleophilic attack of the aldehyde on chlorous acid.

  • Rearrangement and elimination to form the carboxylic acid and hypochlorous acid.

Pinnick_Oxidation cluster_0 Generation of Oxidant cluster_1 Oxidation of Aldehyde cluster_2 Byproduct Scavenging NaClO2 Sodium Chlorite (NaClO₂) HClO2 Chlorous Acid (HClO₂) NaClO2->HClO2 + H⁺ H+ H⁺ (from buffer/acid) Aldehyde R-CHO (2-Methoxy-5-methyl- benzaldehyde) Intermediate Chlorite Ester Intermediate Aldehyde->Intermediate + HClO₂ CarboxylicAcid R-COOH (2-Methoxy-5-methyl- benzoic Acid) Intermediate->CarboxylicAcid Rearrangement HOCl Hypochlorous Acid (HOCl) Intermediate->HOCl HOCl_2 Hypochlorous Acid (HOCl) Scavenger 2-Methyl-2-butene Byproduct Non-reactive Byproduct Scavenger->Byproduct + HOCl Workflow A 1. Dissolve Aldehyde, Buffer, & Scavenger in t-BuOH/THF C 3. Add NaClO₂ solution dropwise at 0-5 °C A->C B 2. Prepare Aqueous NaClO₂ Solution B->C D 4. Stir at Room Temp (4-6h) & Monitor by TLC C->D E 5. Quench with Na₂SO₃ D->E F 6. Remove Organic Solvents (Rotovap) E->F G 7. Acidify with HCl to pH 2 F->G H 8. Isolate Product via Vacuum Filtration G->H I 9. Recrystallize & Dry H->I J Pure this compound I->J

References

Application Notes and Protocols for the Purification of 2-Methoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2-Methoxy-5-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical for ensuring the quality, efficacy, and safety of the final drug product. The following sections describe three common purification techniques: recrystallization, acid-base extraction, and column chromatography.

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while the impurities are either highly soluble or insoluble at all temperatures.

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require preliminary small-scale trials to identify the most effective one. Based on the solubility of structurally similar compounds like 2-methoxybenzoic acid, which is soluble in boiling water and methanol, these solvents are good starting points for optimization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., methanol, ethanol, water, or a mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add approximately 100 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture to the solvent's boiling point and add more solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath. An ideal solvent will result in the formation of a large quantity of crystals.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Quantitative Data (Illustrative)

The following table provides an illustrative example of recrystallization parameters. The optimal conditions should be determined experimentally.

ParameterValue
Starting Material Purity~95%
Recrystallization SolventMethanol
Solvent VolumeApproximately 5-10 mL per gram of solute
Dissolution TemperatureBoiling point of methanol (~65 °C)
Crystallization Temperature0-4 °C (Ice bath)
Expected Yield80-95%
Final Purity>99%

Recrystallization Workflow

Recrystallization_Workflow A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling (Crystallization) B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Crystals G->H

Caption: Workflow for the purification of this compound by recrystallization.

Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates acidic and neutral/basic compounds based on their different solubilities in aqueous and organic solvents as a function of pH. This compound, being a carboxylic acid, can be deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities will remain in the organic phase.

Protocol 2: Acid-Base Extraction of this compound

Materials:

  • Crude this compound

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent (e.g., diethyl ether).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of this compound. Drain the aqueous layer into a clean beaker.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic compound to the aqueous phase. Combine the aqueous extracts.

  • Wash (Optional): The organic layer, which contains neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate the neutral components.

  • Regeneration of the Acid: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl with stirring until the solution is acidic (pH ~2), which will cause the purified this compound to precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry.

Quantitative Data (Illustrative)

ParameterValue
Starting Material Purity~95%
Organic SolventDiethyl ether
Aqueous BaseSaturated NaHCO₃
Acid for Regeneration1 M HCl
Expected Yield>90%
Final Purity>98%

Acid-Base Extraction Workflow

AcidBase_Extraction_Workflow cluster_0 Separatory Funnel cluster_1 Beaker A Crude Mixture in Organic Solvent B Add Aqueous NaHCO₃ Shake & Vent A->B C Organic Layer (Neutral Impurities) B->C D Aqueous Layer (Sodium 2-Methoxy-5-methylbenzoate) B->D E Aqueous Layer D->E F Acidify with HCl E->F G Precipitation of Pure Acid F->G H Vacuum Filtration & Drying G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound by acid-base extraction.

Column Chromatography

Column chromatography is a powerful technique for separating and purifying compounds from a mixture. The separation is based on the differential partitioning of the components between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the column). For acidic compounds like this compound, silica gel is a common stationary phase.

Protocol 3: Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand. Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column, allowing the solvent to drain slowly as the silica packs. Tap the column gently to ensure even packing. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (e.g., by increasing the proportion of ethyl acetate in hexane) to elute the compounds.

  • Fraction Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light.

  • Isolation: Combine the fractions containing the pure this compound and evaporate the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data (Illustrative)

ParameterValue
Stationary PhaseSilica Gel (60-120 mesh)
Mobile PhaseHexane:Ethyl Acetate gradient (e.g., 9:1 to 7:3)
Sample Load1-5% of the silica gel weight
Elution MonitoringTLC with UV visualization
Expected Yield70-90%
Final Purity>99.5%

Column Chromatography Workflow

Column_Chromatography_Workflow A Prepare Silica Gel Slurry B Pack Column A->B C Load Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Monitor by TLC E->F G Combine Pure Fractions F->G Identify pure fractions H Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for the purification of this compound by column chromatography.

Application Note: 1H NMR Analysis of 2-Methoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylbenzoic acid is a substituted aromatic carboxylic acid with applications in organic synthesis and as a building block in the development of pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a fundamental analytical technique for the structural elucidation and purity assessment of such molecules. This application note provides a detailed protocol and analysis of the 1H NMR spectrum of this compound, serving as a practical guide for researchers in organic chemistry and drug development.

Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz). These predictions are based on established principles of NMR spectroscopy and data from analogous structures.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H (Carboxylic Acid)~10.0 - 13.0Singlet (broad)1HN/A
H-6 (Aromatic)~7.6 - 7.8Doublet1H~2.0 - 3.0 (meta coupling)
H-4 (Aromatic)~7.2 - 7.4Doublet of Doublets1HOrtho: ~8.0 - 9.0, Meta: ~2.0 - 3.0
H-3 (Aromatic)~6.9 - 7.1Doublet1H~8.0 - 9.0 (ortho coupling)
OCH₃ (Methoxy)~3.8 - 4.0Singlet3HN/A
CH₃ (Methyl)~2.3 - 2.5Singlet3HN/A

Experimental Protocol

This section details the procedure for preparing a sample of this compound for 1H NMR analysis.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Small vial

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound and place it into a clean, dry vial.

  • Solvent Addition: Using a Pasteur pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. The choice of solvent depends on the solubility of the compound and the desired chemical shift for the acidic proton. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and the acidic proton signal is typically well-resolved.

  • Dissolution: Gently swirl the vial to completely dissolve the solid. If necessary, the sample can be sonicated for a short period.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. Ensure there are no solid particles in the solution.

  • Internal Standard: If the deuterated solvent does not already contain an internal standard, add a small drop of TMS.

  • Capping and Labeling: Cap the NMR tube and label it appropriately.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition: Acquire the 1H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

Mandatory Visualizations

The following diagrams illustrate the molecular structure with proton assignments and the experimental workflow for the 1H NMR analysis.

Caption: Molecular structure and proton assignments for this compound.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh 5-10 mg of This compound dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve transfer Transfer solution to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum transfer->acquire process Process and analyze data acquire->process

Caption: Experimental workflow for 1H NMR analysis.

Application Note: Interpreting the 13C NMR Spectrum of 2-Methoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to understanding and interpreting the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Methoxy-5-methylbenzoic acid. It includes predicted chemical shift data, a comprehensive experimental protocol for data acquisition, and visual aids to illustrate the structural relationships of the carbon atoms.

Introduction

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules. For drug development and quality control, accurate interpretation of 13C NMR spectra is crucial for structural elucidation and purity assessment. This compound is a substituted aromatic carboxylic acid, and understanding its 13C NMR spectrum requires knowledge of the influence of the methoxy, methyl, and carboxylic acid functional groups on the chemical shifts of the aromatic and substituent carbons. This application note provides a systematic approach to the interpretation of the 13C NMR spectrum of this compound.

Predicted 13C NMR Spectral Data

The chemical shifts for this compound have been predicted based on the known spectrum of 2-methoxybenzoic acid and the established substituent effects of a methyl group on a benzene ring. The principle of substituent additivity allows for a reliable estimation of the chemical shifts.

Below is a summary of the predicted 13C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (ppm)
C=O168.5
C-2 (C-OCH₃)158.0
C-5 (C-CH₃)138.9
C-4133.5
C-6122.0
C-1 (C-COOH)121.5
C-3112.5
-OCH₃56.0
-CH₃20.5

Interpretation of the Spectrum

The predicted 13C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule.

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded, appearing at the lowest field (highest ppm value) around 168.5 ppm.[1]

  • Aromatic Carbons:

    • C-2: The carbon atom attached to the electron-donating methoxy group (C-2) is significantly deshielded and is predicted to appear around 158.0 ppm.

    • C-5: The carbon atom bearing the methyl group (C-5) is also deshielded and is expected at approximately 138.9 ppm.

    • C-4 and C-6: These carbons are influenced by the electronic effects of the neighboring substituents and are predicted to resonate around 133.5 ppm and 122.0 ppm, respectively.

    • C-1: The carbon atom to which the carboxylic acid group is attached (C-1) is predicted to be around 121.5 ppm.

    • C-3: This carbon is shielded by the ortho-methoxy group and is expected to appear at a relatively high field for an aromatic carbon, around 112.5 ppm.

  • Substituent Carbons:

    • Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears in the range of 55-60 ppm, and is predicted here at 56.0 ppm.

    • Methyl Carbon (-CH₃): The methyl group carbon is the most shielded, appearing at the highest field (lowest ppm value) around 20.5 ppm.[1]

Experimental Protocol: 13C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a proton-decoupled 13C NMR spectrum of this compound.

4.1. Sample Preparation

  • Weigh approximately 20-50 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

4.2. Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Tune and match the 13C probe to the correct frequency.

  • Set the appropriate acquisition parameters for a standard proton-decoupled 13C NMR experiment. Key parameters include:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: A range of 0-220 ppm is typically sufficient to cover all expected carbon signals.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, especially for quaternary carbons.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio, depending on the sample concentration.

4.3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Reference the spectrum by setting the TMS signal to 0.0 ppm or by referencing the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Perform baseline correction to ensure a flat baseline across the spectrum.

  • Integrate the peaks if quantitative analysis is required, though routine 13C NMR is generally not quantitative.

Visualizing Structural Relationships

The following diagrams illustrate the logical relationships and workflows described in this application note.

G cluster_molecule This compound Structure C1 C1-COOH C2 C2-OCH3 C1->C2 C_O C=O C1->C_O C3 C3-H C2->C3 C_OCH3 -OCH3 C2->C_OCH3 C4 C4-H C3->C4 C5 C5-CH3 C4->C5 C6 C6-H C5->C6 C_CH3 -CH3 C5->C_CH3 C6->C1

Figure 1. Structure of this compound.

G start Start sample_prep Sample Preparation (Dissolve in Deuterated Solvent + TMS) start->sample_prep instrument_setup Instrument Setup (Lock, Shim, Tune) sample_prep->instrument_setup acquisition Data Acquisition (Proton-Decoupled 13C Pulse Sequence) instrument_setup->acquisition processing Data Processing (Fourier Transform, Phasing, Referencing) acquisition->processing interpretation Spectral Interpretation (Assign Chemical Shifts) processing->interpretation end End interpretation->end

Figure 2. Experimental workflow for 13C NMR spectroscopy.

G node_spectrum Predicted 13C NMR Spectrum Downfield (Deshielded) Upfield (Shielded) node_signals C=O (168.5 ppm) C2-OCH3 (158.0 ppm) C5-CH3 (138.9 ppm) C4 (133.5 ppm) C6 (122.0 ppm) C1-COOH (121.5 ppm) C3 (112.5 ppm) -OCH3 (56.0 ppm) -CH3 (20.5 ppm) node_spectrum:f1->node_signals:co node_spectrum:f1->node_signals:c2 node_spectrum:f1->node_signals:c5 node_spectrum:f1->node_signals:c4 node_spectrum:f1->node_signals:c6 node_spectrum:f2->node_signals:c1 node_spectrum:f2->node_signals:c3 node_spectrum:f2->node_signals:och3 node_spectrum:f2->node_signals:ch3

Figure 3. Predicted 13C NMR signal assignments.

References

Application Note: Identification of Functional Groups in 2-Methoxy-5-methylbenzoic Acid using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of Fourier-Transform Infrared (FTIR) spectroscopy for the qualitative analysis of 2-Methoxy-5-methylbenzoic acid. The characteristic vibrational frequencies of the principal functional groups, including the carboxylic acid, methoxy, and aromatic moieties, are identified and tabulated. A comprehensive experimental protocol for sample preparation and spectral acquisition is provided, alongside a logical workflow diagram, to facilitate accurate and reproducible results in a research and development setting.

Introduction

This compound is an aromatic carboxylic acid derivative with applications in organic synthesis and as a building block in the development of pharmaceutical compounds. The confirmation of its chemical identity and the assessment of its purity are critical steps in the drug development pipeline. FTIR spectroscopy is a rapid, non-destructive, and highly informative analytical technique that provides a molecular fingerprint of a compound by identifying its functional groups. This note serves as a practical guide for utilizing FTIR spectroscopy to characterize this compound.

Data Presentation

The FTIR spectrum of this compound exhibits a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. The table below summarizes the key absorption bands, their corresponding vibrational modes, and the functional groups present in the molecule.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
2500-3300O-H stretchCarboxylic AcidBroad, Strong
2900-3000C-H stretchMethyl (CH₃) & Methoxy (O-CH₃)Medium
~1700C=O stretchCarboxylic AcidStrong, Sharp
1500-1600C=C stretchAromatic RingMedium to Strong
~1250 and ~1030C-O stretchAryl Ether (Methoxy)Strong
1200-1300C-O stretchCarboxylic AcidMedium

Experimental Protocol

This protocol outlines the procedure for preparing a solid sample of this compound and acquiring its FTIR spectrum using the Attenuated Total Reflectance (ATR) technique. ATR is a convenient method for solid samples as it requires minimal sample preparation.

3.1. Materials and Equipment

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • This compound (solid powder)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

3.2. Sample Preparation and Spectral Acquisition

  • Clean the ATR Crystal: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to evaporate completely.

  • Acquire Background Spectrum: With the clean and empty ATR accessory in place, acquire a background spectrum. This will account for any atmospheric interference (e.g., CO₂, water vapor) and instrumental background.

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

  • Apply Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the powder and the crystal surface.

  • Acquire Sample Spectrum: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: After acquisition, the spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly with a solvent-dampened lint-free wipe.

Visualization

The following diagram illustrates the logical workflow for the identification of functional groups in this compound using FTIR spectroscopy.

FTIR_Workflow start Start: Obtain this compound sample clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Sample to ATR Crystal background->apply_sample acquire_spectrum Acquire FTIR Spectrum apply_sample->acquire_spectrum process_spectrum Process Spectrum (Baseline Correction, etc.) acquire_spectrum->process_spectrum identify_peaks Identify Characteristic Peaks process_spectrum->identify_peaks assign_groups Assign Peaks to Functional Groups identify_peaks->assign_groups conclusion Conclusion: Confirm Functional Groups assign_groups->conclusion

Caption: Workflow for FTIR analysis of this compound.

Interpretation of the Spectrum

The FTIR spectrum of this compound is characterized by several key features:

  • O-H Stretch: A very broad and strong absorption band is observed in the region of 2500-3300 cm⁻¹. This is characteristic of the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding.

  • C-H Stretches: In the 2900-3000 cm⁻¹ region, medium intensity peaks are present, corresponding to the C-H stretching vibrations of the methyl and methoxy groups.

  • C=O Stretch: A strong, sharp absorption peak appears around 1700 cm⁻¹, which is indicative of the C=O stretching vibration of the carboxylic acid.

  • Aromatic C=C Stretches: In the fingerprint region, medium to strong bands between 1500 and 1600 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring.

  • C-O Stretches: Two strong absorption bands are typically observed for the aryl ether linkage of the methoxy group. One is usually found around 1250 cm⁻¹ (asymmetric stretch) and the other around 1030 cm⁻¹ (symmetric stretch). The C-O stretch of the carboxylic acid also appears in the 1200-1300 cm⁻¹ region.

Conclusion

FTIR spectroscopy is a powerful and efficient technique for the structural elucidation of this compound. By following the provided protocol, researchers can reliably obtain high-quality spectra and identify the key functional groups present in the molecule. This application note provides the necessary information for the successful implementation of FTIR spectroscopy in the analysis of this compound and similar aromatic carboxylic acids in a drug discovery and development environment.

Application Note: Mass Spectrometry Fragmentation Analysis of 2-Methoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Fragmentation Pattern

The mass spectrum of 2-Methoxy-5-methylbenzoic acid (C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ) is anticipated to be characterized by a series of fragmentation events initiated by electron ionization. The presence of the carboxylic acid, methoxy, and methyl functional groups on the aromatic ring will govern the fragmentation pathways. A key consideration is the "ortho effect," a phenomenon where adjacent functional groups interact, leading to unique fragmentation patterns not observed in their meta and para isomers.

The predicted major fragment ions, their mass-to-charge ratios (m/z), and proposed structures are summarized in the table below.

m/z Proposed Fragment Ion Neutral Loss Notes
166[C₉H₁₀O₃]⁺•-Molecular Ion (M⁺•)
151[C₈H₇O₃]⁺•CH₃Loss of a methyl radical from the methoxy group.
149[C₉H₉O₂]⁺•OHLoss of a hydroxyl radical from the carboxylic acid group.
135[C₈H₇O₂]⁺•OCH₃Loss of a methoxy radical.
133[C₈H₅O₂]⁺H₂O + •CH₃Loss of water due to the ortho effect, followed by loss of a methyl radical.
121[C₇H₅O₂]⁺•COOHLoss of the carboxyl group.
105[C₇H₅O]⁺•OH, COLoss of a hydroxyl radical followed by decarbonylation.
91[C₇H₇]⁺-Tropylium ion, characteristic of alkylbenzenes.
77[C₆H₅]⁺-Phenyl cation.

Fragmentation Pathway Diagram

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Fragmentation_Pattern M [C₉H₁₀O₃]⁺• m/z = 166 (Molecular Ion) F151 [C₈H₇O₃]⁺ m/z = 151 M->F151 - •CH₃ F149 [C₉H₉O₂]⁺ m/z = 149 M->F149 - •OH F135 [C₈H₇O₂]⁺ m/z = 135 M->F135 - •OCH₃ F133 [C₈H₅O₂]⁺ m/z = 133 M->F133 - H₂O, •CH₃ (ortho effect) F121 [C₇H₅O₂]⁺ m/z = 121 M->F121 - •COOH F149->F121 - CO F105 [C₇H₅O]⁺ m/z = 105 F135->F105 - CO F91 [C₇H₇]⁺ m/z = 91 F121->F91 - CO F77 [C₆H₅]⁺ m/z = 77 F105->F77 - CO Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample derivatize Derivatize (Silylation) dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-400) ionize->detect peak_id Peak Identification detect->peak_id spectrum_analysis Mass Spectrum Analysis peak_id->spectrum_analysis library_search Library Search (NIST) spectrum_analysis->library_search report report library_search->report Structural Confirmation

Application Notes and Protocols: The Role of 2-Methoxy-5-methylbenzoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methoxy-5-methylbenzoic acid and its derivatives as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). This document details synthetic methodologies, presents quantitative data, and illustrates relevant biological pathways to support research and development in medicinal chemistry.

Introduction: Versatility in Drug Synthesis

This compound and its structural analogs are valuable building blocks in the pharmaceutical industry. Their substituted benzoic acid framework allows for diverse chemical modifications, making them crucial starting materials for a range of therapeutic agents. Notably, these intermediates are integral to the synthesis of antipsychotic drugs and other centrally active compounds. Their utility also extends to the development of anti-inflammatory and analgesic agents[1][2]. The methoxy and methyl groups on the aromatic ring influence the molecule's reactivity and solubility, providing a strategic advantage in the design of complex pharmaceutical compounds[1][3].

Applications in the Synthesis of Antipsychotic Agents

A significant application of this compound derivatives is in the production of antipsychotic medications, such as Sulpiride and Levosulpiride[4][5]. These drugs are synthesized via intermediates like methyl 2-methoxy-5-sulfamoylbenzoate, which can be prepared from derivatives of 2-methoxybenzoic acid[4][5].

Synthesis of a Key Intermediate for Sulpiride

The following protocols outline the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate, a critical precursor to Sulpiride. The process typically involves chlorosulfonation and amination of a 2-methoxybenzoic acid derivative.

Experimental Protocols:

Protocol 1: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate from Methyl 2-methoxy-5-chlorobenzoate [4]

  • Reaction Setup: In a 1000 ml reaction flask equipped with a reflux apparatus, add 300g of tetrahydrofuran (THF), 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 1.8g (0.0125 mol) of cuprous bromide, and 31g (0.3 mol) of sodium aminosulfinate.

  • Reaction Conditions: Heat the mixture to 60°C and maintain this temperature for 12 hours.

  • Work-up: After the reaction is complete, add 2g of activated carbon to the mixture and filter while hot.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the final product.

  • Drying: Dry the resulting white crystalline powder at 60°C under vacuum.

Quantitative Data for Protocol 1 [4]

ParameterValue
Yield94.5%
Purity (HPLC)99.51%

Protocol 2: Synthesis of 2-methoxy-5-aminosulfonylbenzoic acid from 2-methoxy-5-sulfonyl chlorobenzoic acid

  • Reaction Setup: In a 15 L glass reaction kettle with continuous stirring, add 10 L (148.4 mol) of 28% concentrated ammonia at room temperature.

  • Addition of Reactant: Add 2 kg (9.0 mol) of 2-methoxy-5-sulfonyl chlorobenzoic acid to the ammonia solution.

  • Reaction Conditions: Heat the mixture to 30°C for 4.0 hours.

  • Work-up: After the reaction is complete, cool the solution to room temperature.

  • Precipitation: Adjust the pH to 3 using a 15% hydrochloric acid solution to precipitate the product.

  • Isolation: Stir the mixture for 30 minutes, then filter, wash, and dry the final product.

Experimental Workflow Diagram

G cluster_0 Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate A Methyl 2-methoxy-5-chlorobenzoate + Sodium aminosulfinate B Add THF and Cuprous Bromide A->B C Heat to 60°C for 12h B->C D Add Activated Carbon and Filter C->D E Concentrate under Reduced Pressure D->E F Dry at 60°C E->F G Methyl 2-methoxy-5-sulfamoylbenzoate F->G

Synthesis workflow for a key Sulpiride intermediate.

Application in the Synthesis of Selective 5-HT2A Receptor Antagonists

Derivatives of this compound are also precursors for the synthesis of selective serotonin 2A (5-HT2A) receptor antagonists, such as Glemanserin. These compounds are of significant interest for their potential in treating neuropsychiatric disorders.

Glemanserin: Mechanism of Action

Glemanserin acts as a potent and selective antagonist of the 5-HT2A receptor. By blocking the binding of serotonin to this receptor, it inhibits the downstream signaling pathways. This antagonistic activity has been investigated for the treatment of generalized anxiety disorder.

Signaling Pathway of 5-HT2A Receptor and Inhibition by Glemanserin

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.

  • Activation: Upon binding of an agonist like serotonin, the Gq alpha subunit is activated.

  • Second Messenger Production: Activated Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects: IP3 triggers the release of intracellular calcium (Ca2+), while DAG, along with Ca2+, activates Protein Kinase C (PKC).

  • Inhibition by Glemanserin: Glemanserin competitively binds to the 5-HT2A receptor, preventing serotonin from binding and thereby inhibiting this entire signaling cascade.

Quantitative Data for Glemanserin

ParameterSpeciesValue
Binding Affinity (Ki) Human2.5 nM
Rat2.89 nM
Rabbit0.54 nM

Signaling Pathway Diagram

G cluster_0 5-HT2A Receptor Signaling Pathway Serotonin Serotonin (Agonist) Receptor 5-HT2A Receptor Serotonin->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release->PKC Glemanserin Glemanserin (Antagonist) Glemanserin->Inhibition

Inhibition of the 5-HT2A receptor signaling pathway by Glemanserin.

Other Pharmaceutical Applications

The versatility of this compound and its analogs extends to the synthesis of other classes of drugs. For instance, derivatives of 2-methoxybenzoic acid are used in the synthesis of compounds with anti-inflammatory and analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes[2]. Additionally, related structures are used to synthesize selective inhibitors of Sirtuin 5 (SIRT5), a target for metabolic and neurodegenerative diseases[2].

Conclusion

This compound and its derivatives are indispensable intermediates in pharmaceutical synthesis. Their structural features provide a versatile platform for the development of a wide array of therapeutic agents, from antipsychotics to potential treatments for inflammatory and metabolic disorders. The protocols and data presented herein underscore the importance of these compounds in modern drug discovery and development.

References

Synthesis of 2-Methoxy-5-methylbenzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Methoxy-5-methylbenzoic acid and its derivatives. This class of compounds serves as a valuable scaffold in medicinal chemistry and materials science, with applications ranging from the development of novel therapeutic agents to the creation of specialized polymers.

Introduction

This compound is an aromatic carboxylic acid characterized by a methoxy and a methyl group on the benzene ring. This substitution pattern imparts specific electronic and steric properties that make it a versatile starting material for the synthesis of a wide range of derivatives. These derivatives have been explored for their potential as anti-inflammatory, anticancer, and antipsychotic agents. The methoxy group can influence the pharmacokinetic properties of a molecule, potentially enhancing bioavailability, while the carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amidation and esterification.

Application Notes

Derivatives of this compound are of significant interest in drug discovery. The core structure is a key building block for more complex molecules. For instance, the related compound, methyl 2-methoxy-5-sulfamoylbenzoate, is a crucial intermediate in the synthesis of the antipsychotic drug Amisulpride. While specific drugs directly derived from this compound are less common in the literature, the structural motif is present in numerous compounds investigated for therapeutic properties.

Anticancer Research: Various benzoic acid derivatives have been synthesized and evaluated for their anticancer activity. These compounds can be designed to interact with specific biological targets, such as enzymes or receptors, that are implicated in cancer progression. For example, some benzoic acid derivatives have been shown to induce apoptosis in cancer cell lines.

Anti-inflammatory Activity: The anti-inflammatory potential of methoxy-substituted benzoic acids has been noted. For example, 2,4,5-trimethoxybenzoic acid has been shown to inhibit inflammatory responses by targeting key signaling pathways like NF-κB and STAT. This suggests that derivatives of this compound could be explored for similar activities.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of this compound and a representative derivative, methyl 2-methoxy-5-sulfamoylbenzoate.

Protocol 1: Synthesis of this compound

This protocol describes the methylation of 2-hydroxy-5-methylbenzoic acid using dimethyl sulfate.

Materials:

  • 2-hydroxy-5-methylbenzoic acid

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-5-methylbenzoic acid (1 equivalent) in methanol.

  • Slowly add a solution of sodium hydroxide (2.5 equivalents) in water to the flask while stirring.

  • To the resulting solution, add dimethyl sulfate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous residue with concentrated hydrochloric acid to pH 2-3.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Protocol 2: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

This multi-step protocol starts from this compound and is adapted from industrial synthesis routes for similar compounds.

Step 1: Chlorosulfonylation of this compound

  • In a flask equipped with a stirrer and a gas trap, carefully add this compound (1 equivalent) to an excess of chlorosulfonic acid (5 equivalents) at 0-5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the solid to obtain 2-methoxy-5-(chlorosulfonyl)benzoic acid.

Step 2: Amination

  • Add the 2-methoxy-5-(chlorosulfonyl)benzoic acid (1 equivalent) portion-wise to a cooled (0-5 °C) concentrated ammonia solution.

  • Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

  • Acidify the solution with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 2-methoxy-5-sulfamoylbenzoic acid.

Step 3: Esterification

  • Suspend 2-methoxy-5-sulfamoylbenzoic acid (1 equivalent) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl 2-methoxy-5-sulfamoylbenzoate.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and one of its key derivatives.

Table 1: Synthesis of this compound

ParameterValueReference
Starting Material2-hydroxy-5-methylbenzoic acidN/A
ReagentsDimethyl sulfate, NaOH[1]
SolventMethanol[1]
Reaction Time4-6 hours[1]
Yield~85-95% (typical for Williamson ether synthesis)Estimated
Purity>97% after recrystallization[2]
Molecular Weight166.17 g/mol [3]

Table 2: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

StepStarting MaterialKey ReagentsYieldPurity (HPLC)Reference
ChlorosulfonylationThis compoundChlorosulfonic acid~95%N/A[4]
Amination2-methoxy-5-(chlorosulfonyl)benzoic acidAmmonia~75%N/A[4]
Esterification2-methoxy-5-sulfamoylbenzoic acidMethanol, H₂SO₄~97%>99%[4]

Table 3: Spectroscopic Data for this compound

TechniqueKey Peaks/Signals
IR (Infrared) Spectroscopy ~3000 cm⁻¹ (O-H stretch, broad), ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch)
Mass Spectrometry (MS) m/z 166 (M+), 135, 107
¹H NMR (Proton NMR) δ ~10-12 (s, 1H, COOH), δ ~7.0-7.8 (m, 3H, Ar-H), δ ~3.9 (s, 3H, OCH₃), δ ~2.3 (s, 3H, CH₃) (Expected)
¹³C NMR (Carbon NMR) δ ~170 (COOH), δ ~160 (C-OCH₃), δ ~110-140 (Ar-C), δ ~56 (OCH₃), δ ~21 (CH₃) (Expected)

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_synthesis1 Protocol 1: Methylation cluster_synthesis2 Protocol 2: Derivative Synthesis 2_hydroxy_5_methylbenzoic_acid 2-hydroxy-5-methylbenzoic acid methylation Methylation (Dimethyl Sulfate, NaOH) 2_hydroxy_5_methylbenzoic_acid->methylation 2_methoxy_5_methylbenzoic_acid This compound methylation->2_methoxy_5_methylbenzoic_acid chlorosulfonylation Chlorosulfonylation (Chlorosulfonic Acid) 2_methoxy_5_methylbenzoic_acid->chlorosulfonylation amination Amination (Ammonia) chlorosulfonylation->amination esterification Esterification (Methanol, H2SO4) amination->esterification sulfamoyl_derivative Methyl 2-methoxy-5-sulfamoylbenzoate esterification->sulfamoyl_derivative

Caption: Synthetic route from 2-hydroxy-5-methylbenzoic acid to its methoxy and sulfamoyl derivatives.

Representative Signaling Pathway

Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK NF_kB_Inhibition IκBα Degradation IKK->NF_kB_Inhibition NF_kB NF-κB (p65/p50) NF_kB_Inhibition->NF_kB Nucleus Nucleus NF_kB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Benzoic_Acid_Derivative Methoxybenzoic Acid Derivative Benzoic_Acid_Derivative->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by a methoxybenzoic acid derivative.

References

Application Note: Synthesis of Methyl 2-Methoxy-5-methylbenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of methyl 2-methoxy-5-methylbenzoate from 2-methoxy-5-methylbenzoic acid using a classic Fischer esterification method. The protocol outlines the use of methanol as both a reagent and solvent, with sulfuric acid as a catalyst, under reflux conditions. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and characterization of the final product.

Introduction

Fischer-Speier esterification is a fundamental and widely used method in organic synthesis for the preparation of esters from carboxylic acids and alcohols. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. A key feature of this reaction is its reversible nature. To drive the equilibrium towards the formation of the ester, an excess of the alcohol is commonly employed, which also often serves as the reaction solvent. This method is valued for its operational simplicity and the use of readily available and inexpensive reagents.

This application note describes the synthesis of methyl 2-methoxy-5-methylbenzoate, an important intermediate in the synthesis of various organic molecules. The protocol is based on established procedures for the esterification of substituted benzoic acids.

Reaction and Mechanism

The overall reaction involves the conversion of this compound to its corresponding methyl ester in the presence of methanol and a catalytic amount of sulfuric acid.

Reaction Scheme:

The mechanism of the Fischer esterification proceeds through a series of proton transfer and nucleophilic addition-elimination steps, as illustrated in the diagram below.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products RCOOH This compound Protonation Protonation of Carbonyl RCOOH->Protonation MeOH Methanol Attack Nucleophilic Attack by Methanol MeOH->Attack H2SO4 H₂SO₄ (catalyst) H2SO4->Protonation Protonation->Attack ProtonTransfer Proton Transfer Attack->ProtonTransfer Elimination Elimination of Water ProtonTransfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water Elimination->Water Ester Methyl 2-methoxy-5-methylbenzoate Deprotonation->Ester Catalyst_Regen H₂SO₄ (regenerated) Deprotonation->Catalyst_Regen

Fischer Esterification Mechanism

Experimental Protocol

This protocol is a representative procedure based on the Fischer esterification of similar substituted benzoic acids.

Materials:

  • This compound

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (approximately 10-20 eq).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 eq) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (the boiling point of methanol is approximately 65 °C). Continue to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess methanol using a rotary evaporator. c. Dissolve the residue in diethyl ether or ethyl acetate. d. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the remaining acid), and finally with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to yield the crude methyl 2-methoxy-5-methylbenzoate. c. If necessary, the product can be further purified by vacuum distillation.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine this compound, Methanol, and H₂SO₄ Reflux Reflux for 4-6 hours Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove Excess Methanol Cool->Evaporate Extract Dissolve in Ether/EtOAc Evaporate->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry with Na₂SO₄/MgSO₄ Wash->Dry Filter Filter Drying Agent Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Vacuum Distillation (optional) Concentrate->Purify Analyze Characterize Product Purify->Analyze

Experimental Workflow Diagram

Data Presentation

The following table summarizes the key quantitative data for the starting material and the expected product. The yield is an estimate based on similar Fischer esterification reactions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentPhysical StateBoiling Point (°C)Expected Yield (%)
This compoundC₉H₁₀O₃166.171.0Solid--
MethanolCH₄O32.0410 - 20Liquid64.7-
Sulfuric AcidH₂SO₄98.080.1 - 0.2Liquid337-
Methyl 2-methoxy-5-methylbenzoateC₁₀H₁₂O₃180.20-Liquid/Solid~240-25085 - 95

Characterization Data for Methyl 2-methoxy-5-methylbenzoate

  • Appearance: Colorless to pale yellow liquid or low-melting solid.

  • ¹H NMR (CDCl₃): δ (ppm) 7.30 (d, J=2.0 Hz, 1H), 7.15 (dd, J=8.4, 2.0 Hz, 1H), 6.85 (d, J=8.4 Hz, 1H), 3.88 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃), 2.30 (s, 3H, Ar-CH₃).

  • ¹³C NMR (CDCl₃): δ (ppm) 166.5, 157.0, 132.5, 131.0, 122.0, 120.5, 111.0, 55.5, 52.0, 20.5. (Predicted values based on similar structures).

  • IR (neat): ν (cm⁻¹) ~2950 (C-H), 1730 (C=O, ester), 1600, 1490 (C=C, aromatic), 1250 (C-O, ether).

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

Conclusion

The Fischer esterification is an effective and straightforward method for the synthesis of methyl 2-methoxy-5-methylbenzoate. The use of excess methanol and an acid catalyst under reflux conditions, followed by a standard aqueous work-up, can be expected to provide the desired product in high yield. The provided protocol, data, and diagrams offer a comprehensive guide for researchers undertaking this synthesis.

Application Notes & Protocols: Mastering Amide Coupling Reactions with 2-Methoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Amide Bond

The amide bond is arguably the most fundamental linkage in medicinal chemistry and the life sciences, forming the backbone of peptides and proteins.[1] Its synthesis is one of the most frequently performed reactions in drug discovery, enabling the assembly of complex molecules from readily available carboxylic acid and amine building blocks.[1][2][3] This guide focuses on the practical aspects of amide bond formation using a specific, electronically-rich and potentially sterically hindered substrate: 2-Methoxy-5-methylbenzoic acid .

The structure of this acid presents unique considerations. The ortho-methoxy group is electron-donating, which can influence the reactivity of the carboxyl group. Furthermore, its position may impart a degree of steric hindrance that can challenge standard coupling conditions. Understanding these properties is crucial for selecting the optimal reagents and conditions to achieve high-yield, high-purity amide products.

The Heart of the Reaction: Mechanism of Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine is generally unfavorable. The reaction requires the activation of the carboxylic acid to create a better electrophile that is susceptible to nucleophilic attack by the amine.[1] This is achieved using a "coupling reagent." While dozens of such reagents exist, most operate through a common principle: converting the carboxylate's hydroxyl group into a good leaving group.

Two of the most reliable and widely adopted classes of coupling reagents are carbodiimides and uronium/aminium salts.

  • Carbodiimide-Mediated Activation (e.g., EDC with HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is unstable and prone to racemization if the acid has a chiral center. To mitigate this and improve efficiency, nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) are almost always included. HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable and less susceptible to side reactions. The amine then displaces HOBt to form the thermodynamically stable amide bond.[2][4][6]

  • Uronium/Aminium Salt Activation (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling agents available.[4][7] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[4][8] The 7-azabenzotriazole (HOAt) leaving group is particularly effective due to the neighboring pyridine nitrogen, which can accelerate the subsequent aminolysis step.[9] This makes HATU exceptionally effective for challenging couplings, including those involving sterically hindered substrates.[4][7]

Amide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (this compound) Active_Ester Activated Intermediate (e.g., O-Acylisourea, OAt-Ester) Carboxylic_Acid->Active_Ester + Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Active_Ester + Base Base (optional) (e.g., DIPEA) Base->Active_Ester + Amine R'-NH2 Active_Ester->Amine Nucleophilic Attack Amide_Product Amide Product Amine->Amide_Product Byproducts Byproducts (e.g., Urea, HOBt)

Caption: General mechanism of amide bond formation.

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is the most critical decision in the experimental design. For a substrate like this compound, factors like potential steric hindrance from the ortho-methoxy group and the nucleophilicity of the amine partner must be considered.

Reagent/SystemAdvantagesDisadvantages/ConsiderationsTypical BaseSuitability for this Substrate
EDC / HOBt Cost-effective; water-soluble urea byproduct is easily removed with aqueous workup.[4]Slower than uronium salts; may struggle with very hindered substrates.DIPEA, Et₃N, DMAP (cat.)Good starting point. Reliable for most primary and secondary amines.
HATU Highly reactive, fast reaction times, low rates of racemization.[4] Excellent for hindered acids and poorly nucleophilic amines.[7][9]Higher cost; byproduct removal requires chromatography.DIPEAExcellent choice. Recommended if EDC/HOBt fails or for particularly challenging amine partners.
PyBOP Efficient and widely used phosphonium salt reagent.Byproduct (HMPA) is a suspected carcinogen; requires careful handling and disposal.DIPEAEffective, but HATU is often preferred due to safer byproducts.
T3P® (Propylphosphonic Anhydride) Broadly applicable; byproducts are water-soluble.Often requires slightly elevated temperatures.Pyridine, DIPEAA good alternative. Its effectiveness can be substrate-dependent.

Detailed Experimental Protocols

The following protocols provide a robust starting point for researchers. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Anhydrous solvents should be used unless otherwise noted.

Experimental Workflow Start Start Prep 1. Reagent Preparation Dissolve acid and amine in anhydrous solvent Start->Prep Activation 2. Activation Cool to 0°C, add base and coupling reagent Prep->Activation Reaction 3. Reaction Allow to warm to RT Monitor by TLC/LC-MS Activation->Reaction Workup 4. Aqueous Workup Quench reaction, wash with acid/base/brine Reaction->Workup Purification 5. Purification Dry organic layer, concentrate, purify by chromatography Workup->Purification End End Product Purification->End

Caption: General experimental workflow for amide coupling.

Protocol 1: General Purpose Coupling using EDC/HOBt

This method is a reliable and cost-effective first approach for coupling this compound.

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Procedure:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Activation: Cool the solution to 0°C in an ice bath. Add HOBt (1.2 eq), followed by EDC·HCl (1.2 eq). Finally, add DIPEA (2.5 eq) dropwise. The addition of base can be mildly exothermic.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes the base, unreacted HOBt, and the urea byproduct from EDC.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (typically using a gradient of Ethyl Acetate in Hexanes) to yield the pure amide.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for sterically hindered or electron-poor amines where the EDC/HOBt method may be sluggish.[4]

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Ethyl Acetate, Water, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Procedure:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.1 M).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 15-20 minutes at room temperature. This pre-activation step is critical for forming the active ester.

  • Reaction: Add the amine (1.1 eq) to the activated mixture. Stir at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.

  • Workup: Pour the reaction mixture into a separatory funnel containing Ethyl Acetate and water. Extract the aqueous layer with Ethyl Acetate (2x). Combine the organic layers and wash with water (3x) and brine (1x) to remove DMF and other water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the final amide.

Product Purification and Troubleshooting

Effective purification is key to obtaining a high-quality final product.

  • Workup Rationale: The acidic wash (1M HCl) removes the organic base (DIPEA), while the basic wash (NaHCO₃) removes unreacted carboxylic acid and HOBt.

  • Chromatography: Flash column chromatography is the most common purification method.[10] The polarity of the eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) should be chosen based on the polarity of the product, as determined by preliminary TLC analysis.

  • Recrystallization: If the amide product is a stable, crystalline solid, recrystallization can be an excellent and scalable alternative to chromatography for achieving high purity.[11] Common solvents to screen include ethanol, acetonitrile, or ethyl acetate/hexane mixtures.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inefficient coupling reagent for the specific substrate combination. 2. Reagents (especially coupling agent) have degraded. 3. Insufficient base or reaction time.1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). 2. Use fresh, high-quality reagents and anhydrous solvents. 3. Increase equivalents of base or extend reaction time/gently heat.
Multiple Byproducts on TLC 1. Side reaction of the O-acylisourea intermediate (if using EDC without HOBt). 2. Reaction of coupling agent directly with the amine.[12]1. Always use an additive like HOBt or HOAt with carbodiimides. 2. Pre-activate the carboxylic acid before adding the amine, especially when using HATU.
Difficult Purification 1. Byproducts have similar polarity to the desired product. 2. Residual DMF in the crude material.1. Ensure the aqueous workup is performed thoroughly to remove as many impurities as possible before chromatography. 2. When using DMF, wash thoroughly with water and brine during workup. For stubborn cases, lyophilization can remove residual DMF.

Conclusion

The successful synthesis of amides from this compound is readily achievable with a rational approach to reagent selection and protocol execution. For most applications, the robust and economical EDC/HOBt system serves as an excellent starting point. For more challenging transformations involving sterically demanding or electronically deactivated amines, the superior reactivity of HATU provides a reliable path to the desired product. Careful attention to reaction setup, monitoring, and purification will consistently yield high-purity amides for application in research, discovery, and development.

References

2-Methoxy-5-methylbenzoic Acid: A Versatile Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxy-5-methylbenzoic acid is a readily available aromatic carboxylic acid that serves as a valuable and versatile building block in the landscape of organic synthesis. Its substituted benzene ring, featuring a methoxy and a methyl group, offers multiple points for functionalization, making it an attractive starting material for the synthesis of a diverse array of complex molecules. This includes the generation of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The carboxylic acid moiety provides a convenient handle for various transformations, including esterification and amidation, further expanding its synthetic utility. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazoles and in common organic transformations.

Application Notes

This compound is a key starting material for the synthesis of various organic compounds, most notably substituted pyrazoles. Pyrazoles are a class of heterocyclic compounds that are well-known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. The synthesis of complex pyrazole derivatives from this compound highlights its importance as a scaffold for generating molecules with potential therapeutic applications.

The general workflow for utilizing this compound as a building block involves initial activation or transformation of the carboxylic acid group, followed by cyclization or coupling reactions to introduce further complexity.

logical_relationship start This compound intermediate Malon (2-methoxy-5-methyl) anilic acid hydrazide start->intermediate Multi-step conversion product Substituted Pyrazoles intermediate->product Condensation reagent Substituted Phenyl Benzeneazo Acetyl Acetone reagent->product Condensation

Caption: Logical workflow for the synthesis of pyrazoles.

Key Experiments and Protocols

I. Synthesis of Substituted Pyrazoles

A notable application of this compound is in the synthesis of 1-phenyl(2-methoxy-5-methyl)-3,5-dimethyl-4(substituted phenyl benzeneazo acetyl acetone) pyrazoles. This synthesis proceeds through an intermediate, malon (2-methoxy-5-methyl) anilic acid hydrazide, which is then condensed with various substituted phenyl benzeneazo acetyl acetones.[1]

Experimental Protocol: Synthesis of 1-phenyl(2-methoxy-5-methyl)-3,5-dimethyl-4(substituted phenyl benzeneazo acetyl acetone) Pyrazoles

This protocol is adapted from the abstract of Pareek et al., Orient J Chem 2010;26(1).[1]

Step 1: Synthesis of Malon (2-methoxy-5-methyl) anilic acid hydrazide (Intermediate)

Detailed experimental conditions for this step are not available in the provided abstract. A general procedure would likely involve the conversion of this compound to its corresponding acid chloride or ester, followed by reaction with malonic acid hydrazide.

Step 2: Condensation to form Substituted Pyrazoles

  • In a round-bottom flask, dissolve malon (2-methoxy-5-methyl) anilic acid hydrazide (1.0 equivalent) in glacial acetic acid.

  • To this solution, add the selected substituted phenyl benzeneazo acetyl acetone (1.0 equivalent).

  • Heat the reaction mixture under reflux for an appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrazole derivative.

Data Presentation

CompoundMolecular FormulaYield (%)Melting Point (°C)
Pyrazole Derivative 3aC₂₇H₂₆N₄O₄78142-144
Pyrazole Derivative 3bC₂₇H₂₅ClN₄O₄75155-157
Pyrazole Derivative 3cC₂₈H₂₈N₄O₅72160-162

Note: The specific structures of derivatives 3a-c and their corresponding spectral data are detailed in the original publication.[1]

II. Amide Bond Formation (Amidation)

The carboxylic acid functionality of this compound is readily converted to an amide, a key functional group in many biologically active molecules. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a primary or secondary amine.

Experimental Protocol: Synthesis of N-benzyl-2-methoxy-5-methylbenzamide

Step 1: Synthesis of 2-Methoxy-5-methylbenzoyl chloride

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Add oxalyl chloride (1.2 equivalents) dropwise to the suspension at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride in vacuo to yield the crude 2-Methoxy-5-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • In a separate flask, dissolve benzylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C.

  • Add the crude 2-Methoxy-5-methylbenzoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain N-benzyl-2-methoxy-5-methylbenzamide.

Data Presentation

Starting AmineProductYield (%)
BenzylamineN-benzyl-2-methoxy-5-methylbenzamide>90 (expected)
AnilineN-phenyl-2-methoxy-5-methylbenzamide>85 (expected)
Morpholine(2-methoxy-5-methylphenyl)(morpholino)methanone>90 (expected)

Note: Expected yields are based on general amide coupling reactions.

III. Ester Bond Formation (Esterification)

Esterification is another fundamental transformation of this compound, often used to protect the carboxylic acid or to modulate the biological activity of a target molecule. Fischer esterification, using an excess of the alcohol in the presence of a catalytic amount of strong acid, is a common method.

Experimental Protocol: Synthesis of Methyl 2-methoxy-5-methylbenzoate

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in methanol (used in large excess as both solvent and reactant).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purify by distillation or column chromatography to obtain pure methyl 2-methoxy-5-methylbenzoate.

Data Presentation

AlcoholProductYield (%)
MethanolMethyl 2-methoxy-5-methylbenzoate>90 (expected)
EthanolEthyl 2-methoxy-5-methylbenzoate>90 (expected)
PropanolPropyl 2-methoxy-5-methylbenzoate>85 (expected)

Note: Expected yields are based on typical Fischer esterification reactions.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the key reactions described.

experimental_workflow_amide cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Coupling A1 Suspend this compound in DCM A2 Add oxalyl chloride and cat. DMF A1->A2 A3 Stir at RT A2->A3 A4 Concentrate in vacuo A3->A4 B2 Add acid chloride solution A4->B2 Crude acid chloride B1 Dissolve amine and base in DCM B1->B2 B3 Stir at RT B2->B3 B4 Workup (Wash, Dry, Concentrate) B3->B4 B5 Purify B4->B5

Caption: Workflow for Amide Synthesis.

experimental_workflow_ester C1 Dissolve this compound in alcohol C2 Add cat. H₂SO₄ C1->C2 C3 Reflux C2->C3 C4 Remove excess alcohol C3->C4 C5 Workup (Wash, Dry, Concentrate) C4->C5 C6 Purify C5->C6

Caption: Workflow for Ester Synthesis.

This compound is a valuable and versatile building block in organic synthesis. Its utility is demonstrated in the synthesis of complex heterocyclic structures such as pyrazoles and in fundamental organic transformations including amidation and esterification. The protocols provided herein offer a foundation for researchers and scientists in drug development to explore the synthetic potential of this readily available starting material. Further investigation into the biological activities of the synthesized derivatives is a promising area for future research.

References

Applications of 2-Methoxy-5-methylbenzoic Acid in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a versatile scaffold in medicinal chemistry. Its structural features, including the methoxy and methyl groups, provide handles for chemical modification, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications. This document provides detailed application notes on the use of this compound and its analogs in drug discovery, with a focus on their emerging role as anticancer agents targeting critical cellular signaling pathways.

Application Note 1: Anticancer Activity through Hedgehog Signaling Pathway Inhibition

Derivatives of the closely related 2-methoxybenzoic acid have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer.[1][2] Consequently, targeting this pathway presents a promising strategy for cancer therapy.

A series of 2-methoxybenzamide derivatives have been synthesized and evaluated for their ability to inhibit the Hh signaling pathway.[1] The primary molecular target within this pathway for these compounds is the Smoothened (Smo) receptor, a key signal transducer.[1][2] By inhibiting Smo, these derivatives can block the downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of cancer-promoting genes.[1]

Quantitative Data: Hedgehog Pathway Inhibition by 2-Methoxybenzamide Derivatives

The following table summarizes the in vitro inhibitory activity of a selection of 2-methoxybenzamide derivatives against the Hedgehog signaling pathway, as determined by a Gli-luciferase (Gli-luc) reporter assay.

Compound IDR GroupIC50 (µM)[1]
3 4-chlorophenyl0.28
4 4-bromophenyl0.25
10 4-methoxyphenyl0.17
17 1-phenyl-1H-imidazol-2-yl0.12
21 1-(4-chlorophenyl)-1H-imidazol-2-yl0.03
Vismodegib (Positive Control)0.04

Note: The IC50 value represents the concentration of the compound required to achieve 50% inhibition of the Gli-luciferase reporter activity.

Signaling Pathway Diagram

The diagram below illustrates the canonical Hedgehog signaling pathway and the point of intervention by 2-methoxybenzamide derivatives.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by 2-Methoxybenzamide Derivatives Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO Gli Gli (Inactive) SMO->Gli activates SUFU SUFU Gli_active Gli (Active) Gli_nucleus Gli Gli_active->Gli_nucleus translocates to Target_Genes Target Gene Expression Gli_nucleus->Target_Genes activates Inhibitor 2-Methoxybenzamide Derivatives Inhibitor->SMO inhibit

Hedgehog signaling pathway and inhibition by 2-methoxybenzamide derivatives.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 2-Methoxybenzamides

This protocol describes a general method for the synthesis of N-substituted 2-methoxybenzamide derivatives, adapted from the literature.[2]

Materials:

  • 2-Methoxybenzoic acid or this compound

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Substituted aniline (e.g., 4-chloroaniline)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)

Procedure:

Step 1: Synthesis of 2-Methoxybenzoyl chloride

  • To a solution of 2-methoxybenzoic acid (1.0 eq) in toluene, add thionyl chloride (2.0 eq).

  • Heat the reaction mixture at 80°C for 3 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-methoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.2 eq) in DMF.

  • Add the crude 2-methoxybenzoyl chloride (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-methoxybenzamide.

Alternative Amide Coupling using HATU:

  • To a solution of the corresponding carboxylic acid (from hydrolysis of the ester intermediate) (1.0 eq) and the desired amine (1.1 eq) in DCM, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This assay is used to quantify the inhibitory activity of compounds on the Hedgehog signaling pathway in a cell-based system.[1]

Materials:

  • NIH/3T3-Gli-Luc cells (stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • Sonic Hedgehog (Shh) conditioned medium

  • Dual-Glo Luciferase Assay System

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed NIH/3T3-Gli-Luc cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 10 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Vismodegib).

  • Pathway Activation: Add Shh conditioned medium to the wells to activate the Hedgehog signaling pathway and incubate for an additional 24-48 hours.

  • Luciferase Measurement: After incubation, measure the firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell viability and transfection efficiency. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Workflow and Logic Diagrams

Synthetic Workflow for 2-Methoxybenzamide Derivatives

The following diagram outlines the general synthetic workflow for the preparation of 2-methoxybenzamide derivatives.

Synthetic_Workflow Start 2-Methoxybenzoic Acid AcidChloride 2-Methoxybenzoyl Chloride Start->AcidChloride SOCl₂ Amide N-Substituted 2-Methoxybenzamide AcidChloride->Amide Amide Coupling Amine Substituted Aniline Amine->Amide Purification Purification (Chromatography) Amide->Purification

General synthetic workflow for 2-methoxybenzamide derivatives.
Logical Relationship in Drug Discovery

This diagram illustrates the logical progression from a chemical scaffold to a potential drug candidate.

Drug_Discovery_Logic Scaffold This compound Scaffold Synthesis Chemical Synthesis of Derivatives Scaffold->Synthesis Screening Biological Screening (e.g., Hh Pathway Assay) Synthesis->Screening Hit Hit Compound (Active Derivative) Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Logical flow in the discovery of drugs based on the this compound scaffold.

Conclusion

This compound and its analogs represent a promising starting point for the development of novel therapeutic agents. The successful identification of potent 2-methoxybenzamide inhibitors of the Hedgehog signaling pathway highlights the potential of this scaffold in anticancer drug discovery. The provided protocols and data serve as a valuable resource for researchers aiming to explore the medicinal chemistry of this compound class further. Future studies focusing on structure-activity relationship (SAR) optimization and in vivo efficacy are warranted to advance these promising compounds toward clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methoxy-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing synthesis and troubleshooting common experimental issues. Our focus is on explaining the causality behind experimental choices to ensure both high yield and purity.

Overview of Synthetic Pathways

The synthesis of this compound typically proceeds via one of two primary routes:

  • Williamson Ether Synthesis: This classic and widely used method involves the O-methylation of a phenolic precursor, 5-methylsalicylic acid (also known as p-cresotinic acid). This SN2 reaction is favored for its reliability and scalability.[1]

  • Oxidation of an Aldehyde: An alternative route involves the oxidation of 2-methoxy-5-methylbenzaldehyde to the corresponding carboxylic acid. This method is effective if the aldehyde precursor is readily available.[2]

This guide will primarily focus on troubleshooting the more common Williamson ether synthesis route but will also address challenges related to the oxidation pathway and general purification.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted to directly address specific problems you may encounter in the laboratory.

Problem 1: Low or No Yield of this compound

A low yield is one of the most frequent challenges in organic synthesis and can be attributed to several factors, including reagent quality, reaction conditions, and workup procedures.[3][4]

Initial Diagnostic Questions:

  • Did you confirm the purity of your starting material (5-methylsalicylic acid)?

  • Were your solvents anhydrous and your reagents fresh?[5]

  • Was the reaction monitored to completion (e.g., by Thin-Layer Chromatography - TLC)?

Solution Pathway: A Systematic Approach

A logical workflow is critical to pinpointing the cause of low yield. The following diagram illustrates a step-by-step troubleshooting process.

Low_Yield_Troubleshooting Start Low Yield Observed CheckReagents Verify Reagent & Solvent Quality (Purity, Anhydrous) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) CheckReagents->CheckConditions Reagents OK PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents Impure/ Wet MonitorRxn Analyze Reaction Mixture (TLC, LC-MS) CheckConditions->MonitorRxn Conditions Correct OptimizeConditions Adjust Temp/Time/ Increase Reagent eq. CheckConditions->OptimizeConditions Suboptimal CheckWorkup Evaluate Workup & Purification (pH, Extraction, Recrystallization) MonitorRxn->CheckWorkup Reaction Complete InvestigateSideRxn Identify Byproducts MonitorRxn->InvestigateSideRxn Incomplete/ Side Products Success Improved Yield CheckWorkup->Success Optimized OptimizePurification Modify pH/Solvent CheckWorkup->OptimizePurification Product Loss PurifyReagents->CheckReagents OptimizeConditions->CheckConditions InvestigateSideRxn->MonitorRxn OptimizePurification->CheckWorkup

Caption: A logical workflow for troubleshooting low reaction yields.

Detailed Solutions:

  • Cause A: Incomplete Deprotonation of Phenol

    • Explanation: The Williamson ether synthesis requires the conversion of the phenolic hydroxyl group of 5-methylsalicylic acid into a more nucleophilic phenoxide ion.[6][7] If the base is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a stalled reaction.

    • Solution:

      • Base Selection: Use a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). Sodium hydride (NaH) is also an excellent, albeit more hazardous, choice for ensuring complete deprotonation.[8]

      • Stoichiometry: Ensure at least two equivalents of base are used. The first equivalent neutralizes the carboxylic acid proton (pKa ~4), and the second deprotonates the less acidic phenolic proton (pKa ~10).

      • Solvent: Use a polar aprotic solvent like DMF or DMSO, which can solvate the cation but does not interfere with the nucleophile.

  • Cause B: Ineffective Methylating Agent or Side Reactions

    • Explanation: The choice and handling of the methylating agent are crucial. Dimethyl sulfate (DMS) and methyl iodide (MeI) are common choices. These are primary alkylating agents that work well in SN2 reactions.[8] However, competition from elimination reactions can occur, especially at higher temperatures or with sterically hindered substrates.[6][9] Another potential side reaction is C-alkylation on the aromatic ring, though O-alkylation is generally favored for phenoxides.

    • Solution:

      • Reagent Quality: Use freshly opened or distilled methylating agents. DMS is particularly sensitive to hydrolysis.

      • Temperature Control: Maintain a moderate reaction temperature (e.g., 40-60 °C). Excessive heat can promote unwanted side reactions.[3]

      • Addition Method: Add the alkylating agent dropwise to the solution of the phenoxide to maintain control over the reaction exotherm.[4]

  • Cause C: Product Loss During Workup

    • Explanation: this compound is a carboxylic acid. Its solubility is highly dependent on pH. During the aqueous workup, the product must be in its protonated (neutral) form to be extracted into an organic solvent.

    • Solution:

      • Acidification: After the reaction, carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2. This ensures the carboxylate is fully protonated. You should see the product precipitate out of the aqueous solution.

      • Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product.

Problem 2: Product is Impure (Contaminated with Starting Material or Byproducts)

An impure product can complicate downstream applications and indicates either an incomplete reaction or the formation of side products.

Initial Diagnostic Questions:

  • What does the TLC or crude NMR spectrum show? Is starting material present? Are there unidentified peaks?

  • What was the final appearance of the product (e.g., oily, discolored)?

Solution Pathway: Purification and Side Reaction Analysis

The following diagram outlines the mechanism of the desired O-methylation and a common side reaction.

Reaction_Mechanism Start 5-Methylsalicylic Acid (Phenol & Carboxylic Acid) Base 2 eq. Strong Base (e.g., NaOH) Start->Base Deprotonation Phenoxide Dianion Intermediate (Phenoxide & Carboxylate) Base->Phenoxide SN2 SN2 Attack (O-Methylation) Phenoxide->SN2 SideProduct Byproduct (e.g., Esterification at COOH) Phenoxide->SideProduct MeAgent Methylating Agent (e.g., (CH₃)₂SO₄) MeAgent->SN2 MeAgent->SideProduct Potential Side Reaction (Ester Formation) Product_Salt Product Salt SN2->Product_Salt Desired Path AcidWorkup Acidic Workup (H₃O⁺) Product_Salt->AcidWorkup FinalProduct This compound AcidWorkup->FinalProduct

Caption: Simplified mechanism for Williamson ether synthesis of the target molecule.

Detailed Solutions:

  • Cause A: Contamination with Starting Material

    • Explanation: The presence of 5-methylsalicylic acid in the final product indicates an incomplete reaction.

    • Solution:

      • Reaction Monitoring: Use TLC to monitor the reaction until the starting material spot has completely disappeared.

      • Optimize Conditions: If the reaction stalls, consider increasing the reaction time, temperature (incrementally), or adding a slight excess (1.1-1.2 eq.) of the methylating agent.[3]

      • Purification: If a small amount of starting material remains, it can often be removed during purification. Since the starting material has a free phenolic group, its polarity is different from the product, which can be exploited in column chromatography.

  • Cause B: Formation of Methyl 2-methoxy-5-methylbenzoate

    • Explanation: A common byproduct is the methyl ester, formed by the reaction of the methylating agent with the carboxylate group. While the phenoxide is a stronger nucleophile, some esterification can occur, especially with prolonged reaction times or excess methylating agent.

    • Solution:

      • Hydrolysis: The ester byproduct can be converted back to the desired carboxylic acid by a simple hydrolysis step. After the initial reaction, add an aqueous solution of NaOH and heat the mixture (e.g., reflux for 1-2 hours) to saponify the ester. Then, proceed with the acidic workup as usual.

      • Stoichiometry Control: Use the methylating agent as the limiting reagent or in slight excess to minimize this side reaction.

  • Cause C: General Discoloration or Tarry Byproducts

    • Explanation: Dark coloration often suggests decomposition or polymerization side reactions, which can be caused by excessive heat or reactive impurities.

    • Solution:

      • Temperature Control: Ensure the reaction is not overheating. Use a water or oil bath for stable temperature management.

      • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.[3]

      • Purification via Recrystallization: This is the most effective method for removing colored impurities and obtaining a pure, crystalline product.

Experimental Protocols & Data

Protocol: Recrystallization of this compound

Recrystallization is a powerful purification technique that relies on the difference in solubility of a compound in a hot versus a cold solvent.[10]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the product is highly soluble when hot but poorly soluble when cold. Water or a mixture of ethanol and water are often good choices for benzoic acid derivatives.[11][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stirring bar) until the solid completely dissolves. Add more hot solvent dropwise if needed to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Table: Recommended Recrystallization Solvents
Solvent SystemPolarityBoiling Point (°C)Rationale
Water (H₂O)Very Polar100Good for polar compounds; exploits the large solubility difference between hot and cold for benzoic acids.[10][11]
Ethanol/WaterPolar78-100A versatile mixture. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy (the cloud point), then redissolved with a little more ethanol.[11]
Acetic Acid/WaterPolar100-118Useful for compounds that are sparingly soluble in water alone.[11]
TolueneNon-polar111Can be effective for less polar impurities, often yielding high-quality crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the methylation reaction? A1: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside your starting material (5-methylsalicylic acid) on a silica gel plate. A good solvent system might be 3:1 Hexanes:Ethyl Acetate with a drop of acetic acid. The product, being less polar than the starting material (due to the methylation of the polar hydroxyl group), will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q2: My reaction stalled before all the starting material was consumed. What should I do? A2: This often points to a deactivated or insufficient reagent.[3] First, re-check your stoichiometry. If that is correct, you could try adding a fresh portion of the methylating agent or base.[3] Ensure that your solvent was truly anhydrous, as water can consume the base and hydrolyze the methylating agent.

Q3: I am trying to oxidize 2-methoxy-5-methylbenzaldehyde, but the yield is low. What are common issues? A3: For aldehyde oxidations, common issues include over-oxidation or incomplete reaction. A mild oxidizing agent like sodium chlorite (NaClO₂) buffered with a phosphate solution is often effective and selective.[2] Vigorous oxidants like potassium permanganate (KMnO₄) can sometimes lead to side-chain oxidation or ring cleavage if not carefully controlled. Ensure you are using the correct stoichiometry of the oxidant and maintaining the recommended pH and temperature.

Q4: What are the key safety precautions for this synthesis? A4: Both dimethyl sulfate (DMS) and methyl iodide (MeI) are toxic and carcinogenic. They must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses). Strong bases like NaOH, KOH, and NaH are corrosive and must be handled carefully. Always quench any residual reactive reagents before disposal.

References

Common side reactions in the synthesis of methoxybenzoic acids.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of methoxybenzoic acids. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for 4-methoxybenzoic acid?

A1: The primary modern industrial method is the catalytic oxidation of p-methoxytoluene using air or oxygen, often with a cobalt-manganese catalyst system in acetic acid.[1][2] Other established methods include the methylation of p-hydroxybenzoic acid, and the oxidation of p-anisaldehyde or anethole.[1][2]

Q2: I'm observing a colored impurity (pink or brown) in my final product. What is the likely cause?

A2: The appearance of color is often due to the oxidation of phenolic groups, if present, to form quinone-type structures.[3] This can happen during the reaction, work-up, or storage if the material is exposed to air, light, or basic conditions. For syntheses starting from materials like p-hydroxybenzoic acid, ensuring complete methylation is crucial.

Q3: What are the best practices for purifying methoxybenzoic acids?

A3: Recrystallization is a highly effective method for purifying methoxybenzoic acids.[4][5] The choice of solvent is critical; common options include ethanol/water mixtures, toluene, or hot water, leveraging the higher solubility of the acid at elevated temperatures.[5][6] For stubborn impurities, treatment with activated carbon can remove colored byproducts before recrystallization.[7]

Q4: What key safety precautions should be taken when scaling up these syntheses?

A4: Safety is critical during scale-up. Key considerations include:

  • Exothermic Reactions : Oxidation reactions are often highly exothermic. The reduced surface-area-to-volume ratio at a larger scale hinders heat dissipation, requiring controlled reagent addition and robust cooling systems.[1]

  • Toxic and Corrosive Reagents : Reagents like dimethyl sulfate are toxic and must be handled with appropriate personal protective equipment (PPE) in well-ventilated areas.[1] Strong acids and oxidizing agents also require careful handling.

  • High Pressure : Some industrial oxidation processes operate under high pressure, necessitating the use of certified pressure reactors and strict safety protocols.[1]

Troubleshooting Guide by Synthesis Method

Oxidation of Methoxy-substituted Toluenes

This method is common for producing 4-methoxybenzoic acid from p-methoxytoluene.[8]

Issue: Low Yield or Incomplete Reaction

  • Probable Cause : The reaction may stop at the intermediate alcohol or aldehyde stage (e.g., 4-methoxybenzaldehyde).[4][9] This can be due to insufficient oxidizing agent, low catalyst activity, or non-optimal reaction conditions (temperature, pressure).[1] Inefficient mixing during scale-up can also lead to incomplete reactions.[1]

  • Recommended Solution :

    • Monitor Progress : Use Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and intermediates.[1]

    • Optimize Reagents : Ensure the correct stoichiometry of the oxidizing agent. If using a catalyst (e.g., Co/Mn), verify its loading and activity. The ratio of cobalt to manganese can significantly impact performance.[1][2]

    • Adjust Conditions : If the reaction has stalled, consider increasing the reaction time, temperature, or pressure (for catalytic oxidations) to drive it to completion.[4]

Issue: Formation of Byproducts and Purification Difficulty

  • Probable Cause : Over-oxidation of the aromatic ring can occur under harsh conditions, leading to ring cleavage and a complex mixture of byproducts.[4] The primary byproduct is often the corresponding methoxybenzaldehyde from incomplete oxidation.[1]

  • Recommended Solution :

    • Milder Conditions : Use less harsh oxidizing agents or milder reaction conditions. Carefully control the temperature to prevent over-oxidation.[4]

    • Purification : The primary aldehyde byproduct can often be removed during work-up. The final product is typically purified by filtering the crude solid and recrystallizing from a suitable solvent like an ethanol/water mixture.[1]

Summary of Common Oxidation Routes for 4-Methoxybenzoic Acid
Synthesis RouteStarting MaterialOxidizing Agent/CatalystKey ConditionsCommon Side Products/IssuesYield
Catalytic Oxidation p-MethoxytolueneO₂, Co/Mn salts, Bromide promoter150-225°C, 1.5-3 MPa, Acetic Acidp-Methoxybenzaldehyde (incomplete oxidation)92.7-95.4%[1]
Oxidation of Aldehyde p-AnisaldehydeKMnO₄ or other oxidantsVaries with oxidantPotential for over-oxidation, wastewater pollutionVaries
Ozonolysis AnetholeO₃, then H₂O₂/NaOH-30 to +30°C for ozonide formationHandling of potentially explosive ozonides70-80%[7]
Methylation of Hydroxybenzoic Acids

This route involves the etherification of a phenolic hydroxyl group, for example, in p-hydroxybenzoic acid.[1]

Issue: Presence of an Ester Byproduct in the Final Product

  • Probable Cause : The methylating agent (e.g., dimethyl sulfate) can methylate both the phenolic hydroxyl group and the carboxylic acid group, forming a methyl ester byproduct (e.g., 4-methoxybenzoic acid methyl ester).[1]

  • Recommended Solution : Incorporate an in-situ hydrolysis step after the initial methylation reaction is complete. Add an alkali hydroxide solution (e.g., NaOH) and heat the mixture (e.g., to 90-95°C) to hydrolyze the ester back to the carboxylate salt.[1][10] Subsequent acidification will precipitate the pure methoxybenzoic acid.[1]

Logical Workflow: Troubleshooting Ester Byproduct Formation

start Ester byproduct detected (e.g., by TLC, GC, or NMR) check_reaction Was a hydrolysis step included? start->check_reaction no_hydrolysis No check_reaction->no_hydrolysis yes_hydrolysis Yes check_reaction->yes_hydrolysis action_add_hydrolysis Action: Add post-methylation hydrolysis step. no_hydrolysis->action_add_hydrolysis check_hydrolysis_conditions Were hydrolysis conditions sufficient? (Temp, Time, Base Conc.) yes_hydrolysis->check_hydrolysis_conditions end_node Pure methoxybenzoic acid action_add_hydrolysis->end_node insufficient_conditions No / Unsure check_hydrolysis_conditions->insufficient_conditions sufficient_conditions Yes check_hydrolysis_conditions->sufficient_conditions action_optimize_hydrolysis Action: Increase temperature (e.g., 90-95°C), extend time, or increase base concentration. insufficient_conditions->action_optimize_hydrolysis sufficient_conditions->end_node action_optimize_hydrolysis->end_node

Caption: Troubleshooting workflow for ester byproduct formation.

Grignard Carboxylation of Haloanisoles

This method involves forming a Grignard reagent from a haloanisole (e.g., 3-bromoanisole) and reacting it with carbon dioxide (CO₂).[11][12]

Issue: Low Yield of Carboxylic Acid

  • Probable Cause : Grignard reagents are highly reactive and sensitive to moisture and air.[13] Inefficient reaction with CO₂ (often added as dry ice or gas) can also lead to low yields, as the reaction rate can be limited by the diffusion of CO₂ into the solution.[14]

  • Recommended Solution :

    • Anhydrous Conditions : Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • CO₂ Addition : For better results, pour the Grignard solution onto a large excess of freshly crushed dry ice rather than adding the dry ice to the solution. This maintains a high concentration of CO₂.[14] Alternatively, bubbling CO₂ gas through the solution can be effective if done vigorously.[14]

Issue: Formation of a Symmetric Ketone Byproduct

  • Probable Cause : A common side reaction involves the Grignard reagent attacking the initially formed magnesium carboxylate salt. This is particularly noted with methoxy-substituted aryl bromides.[15] This second addition, after work-up, leads to a symmetric ketone.

  • Recommended Solution :

    • Inverse Addition : Slowly add the Grignard reagent to a well-stirred slurry of dry ice in an anhydrous solvent. This ensures that the Grignard reagent is always in the presence of excess CO₂, minimizing its chance to react with the carboxylate product.

    • Low Temperature : Maintain a very low temperature during the addition of the Grignard reagent to the CO₂ to disfavor the second addition reaction.

Reaction Pathway: Grignard Carboxylation and Ketone Byproduct Formation

cluster_main Main Reaction Pathway cluster_side Side Reaction ArMgBr Ar-MgBr (Grignard Reagent) Intermediate Ar-CO₂-MgBr (Carboxylate Salt) ArMgBr->Intermediate + CO2_main CO₂ CO2_main->Intermediate Product Ar-COOH (Methoxybenzoic Acid) Intermediate->Product + Intermediate2 Ar-CO₂-MgBr Acid H₃O⁺ (Work-up) Acid->Product ArMgBr2 Ar-MgBr Ketone_int Ar-C(OAr)-OMgBr (Ketone Intermediate) ArMgBr2->Ketone_int Intermediate2->Ketone_int + Byproduct Ar-CO-Ar (Symmetric Ketone) Ketone_int->Byproduct + Acid2 H₃O⁺ (Work-up) Acid2->Byproduct

Caption: Main and side reaction pathways in Grignard carboxylation.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybenzoic Acid via Methylation

This protocol is adapted from procedures involving the methylation of p-hydroxybenzoic acid.[1][10]

Materials:

  • p-Hydroxybenzoic acid

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate (Caution: Toxic)

  • Sulfuric acid or Hydrochloric acid

  • Water

Procedure:

  • Dissolution : In a suitable reactor, dissolve p-hydroxybenzoic acid (1.0 eq) in water and an aqueous solution of sodium hydroxide (approx. 2.5 eq).

  • Methylation : Maintain the temperature between 30-55°C. Slowly add dimethyl sulfate (approx. 2.1 eq) to the solution while continuously stirring. Monitor the pH and maintain it between 9.0 and 13.0 by adding more NaOH solution as needed.[1]

  • Monitoring : Stir for approximately 18 hours or until TLC indicates the consumption of the starting material.[1]

  • Hydrolysis of Byproduct : Once the starting material is consumed, add an additional amount of concentrated sodium hydroxide solution (approx. 1.3 eq) and heat the mixture to 90-95°C to hydrolyze any 4-methoxybenzoic acid methyl ester byproduct.[1]

  • Precipitation : Cool the reaction mixture to 28-30°C. Slowly add mineral acid (e.g., sulfuric acid) to adjust the pH to 2.5-3.0, which will precipitate the 4-methoxybenzoic acid.[1][10]

  • Isolation and Purification : Stir the resulting slurry for 1 hour, then filter the solid product. Wash the filter cake with water until the washings are free of sulfate ions. Dry the solid product to obtain 4-methoxybenzoic acid.[1]

Protocol 2: Synthesis of 4-Methoxybenzoic Acid via Oxidation

This protocol describes the catalytic oxidation of p-methoxytoluene.[1]

Materials:

  • p-Methoxytoluene

  • Acetic acid (solvent)

  • Cobalt(II) acetate

  • Manganese(II) acetate

  • Sodium bromide (promoter)

  • Oxygen or an oxygen-containing gas

Procedure:

  • Reactor Setup : Charge a high-pressure reactor with p-methoxytoluene, acetic acid, cobalt acetate, manganese acetate, and sodium bromide. The ratio of cobalt to manganese is a critical parameter to optimize.[1]

  • Reaction : Seal the reactor and pressurize it with oxygen or an oxygen-containing gas to 1.5-3 MPa. Heat the mixture to 150-225°C with vigorous stirring.[1][2]

  • Monitoring : Monitor the reaction progress by taking samples and analyzing for the disappearance of p-methoxytoluene using GC.[1]

  • Work-up : After the reaction is complete, cool the reactor and carefully vent the excess pressure. The product, 4-methoxybenzoic acid, will often crystallize out of the acetic acid solution upon cooling.

  • Purification : Filter the crude product. Wash the filter cake first with fresh acetic acid and then with water to remove residual catalysts and solvent. The product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.[1]

General Workflow: Synthesis and Purification

cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation Stage cluster_purification Purification Stage A 1. Charge Reactor (Starting Material, Solvent, Reagents) B 2. Run Reaction (Control Temp, Pressure, Time) A->B C 3. Monitor Progress (TLC, GC, HPLC) B->C D 4. Quench Reaction / Cool Down C->D E 5. Precipitate / Crystallize Product (e.g., pH adjustment) D->E F 6. Isolate Crude Solid (Filtration) E->F G 7. Wash Crude Solid (Remove residual reagents) F->G H 8. Recrystallize (Select appropriate solvent) G->H I 9. Filter & Dry Pure Product H->I

Caption: A generalized experimental workflow for synthesis and purification.

References

Troubleshooting low yield in the propylation of p-cresotinic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propylation of p-Cresotinic Acid

Welcome to the technical support center for the propylation of p-cresotinic acid (4-hydroxy-3-methylbenzoic acid). This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My propylation reaction has a low yield. What are the first things I should check?

A low yield in the propylation of p-cresotinic acid can stem from several factors. The reaction you are likely performing is a Williamson ether synthesis for O-propylation of the phenolic hydroxyl group.[1][2][3] The initial troubleshooting should focus on verifying the identity of your product and then examining the core components of the reaction: reagent quality, reaction conditions, and potential side reactions. A logical troubleshooting workflow can help systematically identify the issue.

Troubleshooting_Workflow start Low Yield Observed check_product 1. Confirm Product Identity (O-propylation vs. N-propylation vs. Side Products) start->check_product check_reagents 2. Verify Reagent Quality (Purity, Dryness) start->check_reagents check_conditions 3. Assess Reaction Conditions (Base, Solvent, Temp.) start->check_conditions check_workup 4. Review Workup & Purification start->check_workup product_wrong Side Product Formed (e.g., Propyl Ester) check_product->product_wrong reagents_bad Impure or Wet Reagents check_reagents->reagents_bad conditions_suboptimal Suboptimal Conditions check_conditions->conditions_suboptimal workup_loss Product Loss During Extraction or Chromatography check_workup->workup_loss solution_product Adjust conditions to favor O-alkylation (e.g., base choice) product_wrong->solution_product solution_reagents Purify/Dry Reagents and Repeat reagents_bad->solution_reagents solution_conditions Optimize Base, Solvent, Temperature, and Time conditions_suboptimal->solution_conditions solution_workup Modify Purification Protocol workup_loss->solution_workup

A logical workflow for troubleshooting low reaction yields.

Q2: Am I making the wrong product? How can I distinguish between O-propylation and N-propylation (esterification)?

p-Cresotinic acid has two reactive sites: the phenolic hydroxyl (-OH) group and the carboxylic acid (-COOH) group. Depending on your reaction conditions, you can form the O-propylated ether, the propyl ester, or a mixture of both.

  • O-propylation (Williamson Ether Synthesis) is favored by basic conditions.[4][5] The base deprotonates the more acidic phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile.

  • N-propylation (Fischer Esterification) is favored by acidic conditions.[6][7] An acid catalyst protonates the carboxylic acid, making it more electrophilic for attack by a propyl alcohol. If you are using an alkyl halide under basic conditions but still see the ester, it may be due to a competing reaction pathway.

You can use spectroscopic methods like ¹H NMR, ¹³C NMR, and IR spectroscopy to identify your product. The ether will show a characteristic C-O stretch in the IR spectrum (around 1250-1000 cm⁻¹), while the ester will show a prominent C=O stretch (around 1750-1735 cm⁻¹).

Reaction_Pathways cluster_main Main Reaction Pathways PC p-Cresotinic Acid Base Base (e.g., K₂CO₃, NaOH) Favors O-propylation PC->Base Deprotonates Phenol Acid Acid Catalyst (Trace) May lead to esterification PC->Acid Protonates Carboxyl (less likely) PropylHalide Propyl Halide (e.g., 1-Bromopropane) Ether 4-propoxy-3-methylbenzoic acid (O-Propylation Product) PropylHalide->Ether Ester Propyl 4-hydroxy-3-methylbenzoate (Esterification Side Product) Base->Ether Reacts with Propyl Halide Acid->Ester Reacts with Propyl Alcohol (if present)

Potential reaction pathways for the propylation of p-cresotinic acid.

Q3: How do reaction conditions affect my yield? Which base, solvent, and temperature should I use?

The choice of base, solvent, and temperature is critical for a successful Williamson ether synthesis.[1][3][8] Polar aprotic solvents like DMF and acetonitrile are generally preferred because they solvate the cation of the alkoxide, leaving a more reactive nucleophile.[8] The reaction is typically conducted between 50-100 °C.[1][3][9]

Table 1: Effect of Reaction Parameters on O-Propylation Yield

ParameterCondition AYield (%)Condition BYield (%)Rationale
Base NaHCO₃ (weak)< 20%K₂CO₃ (moderate)> 85%The base must be strong enough to fully deprotonate the phenol.[9]
Solvent Ethanol (protic)~40%DMF (polar aprotic)> 90%Protic solvents can solvate and deactivate the phenoxide nucleophile.[1][9]
Temperature 25 °C (RT)< 10%80 °C> 90%Higher temperatures increase the reaction rate, but excessive heat can promote side reactions.[8]
Alkyl Halide 1-chloropropane~60%1-iodopropane> 95%Reactivity of the alkyl halide follows the trend I > Br > Cl.[5]

Note: Yields are illustrative and based on general principles of organic chemistry.

Q4: What are the most common side reactions and how can I minimize them?

Besides the potential for esterification, the primary side reaction in a Williamson ether synthesis is the E2 elimination of the alkyl halide, which forms an alkene.[1][2]

  • E2 Elimination : This is favored when using secondary or tertiary alkyl halides. Since propylation typically uses a primary halide (e.g., 1-bromopropane), this is less of a concern but can be promoted by excessively high temperatures or a very strong, sterically hindered base.

  • C-Alkylation : The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the aromatic ring.[1] While O-alkylation is generally favored, some C-alkylation may occur, leading to byproducts. Using polar aprotic solvents can help favor O-alkylation.[9]

To minimize side reactions, always use a primary alkyl halide and avoid excessively high temperatures.[10][11] Monitor the reaction by TLC to avoid prolonged heating after the starting material is consumed.[8]

Detailed Experimental Protocol

Standard Protocol for O-propylation of p-Cresotinic Acid

This protocol details a standard lab procedure for the synthesis of 4-propoxy-3-methylbenzoic acid.

  • Reagent Preparation :

    • Dissolve p-cresotinic acid (1.0 eq) in N,N-dimethylformamide (DMF, approx. 5 mL per gram of acid).

    • Ensure all glassware is oven-dried and the solvent is anhydrous.

  • Reaction Setup :

    • Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

    • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium phenoxide.

  • Alkylation :

    • Add 1-bromopropane (1.2 eq) to the reaction mixture dropwise.

    • Heat the reaction mixture to 80 °C.

  • Monitoring :

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (p-cresotinic acid) is no longer visible (typically 4-6 hours).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water (10x the volume of DMF).

    • Acidify the aqueous solution to pH ~2 with 1M HCl. A precipitate should form.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification :

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Troubleshooting Guide: Advanced Topics

Issue: The reaction is stalled and starting material remains even after extended time.

  • Possible Cause 1: Inactive Base. The base (e.g., K₂CO₃) may have absorbed moisture from the air.

    • Solution: Use freshly opened or properly stored anhydrous base. Consider drying the base in an oven before use.

  • Possible Cause 2: Insufficient Temperature. The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the temperature in 10 °C increments, monitoring for any product formation or decomposition by TLC.[8]

Issue: The final product is difficult to purify and appears oily or discolored.

  • Possible Cause 1: Residual DMF. DMF is a high-boiling solvent and can be difficult to remove completely.

    • Solution: During work-up, ensure thorough washing with water and brine to remove the bulk of the DMF. If necessary, perform a vacuum distillation at elevated temperature to remove residual solvent before final purification.

  • Possible Cause 2: Formation of Side Products. The discoloration may be due to minor C-alkylation or other degradation products.

    • Solution: Purification via column chromatography is often more effective than recrystallization for removing closely related impurities. A gradient elution from hexane to ethyl acetate is a good starting point.

References

Optimizing reaction conditions for the etherification of salicylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the etherification of salicylic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important transformation. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to overcome common challenges and achieve optimal results in your syntheses.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the etherification of salicylic acid. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low or No Conversion of Salicylic Acid

You've set up your reaction, but upon analysis (e.g., by TLC), you observe a significant amount of unreacted salicylic acid.

Potential Causes & Solutions:

  • Incomplete Deprotonation of the Phenolic Hydroxyl: The Williamson ether synthesis, the most common method for this transformation, requires the formation of a phenoxide ion. If the base used is not strong enough to deprotonate the phenolic hydroxyl group of salicylic acid, the reaction will not proceed efficiently.

    • Solution: Ensure your base is sufficiently strong. While weaker bases like sodium bicarbonate (NaHCO₃) can be used for more acidic phenols, salicylic acid's phenolic proton is less acidic than its carboxylic acid proton. Stronger bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH) are generally more effective for deprotonating the phenol.[1] When using NaH, exercise caution as it is a highly reactive reagent.

  • Insufficient Reaction Temperature or Time: Etherification reactions, particularly with less reactive alkyl halides, may require elevated temperatures and longer reaction times to achieve completion.

    • Solution: Gradually increase the reaction temperature, monitoring for any potential side product formation. Typical laboratory syntheses are often conducted between 50-100°C for 1-8 hours.[1] Consider extending the reaction time and tracking the progress by TLC until the starting material is consumed.

  • Poor Solubility of Reactants: If the salicylic acid or the base is not adequately dissolved in the reaction solvent, the reaction will be slow or incomplete.

    • Solution: Choose a solvent that effectively dissolves all reactants. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are excellent choices as they facilitate the Sₙ2 reaction by solvating the cation of the base, leaving the phenoxide anion more nucleophilic.[1]

  • Inactive Alkylating Agent: The alkyl halide may have degraded over time or due to improper storage.

    • Solution: Use a fresh or purified alkylating agent. Check the purity of the reagent before use.

Problem 2: Formation of Multiple Products (Observed on TLC/NMR)

Your reaction yields a mixture of products, making purification difficult and lowering the yield of the desired ether.

Potential Causes & Solutions:

  • Competing Esterification of the Carboxylic Acid: Salicylic acid possesses two nucleophilic sites: the phenolic hydroxyl and the carboxylic acid. The carboxylate, formed by deprotonation with a base, can also react with the alkylating agent to form an ester.

    • Solution 1: Selective Deprotonation: Carefully choose your base and reaction conditions. Using a weaker base or a less reactive alkylating agent (e.g., benzyl chloride instead of benzyl bromide) can sometimes favor phenoxide formation and reaction over that of the carboxylate.[1]

    • Solution 2: Protection of the Carboxylic Acid: A more robust strategy is to protect the carboxylic acid group before performing the etherification.[1][2] The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester), which is generally stable to the basic conditions of the Williamson ether synthesis.[2] The protecting group can be removed by hydrolysis after the etherification is complete.

  • C-Alkylation of the Aromatic Ring: The phenoxide intermediate is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the carbon atoms of the aromatic ring (C-alkylation, undesired).

    • Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation. Using a less polar, aprotic solvent may increase the proportion of C-alkylation.

  • Fries Rearrangement of an Ester Byproduct: If an ester of salicylic acid is formed as a byproduct, it can undergo a Fries rearrangement in the presence of a Lewis acid (which can be generated in situ or be a contaminant) to yield hydroxyaryl ketones.[3][4][5]

    • Solution: Minimize ester formation by following the strategies mentioned above. Ensure the reaction is free from Lewis acid contaminants.

  • Decarboxylation of Salicylic Acid: Under strong basic conditions and elevated temperatures, salicylic acid can undergo decarboxylation to produce phenol.[6][7][8] The resulting phenol can then be etherified, leading to an undesired byproduct.

    • Solution: Use the mildest possible base and temperature that still allow for efficient etherification.

Problem 3: Product Degradation

You observe the formation of dark, tarry materials in your reaction mixture, indicating product or starting material decomposition.

Potential Causes & Solutions:

  • High Reaction Temperature: Excessive heat can lead to the degradation of starting materials and products, especially over prolonged reaction times.

    • Solution: Optimize the reaction temperature by running small-scale trials at different temperatures to find the lowest effective temperature for the transformation.

  • Prolonged Reaction Time: Leaving the reaction to stir for an extended period after completion can lead to side reactions and degradation.

    • Solution: Monitor the reaction progress closely using TLC. Once the starting material is consumed, proceed with the work-up promptly.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the etherification of salicylic acid.

Q1: How can I selectively etherify the phenolic hydroxyl group of salicylic acid?

A1: The most reliable method for selective O-alkylation of the phenolic hydroxyl group is to first protect the carboxylic acid group.[1][2] This is typically done by converting the carboxylic acid to an ester, for example, by Fischer esterification with methanol or ethanol in the presence of an acid catalyst.[9] Once the carboxylic acid is protected, the Williamson ether synthesis can be performed under basic conditions to etherify the phenolic hydroxyl group. Finally, the ester protecting group can be removed by hydrolysis to yield the desired 2-alkoxybenzoic acid.

Q2: What is the best base to use for the Williamson ether synthesis of salicylic acid?

A2: The choice of base is critical. Stronger bases are generally required to deprotonate the phenolic hydroxyl group.

  • Potassium carbonate (K₂CO₃): A commonly used and effective base.

  • Sodium hydroxide (NaOH): Also a strong and effective base.

  • Sodium hydride (NaH): A very strong base that can be used, but it is highly reactive and requires careful handling in an inert atmosphere.[1]

The strength of the base should be sufficient to deprotonate the phenol but ideally not so strong as to promote unwanted side reactions like decarboxylation.

Q3: Which alkylating agents are suitable for this reaction?

A3: The Williamson ether synthesis proceeds via an Sₙ2 mechanism, so primary alkyl halides are the best choice.

  • Methylating agents: Dimethyl sulfate and methyl iodide are commonly used.[10][11]

  • Benzylating agents: Benzyl bromide and benzyl chloride are effective.[1] Secondary and tertiary alkyl halides should be avoided as they will primarily undergo elimination reactions in the presence of the basic phenoxide, leading to the formation of alkenes instead of ethers.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction.[10][11] By spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the product. The choice of eluent will depend on the polarity of your starting material and product. A mixture of hexanes and ethyl acetate is often a good starting point. The spots can be visualized under UV light.[12]

Q5: What is a general procedure for the work-up and purification of the product?

A5: A typical work-up procedure involves the following steps:

  • Quenching the reaction: Once the reaction is complete, cool the mixture to room temperature and quench it by adding water.

  • Acidification: Carefully acidify the aqueous mixture with an acid like HCl to protonate any unreacted phenoxide and the carboxylate group of the product.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.[9]

  • Washing: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted salicylic acid.[13] The desired 2-alkoxybenzoic acid will remain in the organic layer, while the deprotonated salicylic acid will move into the aqueous layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Recommended Reaction Conditions for Etherification of Salicylic Acid

ParameterRecommendationRationale
Base K₂CO₃, NaOH, NaHStrong enough to deprotonate the phenolic hydroxyl group.
Alkylating Agent Primary alkyl halides (e.g., CH₃I, (CH₃)₂SO₄, BnBr)Favors Sₙ2 reaction over elimination.
Solvent Polar aprotic (DMF, DMSO, Acetonitrile)Solvates the cation, increasing the nucleophilicity of the phenoxide.
Temperature 50 - 100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 1 - 8 hoursMonitor by TLC for completion.

Experimental Protocols & Visualizations

General Protocol for O-Alkylation of Salicylic Acid (with Carboxylic Acid Protection)

Step 1: Protection of the Carboxylic Acid (Esterification)

  • Dissolve salicylic acid in an excess of the corresponding alcohol (e.g., methanol for methyl ester).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours, monitoring by TLC.

  • After cooling, neutralize the acid and extract the ester into an organic solvent.

  • Wash, dry, and concentrate to obtain the crude ester, which can be purified by distillation or chromatography.

Step 2: Etherification of the Phenolic Hydroxyl

  • Dissolve the salicylic acid ester in a suitable polar aprotic solvent (e.g., DMF).

  • Add a slight excess of a strong base (e.g., K₂CO₃) and stir for 30-60 minutes.

  • Add a slight excess of the primary alkyl halide.

  • Heat the reaction mixture to 50-80°C and monitor by TLC.

  • Once the reaction is complete, cool the mixture and perform an aqueous work-up.

  • Extract the product, wash with water and brine, dry the organic layer, and concentrate.

Step 3: Deprotection of the Carboxylic Acid (Hydrolysis)

  • Dissolve the crude ether-ester in a mixture of an alcohol (e.g., ethanol) and water.

  • Add a base (e.g., NaOH or KOH) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the final 2-alkoxybenzoic acid.

Reaction Pathway and Troubleshooting Logic

Etherification_Workflow cluster_start Starting Material cluster_protection Protection (Optional but Recommended) cluster_etherification Etherification cluster_deprotection Deprotection cluster_troubleshooting Troubleshooting Salicylic_Acid Salicylic Acid Protect_COOH Protect Carboxylic Acid (e.g., Esterification) Salicylic_Acid->Protect_COOH Salicylic_Ester Salicylic Acid Ester Protect_COOH->Salicylic_Ester Williamson_Ether_Synthesis Williamson Ether Synthesis (Base + Alkyl Halide) Salicylic_Ester->Williamson_Ether_Synthesis Ether_Ester 2-Alkoxybenzoic Acid Ester Williamson_Ether_Synthesis->Ether_Ester Low_Conversion Low Conversion Williamson_Ether_Synthesis->Low_Conversion Potential Issue Side_Products Side Products Williamson_Ether_Synthesis->Side_Products Potential Issue Deprotect_COOH Deprotect Carboxylic Acid (e.g., Hydrolysis) Ether_Ester->Deprotect_COOH Final_Product 2-Alkoxybenzoic Acid Deprotect_COOH->Final_Product Low_Conversion->Williamson_Ether_Synthesis Optimize Conditions Side_Products->Protect_COOH Consider Protection

Caption: Workflow for the etherification of salicylic acid, including troubleshooting points.

References

Technical Support Center: Purification of Crude 2-Methoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude 2-Methoxy-5-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 2-hydroxy-5-methylbenzoic acid or its corresponding methyl ester, and byproducts from side reactions. For instance, if methylation is incomplete, the starting phenolic compound may be present. Other potential impurities could be residual solvents from the reaction or colored byproducts.

Q2: What are the recommended primary purification methods for this compound?

A2: The two primary recommended methods for purifying crude this compound are recrystallization and acid-base extraction. These techniques are effective at removing a wide range of impurities typically found in the crude product.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be effectively determined using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a mobile phase of acetonitrile and acidified water, coupled with UV detection, is a standard method for analyzing the purity of aromatic carboxylic acids. Purity is calculated by comparing the peak area of the main component to the total area of all peaks.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Potential Cause Troubleshooting Steps
Incorrect Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. Test a range of solvents or solvent mixtures (e.g., methanol, ethanol/water) in small-scale trials to find the optimal system.
Excessive Solvent Use Using too much solvent will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization If crystallization occurs too rapidly, impurities can be trapped in the crystal lattice. Ensure the dissolution flask is kept warm during any hot filtration step and allow the solution to cool slowly to room temperature before placing it in an ice bath.
Incomplete Crystallization To maximize your yield, ensure the solution is thoroughly cooled. After reaching room temperature, cool the flask in an ice bath for at least 30 minutes to promote maximum crystal formation.
Issue 2: Oily or Gummy Product Instead of Crystals
Potential Cause Troubleshooting Steps
High Level of Impurities A high concentration of impurities can inhibit crystal formation. Consider performing a preliminary purification step, such as an acid-base extraction, to remove a significant portion of the impurities before recrystallization.
Supersaturated Solution The solution may be supersaturated and requires nucleation to begin crystallization. Try adding a seed crystal of pure this compound or scratching the inside of the flask at the solution's surface with a glass rod.
Inappropriate Solvent The chosen solvent may not be suitable for inducing crystallization of your compound. Experiment with different solvent systems, including binary solvent mixtures.
Issue 3: Colored Impurities Persist After Purification
Potential Cause Troubleshooting Steps
Presence of Colored Byproducts Highly colored impurities may co-crystallize with the product. During recrystallization, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool.

Data Presentation

The following table summarizes expected quantitative data for the purification of a related compound, which can serve as a benchmark for this compound.

Purification Method Starting Purity (Typical) Final Purity (Achievable) Expected Yield Reference
Recrystallization (from Methanol)~92-96%>98%~78.5%[1]
Acid-Base ExtractionVariableCan significantly improve purity by removing neutral and basic impuritiesGenerally high, but can be lower if the compound has some water solubility.[2]

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent (e.g., methanol). Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add your crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air dry.

Protocol 2: Acid-Base Extraction

This method is effective for separating acidic compounds from neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated solution of a weak base, such as sodium bicarbonate, to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated this compound will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acid is extracted. Combine the aqueous extracts.

  • Reprotonation: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a strong acid, such as hydrochloric acid, until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Analysis & Final Product crude_product Crude this compound acid_base Acid-Base Extraction crude_product->acid_base Option 1 recrystallization Recrystallization crude_product->recrystallization Option 2 acid_base->recrystallization Further Purification analysis Purity Analysis (e.g., HPLC) acid_base->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of crude this compound.

References

Technical Support Center: Navigating the Separation of o-Methoxybenzoic Acid and Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of o-methoxybenzoic acid and salicylic acid mixtures. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in separating these structurally similar aromatic carboxylic acids. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the scientific rationale and practical protocols for successful separation.

The Core Challenge: A Tale of Two Ortho Isomers

The separation of o-methoxybenzoic acid and salicylic acid presents a classic chemical challenge rooted in their structural similarities. Both are ortho-substituted benzoic acids, leading to comparable physical properties such as polarity and molecular weight. However, the subtle yet significant difference between a methoxy (-OCH₃) and a hydroxyl (-OH) group dictates their unique chemical behaviors, which we can exploit for their separation.

The primary obstacle is the intramolecular hydrogen bond present in salicylic acid, which is absent in o-methoxybenzoic acid.[1][2] This internal hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid group masks the polar hydroxyl group, effectively reducing its intermolecular interactions and influencing its acidity and solubility in a non-intuitive way.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is the separation of o-methoxybenzoic acid and salicylic acid so difficult?

A: The difficulty arises from their isomeric nature. Both are ortho-substituted benzoic acids with similar molecular weights and polarities. The key difference lies in the intramolecular hydrogen bonding in salicylic acid, which reduces its apparent polarity and alters its acidity relative to what might be expected, making conventional separation methods based on polarity less straightforward.

Q2: I'm seeing significant streaking and poor separation on my silica TLC plate. What's happening?

A: This is a common issue when separating acidic compounds on silica gel.[4][5][6] The acidic nature of the silica can lead to strong interactions with your compounds, causing tailing or streaking. For carboxylic acids, this is particularly pronounced. Adding a small amount of a volatile acid, like acetic or formic acid (0.1–2.0%), to your mobile phase can help to saturate the acidic sites on the silica and improve spot shape.[4]

Q3: Can I use extraction to separate these two acids?

A: Yes, liquid-liquid extraction based on the difference in their acid dissociation constants (pKa) is a viable method. Salicylic acid is a stronger acid (pKa ≈ 2.97) than o-methoxybenzoic acid (pKa ≈ 4.1).[7][8][9] This difference allows for selective deprotonation using a weak base, enabling their separation into aqueous and organic phases.

Q4: Is fractional crystallization a suitable method for this separation?

A: Fractional crystallization can be effective if a suitable solvent system is identified where the two compounds have significantly different solubilities at different temperatures. This method relies on the principle that the less soluble compound will crystallize out of the solution first upon cooling.[10][11][12] Careful selection of the solvent is critical for success.

Troubleshooting Guides

Guide 1: Optimizing Separation by Liquid-Liquid Extraction

This technique leverages the significant difference in acidity between salicylic acid (pKa ≈ 2.97) and o-methoxybenzoic acid (pKa ≈ 4.1).[7][8][9] By carefully controlling the pH of the aqueous phase, we can selectively deprotonate and extract one acid, leaving the other in the organic phase.

Problem Probable Cause Solution
Poor separation (both acids in the aqueous or organic layer) The pH of the aqueous phase is either too high or too low.Use a buffered aqueous solution or a weak base like sodium bicarbonate (NaHCO₃). A pH of around 3.5-4.0 should selectively deprotonate the stronger acid (salicylic acid) into its water-soluble carboxylate salt, while leaving the weaker o-methoxybenzoic acid in the organic phase.
Emulsion formation at the interface High concentration of solutes or vigorous shaking.Use gentle inversions instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can help to break the emulsion.
Low recovery of one or both acids Incomplete extraction or precipitation.Perform multiple extractions (at least 3) with the aqueous base to ensure complete removal of the salicylic acid salt. When re-acidifying the aqueous layer to precipitate the acid, ensure the pH is well below the pKa of the acid (pH < 2) and cool the solution in an ice bath to maximize precipitation.
  • Dissolution: Dissolve the mixture of o-methoxybenzoic acid and salicylic acid in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • First Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separation: Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup. Allow the layers to separate. The upper layer will be the organic phase (confirm with a drop of water), and the lower layer will be the aqueous phase containing the sodium salicylate.

  • Repeat Extraction: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete removal of salicylic acid. Combine all aqueous extracts.

  • Isolation of Salicylic Acid: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 1-2 (test with pH paper). Salicylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry.

  • Isolation of o-Methoxybenzoic Acid: Wash the remaining organic layer with brine, then dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and evaporate the solvent to obtain o-methoxybenzoic acid.

G cluster_0 Initial State cluster_1 Extraction cluster_2 Separated Phases cluster_3 Isolation cluster_4 Final Products start Mixture of o-methoxybenzoic acid (MBA) and salicylic acid (SA) in organic solvent extraction Add aq. NaHCO₃ and separate layers start->extraction organic_phase Organic Phase: o-Methoxybenzoic Acid extraction->organic_phase MBA remains protonated aqueous_phase Aqueous Phase: Sodium Salicylate extraction->aqueous_phase SA deprotonated to salt isolate_mba Evaporate solvent organic_phase->isolate_mba isolate_sa Acidify with HCl aqueous_phase->isolate_sa product_mba Pure o-Methoxybenzoic Acid isolate_mba->product_mba product_sa Pure Salicylic Acid isolate_sa->product_sa

Caption: Workflow for the extractive separation of o-methoxybenzoic acid and salicylic acid.

Guide 2: Troubleshooting Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for monitoring the progress of your separation. However, achieving baseline separation of these two isomers can be tricky.

Problem Probable Cause Solution
Spots are streaking or tailing The sample is too concentrated, or the compound is interacting too strongly with the acidic silica gel.Dilute your sample. Add 0.5-1% acetic acid to your eluent to suppress the deprotonation of the carboxylic acids and reduce tailing.[4]
Rf values are too low (spots don't move far from the baseline) The mobile phase is not polar enough.Increase the polarity of the mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try an 8:2 or 7:3 mixture.
Rf values are too high (spots run with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase. For instance, switch from an 8:2 hexane:ethyl acetate mixture to a 9:1 mixture.
Spots are not separating (similar Rf values) The selectivity of the mobile phase is insufficient.Try a different solvent system. A mixture of hexane, ethyl acetate, and a small amount of acetic acid is a good starting point. For example, a mobile phase of Hexane:Ethyl Acetate:Acetic Acid in a 70:30:1 ratio often provides good separation.
  • Plate Preparation: Use a silica gel TLC plate with a fluorescent indicator (F₂₅₄).

  • Spotting: Dissolve your mixture in a volatile solvent (e.g., ethyl acetate) and spot a small amount onto the baseline of the TLC plate using a capillary tube.

  • Elution: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 70:30:1 Hexane:Ethyl Acetate:Acetic Acid). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. The spots will appear as dark circles against a fluorescent background.

G cluster_0 TLC Plate cluster_1 Analysis baseline Baseline spot_mba o-MBA spot_sa SA solvent_front Solvent Front rf_mba Rf (o-MBA) = Distance_MBA / Distance_Solvent_Front result Expected Result: Rf (o-MBA) > Rf (SA) (in moderately polar, acidic eluent) rf_sa Rf (SA) = Distance_SA / Distance_Solvent_Front

Caption: Idealized TLC separation of o-methoxybenzoic acid (o-MBA) and salicylic acid (SA).

Guide 3: High-Performance Liquid Chromatography (HPLC) Method Development

For quantitative analysis and preparative separation, HPLC is the method of choice. A reverse-phase C18 column is typically effective for these compounds.

Problem Probable Cause Solution
Poor peak shape (tailing) Secondary interactions with residual silanols on the silica support; pH of the mobile phase is close to the pKa of the analytes.Use a mobile phase with a low pH (e.g., buffered to pH 2.5-3.0 with phosphoric acid or trifluoroacetic acid) to ensure both acids are fully protonated.[13][14] This suppresses ionization and minimizes tailing.
Inadequate resolution The mobile phase composition is not optimized for selectivity.Adjust the organic modifier (e.g., acetonitrile or methanol) concentration. A gradient elution may be necessary to achieve baseline separation, especially if impurities are present.[13]
Fluctuating retention times Poor column equilibration; temperature fluctuations.Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Use a column oven to maintain a constant temperature.
  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A / 30% B, hold for 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 236 nm[15]

  • Column Temperature: 35 °C[15]

This method should provide a good starting point for the baseline separation of o-methoxybenzoic acid and salicylic acid.

References

Technical Support Center: Scaling Up the Production of 2-Methoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the large-scale synthesis of 2-Methoxy-5-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for scaling up the production of this compound?

A1: The most common and scalable synthetic route starts from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid). Two primary pathways are generally considered:

  • Route 1 (Direct Methylation): This involves the direct methylation of the phenolic hydroxyl group of p-cresotinic acid using a methylating agent.

  • Route 2 (Esterification-Methylation-Hydrolysis): This is often the preferred route for higher purity and better yields on a larger scale.[1] It involves three main steps:

    • Esterification of the carboxylic acid group of p-cresotinic acid.

    • Methylation of the phenolic hydroxyl group.

    • Hydrolysis of the ester to yield the final product.

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: Key safety considerations include:

  • Handling of Methylating Agents: Reagents like dimethyl sulfate are toxic and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Exothermic Reactions: The methylation step can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents to prevent runaway reactions.

  • Pressure Build-up: If the reaction is carried out in a sealed reactor, monitor for any potential pressure build-up, especially during heating steps.

  • Handling of Strong Acids and Bases: The use of strong acids (e.g., sulfuric acid for esterification) and strong bases (e.g., potassium hydroxide for methylation and hydrolysis) requires careful handling to avoid chemical burns.

Q3: How can I monitor the progress of the reaction effectively during scale-up?

A3: For monitoring the reaction progress, the following techniques are recommended:

  • Thin Layer Chromatography (TLC): A simple and rapid method to check for the disappearance of starting materials and the appearance of intermediates and the final product.

  • High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on the conversion of reactants and the formation of the product, as well as the detection of any impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Methylation - Ensure a sufficient molar excess of the methylating agent is used. - Optimize the reaction temperature and time. For Williamson ether synthesis, gentle heating is often required.[2] - Ensure the base used is strong enough to fully deprotonate the phenolic hydroxyl group.
Side Reactions - O-methylation vs. C-methylation: While O-methylation is favored, C-methylation can occur. Using a polar aprotic solvent can help favor O-methylation. - Impurities in starting materials can lead to side reactions. Ensure the purity of p-cresotinic acid and the methylating agent.
Product Loss During Work-up - During extraction, ensure the pH of the aqueous layer is appropriately adjusted to either keep the product in the organic layer or precipitate it effectively. - Inefficient extraction can lead to product loss. Perform multiple extractions with the appropriate solvent.
Issue 2: Impurities in the Final Product
Potential Cause Suggested Solution
Unreacted Starting Material (p-cresotinic acid) - Improve the efficiency of the methylation step as described in "Low Yield". - During purification, unreacted p-cresotinic acid can be removed by careful pH adjustment and extraction, as it is more acidic than the product.
By-product from Esterification (if Route 2 is used) - Ensure the hydrolysis of the ester is complete by using a sufficient amount of base and allowing for adequate reaction time. - Monitor the hydrolysis step by TLC or HPLC to confirm the complete disappearance of the ester intermediate.
Discoloration of the Final Product - Residual catalysts or by-products can cause discoloration. - Recrystallization from a suitable solvent system (e.g., ethanol/water) is an effective method for purification and removing colored impurities.

Experimental Protocols

Preferred Synthetic Route: Esterification-Methylation-Hydrolysis

This protocol is adapted from the synthesis of the analogous compound, 2-propoxy-5-methylbenzoic acid, and is recommended for its higher yield and purity on a larger scale.[1]

Step 1: Esterification of p-Cresotinic Acid

  • In a suitable reactor, charge p-cresotinic acid and a sufficient amount of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, distill off the excess ethanol.

  • Wash the residue successively with water and a 5% aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and distill under reduced pressure to obtain the ethyl ester of p-cresotinic acid.

Step 2: Methylation of the Ethyl Ester

  • In a reactor, dissolve the ethyl ester of p-cresotinic acid in a suitable solvent (e.g., acetone).

  • Add a base, such as anhydrous potassium carbonate.

  • Add the methylating agent (e.g., dimethyl sulfate) dropwise while maintaining the reaction temperature.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter off the inorganic salts.

  • Evaporate the solvent to obtain the crude ethyl 2-methoxy-5-methylbenzoate.

Step 3: Hydrolysis of the Ester

  • To the crude ethyl 2-methoxy-5-methylbenzoate, add a 10% solution of potassium hydroxide in 50% aqueous ethanol.

  • Reflux the mixture for 4-6 hours.

  • Distill off the ethanol.

  • Acidify the residue with hydrochloric acid to precipitate the product.

  • Extract the product with a suitable organic solvent (e.g., ether).

  • Wash the organic extract and then evaporate the solvent.

  • The crude product can be further purified by vacuum distillation or recrystallization.

Data Presentation

Table 1: Representative Yields for the Synthesis of 2-Alkoxy-5-methylbenzoic Acid (Analogous System) [1]

StepProductYield (%)
EsterificationEthyl 2-hydroxy-5-methylbenzoate70
Alkylation (Propylation)Ethyl 2-propoxy-5-methylbenzoate78
Hydrolysis2-Propoxy-5-methylbenzoic acid79
Overall Yield ~43

Mandatory Visualization

Synthesis_Pathway cluster_0 Route 2: Preferred for Scale-up p_cresotinic_acid p-Cresotinic Acid ester Ethyl 2-hydroxy-5-methylbenzoate p_cresotinic_acid->ester Ethanol, H₂SO₄ (cat.) Reflux methylated_ester Ethyl 2-methoxy-5-methylbenzoate ester->methylated_ester Dimethyl Sulfate, K₂CO₃ Acetone, Reflux final_product This compound methylated_ester->final_product 1. KOH, Ethanol/H₂O, Reflux 2. HCl (acidify)

Caption: Preferred synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Analyze Starting Materials (Purity) start->check_sm check_reaction Monitor Reaction Progress (TLC/HPLC) check_sm->check_reaction Pure sm_impure Purify Starting Materials check_sm->sm_impure Impure check_workup Review Work-up & Purification check_reaction->check_workup Complete reaction_incomplete Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry check_reaction->reaction_incomplete Incomplete workup_issue Adjust pH, Solvent, Extraction Recrystallize Product check_workup->workup_issue Inefficient success Problem Resolved check_workup->success Efficient sm_impure->start Re-run reaction_incomplete->start Re-run workup_issue->success

Caption: Troubleshooting workflow for synthesis scale-up.

References

Technical Support Center: Catalyst Selection for Reactions with 2-Methoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 2-Methoxy-5-methylbenzoic acid.

General Troubleshooting

Before proceeding to specific reaction troubleshooting, consider these general points that can influence the outcome of any catalytic reaction.

Q: What are the initial checks I should perform if my reaction is failing?

A: When a reaction underperforms, begin by verifying the basics:

  • Reagent Purity: Ensure the this compound, solvents, and other reagents are pure and dry. Contaminants can act as catalyst poisons.

  • Inert Atmosphere: For oxygen- or moisture-sensitive catalysts (e.g., many organometallic catalysts), confirm that the reaction was set up under a properly maintained inert atmosphere (Nitrogen or Argon).

  • Catalyst Quality: Verify the age and storage conditions of your catalyst. Many catalysts degrade over time or upon exposure to air.

  • Temperature Control: Ensure the reaction temperature is accurately monitored and controlled.

Q: What are common signs of catalyst poisoning or deactivation?

A: Catalyst deactivation can manifest in several ways[1]:

  • Reduced Reaction Rate: The reaction is significantly slower than expected or stalls before completion.[1]

  • Low Product Yield: The amount of desired product is much lower than anticipated.[1]

  • Loss of Selectivity: An increase in the formation of byproducts is observed.[1]

  • Visual Changes: A change in the color or appearance of the reaction mixture, such as the formation of palladium black in cross-coupling reactions, can indicate catalyst decomposition.[1]

Logical Workflow for Troubleshooting a Catalytic Reaction

The following diagram outlines a logical workflow for diagnosing and resolving issues in a catalytic reaction involving this compound.

G cluster_start Problem Identification cluster_checks Initial Verification cluster_analysis Systematic Analysis cluster_solutions Corrective Actions start Reaction Underperforming (Low Yield, Slow Rate, Low Selectivity) reagents Check Reagent Purity & Stoichiometry start->reagents Start Here conditions Verify Reaction Conditions (Temp, Time, Atmosphere) reagents->conditions catalyst_quality Assess Catalyst Quality (Age, Storage, Handling) conditions->catalyst_quality catalyst_poisoning Investigate Catalyst Poisoning (Internal/External) catalyst_quality->catalyst_poisoning If basics are correct side_reactions Identify Side Reactions (e.g., Ether Cleavage, Decarboxylation) catalyst_poisoning->side_reactions purify Purify Reagents/ Use Additives catalyst_poisoning->purify catalyst_choice Re-evaluate Catalyst Choice (Activity, Selectivity) side_reactions->catalyst_choice optimize Optimize Conditions (Solvent, Temp, Concentration) side_reactions->optimize new_catalyst Screen New Catalysts or Ligands catalyst_choice->new_catalyst success Reaction Successful purify->success optimize->success new_catalyst->success

Caption: A flowchart for troubleshooting underperforming catalytic reactions.

Reaction-Specific Guidance

Esterification

The conversion of the carboxylic acid group to an ester is a common transformation.

FAQs:

  • Q1: What are the standard catalysts for the esterification of this compound with an alcohol like methanol?

    • A1: For simple esterifications, strong protic acids like concentrated sulfuric acid or p-toluenesulfonic acid (p-TSA) are commonly used.[2][3] Solid acid catalysts, such as those based on zirconium and titanium, are also effective and offer the advantage of easier recovery and reusability.[4]

  • Q2: My esterification reaction with sulfuric acid is slow or gives a low yield. What can I do?

    • A2: This is often an equilibrium-limited reaction. To drive the reaction towards the product, you can:

      • Remove Water: Use a Dean-Stark apparatus or add a dehydrating agent.

      • Use Excess Alcohol: Using the alcohol as the solvent can push the equilibrium to the product side.[2]

      • Increase Temperature: Increasing the reaction temperature will increase the reaction rate.[3]

Troubleshooting Guide: Esterification

IssuePossible CauseRecommended Solution
Low Conversion Equilibrium not shifted towards products.Use the alcohol as a solvent, remove water during the reaction (e.g., Dean-Stark trap), or increase the catalyst loading.[2]
Insufficient catalyst activity.Switch to a stronger acid catalyst (e.g., H₂SO₄) or a more active solid acid. For solid catalysts, ensure they are properly activated.[4]
Reaction Stalls Catalyst deactivation by impurities.Ensure all reagents and solvents are anhydrous.
Side Product Formation Dehydration of the alcohol (at high temp).Lower the reaction temperature and increase reaction time.
Ether Cleavage: The methoxy group can be sensitive to very strong acids and high temperatures.Use a milder catalyst (e.g., some solid acids) or moderate the reaction conditions.[5][6]

Quantitative Data: Comparison of Esterification Catalysts

CatalystAlcoholTemperature (°C)Conversion (%)NotesReference
H₂SO₄MethanolReflux~76%Used as both catalyst and solvent.[2]
Zirconium-Titanium Solid AcidMethanol120HighCatalyst is recoverable and reusable. Direct condensation without other acids.[4]
Deep Eutectic Solvent (p-TSA & BTEAC)Butanol75~88%High catalytic activity and stability.[3]

Experimental Protocol: Sulfuric Acid-Catalyzed Esterification

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a significant excess of methanol, which will serve as both the reactant and the solvent (e.g., 20-40 eq).

  • Carefully add concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using TLC or HPLC.

  • Upon completion, cool the mixture to room temperature.

  • Neutralize the excess acid carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization.

Amide Coupling

Formation of an amide bond between the carboxylic acid and an amine.

FAQs:

  • Q1: What are the best catalytic methods for forming an amide with this compound?

    • A1: Direct amidation using catalysts like Nb₂O₅ is possible at high temperatures.[7] However, the most common and reliable methods involve the use of stoichiometric coupling reagents like HATU, HBTU, or EDC, often with a base like DIPEA or triethylamine.[8] While not strictly catalytic in the coupling agent, these reactions are the industry standard for their efficiency and broad substrate scope.

  • Q2: My HATU-mediated coupling is giving a low yield. What could be the problem?

    • A2: Potential issues include:

      • Base: The choice and amount of base are critical. Ensure you are using a non-nucleophilic amine base like DIPEA or TEA in sufficient quantity (typically 2-3 equivalents).

      • Solvent: Use an appropriate anhydrous polar aprotic solvent like DMF, NMP, or isopropyl acetate.[8]

      • Reagent Quality: Coupling reagents like HATU are moisture-sensitive. Use fresh, high-quality reagents.

Troubleshooting Guide: Amide Coupling

IssuePossible CauseRecommended Solution
No Reaction or Low Yield Inactive coupling reagent.Use fresh, anhydrous coupling reagents and solvents.
Insufficient or incorrect base.Use 2-3 equivalents of a non-nucleophilic base like DIPEA or TEA.[8]
Sterically hindered amine.Switch to a more powerful coupling reagent (e.g., COMU) and consider increasing the reaction temperature.
Formation of Side Products Racemization (if chiral centers are present).Add a racemization suppressant like HOBt or HOAt, or use a coupling reagent that incorporates one (e.g., HBTU, HATU).
Acid chloride formation and side reactions.Avoid converting the carboxylic acid to an acid chloride as an intermediate unless necessary. If you must, use mild conditions (e.g., oxalyl chloride or thionyl chloride with catalytic DMF) and use the acid chloride immediately.[9]

Experimental Protocol: HATU-Mediated Amide Coupling

  • Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., DMF) in a flask under an inert atmosphere.

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Add the coupling reagent HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within a few hours.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or 10% citric acid), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Ether Cleavage (Demethylation)

Cleavage of the 2-methoxy group to yield the corresponding phenol (2-hydroxy-5-methylbenzoic acid).

FAQs:

  • Q1: What catalysts or reagents can be used to selectively cleave the methoxy group?

    • A1: Ether cleavage is typically achieved with strong acid reagents rather than traditional catalysts. Common reagents include strong hydrohalic acids like HBr and HI.[5] Lewis acids such as boron tribromide (BBr₃) or boron trichloride (BCl₃) are also very effective, often at low temperatures.[6]

  • Q2: I need to perform the demethylation under mild conditions. Are there any options?

    • A2: Yes, milder and more selective methods exist. The combination of BCl₃ with tetra-n-butylammonium iodide (n-Bu₄NI) allows for the selective cleavage of primary alkyl aryl ethers.[6] For certain substrates, catalytic amounts of HCl in hexafluoro-2-propanol (HFIP) can be effective for cleaving electron-rich benzyl-type ethers, though its effectiveness on a simple methoxy group may vary.[10]

Troubleshooting Guide: Ether Cleavage

IssuePossible CauseRecommended Solution
No Reaction Reagent is not strong enough.Switch from HCl to the more reactive HBr or HI.[5] For a more powerful option, use a Lewis acid like BBr₃.
Decomposition/Low Yield Reaction conditions are too harsh.Use BBr₃ or BCl₃ at low temperatures (e.g., -78 °C to 0 °C).
Undesired Side Reactions Decarboxylation: The combination of strong acid and heat can cause the loss of the carboxylic acid group.Use reagents that work at lower temperatures, such as BBr₃.
Reaction with other functional groups.Choose a more selective reagent. For example, some thiol-based reagents can selectively cleave aryl methyl ethers.[6]

Signaling Pathway and Workflow Diagrams

Reaction Pathway: Acid-Catalyzed Esterification

G cluster_reactants cluster_mechanism cluster_products RCOOH This compound Protonation Protonation of Carbonyl Oxygen RCOOH->Protonation ROH Methanol (R'-OH) Attack Nucleophilic Attack by Methanol ROH->Attack H_plus H+ (Catalyst) H_plus->Protonation Protonation->Attack Transfer Proton Transfer Attack->Transfer Elimination Elimination of Water Transfer->Elimination Ester Methyl Ester Product Elimination->Ester Water Water (H₂O) Elimination->Water H_plus_regen H+ (Catalyst Regenerated) Elimination->H_plus_regen

Caption: The catalytic cycle for an acid-catalyzed esterification reaction.

References

Technical Support Center: Optimizing HPLC Parameters for Benzoic Acid Derivative Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of benzoic acid derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of benzoic acid derivatives in a question-and-answer format.

Q1: Why am I observing poor peak shape (tailing) for my benzoic acid derivative?

A1: Peak tailing for acidic compounds like benzoic acid derivatives is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.[1] The primary cause is the interaction of the acidic analyte with residual silanol groups (Si-OH) on the surface of silica-based columns.[1]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: The most critical parameter is the mobile phase pH. To ensure the benzoic acid derivative is in its non-ionized (protonated) form, lower the mobile phase pH.[1][2] A pH at least 1.5 to 2 units below the pKa of the analyte is recommended.[2] For many benzoic acid derivatives, a starting pH range of 2.5-3.0 is effective.[2] Using an acidifier like phosphoric acid or formic acid can help achieve and maintain a low pH.[1]

  • Use a High-Quality, End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically shields the residual silanol groups, minimizing their interaction with the analyte.[1]

  • Incorporate a Buffer: Using a buffer, such as a phosphate or ammonium acetate buffer, in the aqueous portion of your mobile phase is crucial for maintaining a constant and consistent pH, leading to reproducible results and improved peak symmetry.[1][3][4]

  • Check for System Issues: Inject a neutral compound. If it also exhibits tailing, the problem may be physical, such as a void at the column head or excessive extra-column volume.[1] If the neutral compound produces a symmetrical peak, the issue is likely chemical.[1]

Q2: My retention times are shifting between injections. What could be the cause?

A2: Unstable retention times can compromise the reliability of your analysis. The most common causes are related to the mobile phase and column equilibration.

Troubleshooting Steps:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration. A minimum of 30 minutes is often recommended.[1]

  • Mobile Phase Instability: If the mobile phase pH is not properly buffered, it can lead to retention time drift.[5] Small changes in pH, as little as 0.1 units, can cause significant shifts in retention time for ionizable compounds.[5] Ensure your buffer is prepared correctly and is within its effective buffering range.

  • Inconsistent Mobile Phase Preparation: Precisely measure and mix the components of your mobile phase. Inconsistent composition from one batch to another will lead to variability in retention times.

  • Temperature Fluctuations: Column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended for high precision work.

Q3: I am having trouble separating two closely related benzoic acid derivatives (co-elution). What should I do?

A3: Co-elution occurs when two or more compounds are not adequately resolved by the chromatographic system. Adjusting the mobile phase is the primary strategy to improve separation.

Troubleshooting Steps:

  • Adjust Organic Solvent Percentage: If your peaks are eluting too closely, try decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase in small increments (e.g., 2-5%).[2] This will generally increase retention times and may improve the separation.[2]

  • Change the Organic Solvent: If adjusting the percentage of the organic modifier is not effective, consider switching the solvent. For example, if you are using methanol, try acetonitrile, or vice-versa. Different organic solvents can alter the selectivity of the separation.[2]

  • Optimize Mobile Phase pH: Fine-tuning the pH of the mobile phase can alter the ionization state of your analytes differently, potentially leading to improved resolution.[4]

  • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be necessary. While C18 is a common starting point, phenyl-type phases can offer different selectivity for aromatic compounds due to π-π interactions.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for separating benzoic acid derivatives?

A1: The most common stationary phase for reversed-phase HPLC of benzoic acid derivatives is C18 (octadecylsilane).[7][8][9] C8 (octylsilane) is another option with slightly less hydrophobicity.[7][8] For specific separations, particularly with aromatic isomers, phenyl stationary phases can provide alternative selectivity due to π-π interactions.[6] Mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can also be effective for complex mixtures.[10][11]

Q2: How does pH affect the retention of benzoic acid derivatives in reversed-phase HPLC?

A2: The pH of the mobile phase has a significant impact on the retention of ionizable compounds like benzoic acid derivatives.[4] Benzoic acid has a pKa of approximately 4.2. At a pH above the pKa, the acid will be in its ionized (deprotonated) form, which is more polar and has less retention on a nonpolar C18 column, resulting in a shorter retention time.[4] At a pH below the pKa, the acid will be in its neutral (protonated) form, which is less polar and interacts more strongly with the stationary phase, leading to a longer retention time.[4] For optimal retention and peak shape, it is generally recommended to work at a pH that is at least 1.5 to 2 units below the pKa of the analyte.[2]

Q3: What are typical starting conditions for developing an HPLC method for benzoic acid derivatives?

A3: A good starting point for method development would be:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For the aqueous phase, a 5-30 mM ammonium acetate or phosphate buffer adjusted to a pH between 2.5 and 4.4 is a common choice.[3][4] Methanol or acetonitrile can be used as the organic modifier. A common starting ratio is 60:40 (aqueous:organic).[3]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temperature: 30 °C.[1]

  • Detection: UV detection, typically between 230 nm and 254 nm.[12][13]

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention Time of Benzoic Acid

Mobile Phase pHAnalyte FormExpected Retention on C18 Column
2.5 - 3.0Predominantly neutral (protonated)Increased retention, longer retention time[4]
4.2 (pKa)50% neutral, 50% ionizedIntermediate retention
> 6.0Predominantly ionized (deprotonated)Decreased retention, shorter retention time[4]

Table 2: Common Mobile Phase Compositions for Benzoic Acid Derivative Separation

Aqueous ComponentOrganic ModifierTypical Ratio (Aqueous:Organic)Reference
5 mM Ammonium Acetate, pH 4.4Methanol60:40[3]
0.1% Phosphoric Acid in WaterAcetonitrileVaries (gradient or isocratic)[1]
Ammonium Acetate Buffer, pH 4.2Acetonitrile60:40 (initial gradient)[12]
20 mM KH2PO4, pH 3.0Methanol or AcetonitrileVaries[14]

Experimental Protocols

Protocol 1: General Isocratic HPLC Method for Benzoic Acid Quantification

This protocol provides a starting point for the isocratic analysis of benzoic acid.

  • HPLC System and Conditions:

    • HPLC System: Standard HPLC system with a UV detector.

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: 60:40 (v/v) mixture of 5 mM ammonium acetate aqueous solution (pH adjusted to 4.4 with acetic acid) and methanol.[3]

    • Flow Rate: 1.0 mL/min.[1][3]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: 234 nm.[3]

    • Injection Volume: 10 µL.[1]

  • Reagent and Sample Preparation:

    • Mobile Phase Preparation: Prepare the ammonium acetate solution and adjust the pH. Filter both the aqueous and organic components through a 0.45 µm filter and degas prior to use.[3]

    • Standard Solution: Prepare a stock solution of benzoic acid in methanol (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 5-200 µg/mL.[3]

    • Sample Solution: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[1]

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared standard and sample solutions.

    • Process the chromatograms to determine the retention time and peak area for benzoic acid.

Visualizations

Troubleshooting_Workflow start Problem Observed: Poor Separation / Peak Shape check_peak_shape Assess Peak Shape start->check_peak_shape peak_tailing Peak Tailing? check_peak_shape->peak_tailing check_neutral Inject Neutral Compound peak_tailing->check_neutral Yes coelution Co-elution? peak_tailing->coelution No neutral_tails Neutral Compound Tails? check_neutral->neutral_tails physical_issue Suspect Physical Issue: - Column Void - Extra-column Volume neutral_tails->physical_issue Yes chemical_issue Chemical Interaction Issue neutral_tails->chemical_issue No lower_ph Lower Mobile Phase pH (2.5 - 3.0) chemical_issue->lower_ph use_buffer Use Appropriate Buffer lower_ph->use_buffer end_capped_col Use High-Quality End-Capped Column use_buffer->end_capped_col solution Problem Resolved end_capped_col->solution adjust_organic Adjust % Organic Modifier coelution->adjust_organic Yes coelution->solution No change_organic Change Organic Modifier (MeOH <-> ACN) adjust_organic->change_organic change_column Consider Different Column (e.g., Phenyl) change_organic->change_column change_column->solution

Caption: A logical workflow for systematic HPLC troubleshooting.

Method_Development_Workflow start Define Separation Goal select_column Select Column (Start with C18) start->select_column select_mobile_phase Select Mobile Phase - Organic: ACN or MeOH - Aqueous: Buffered, pH < pKa select_column->select_mobile_phase initial_run Perform Initial Run (e.g., 60:40 Aqueous:Organic) select_mobile_phase->initial_run evaluate_results Evaluate Chromatogram initial_run->evaluate_results good_separation Good Separation? evaluate_results->good_separation optimize Optimize Parameters good_separation->optimize No validate Validate Method good_separation->validate Yes optimize_ph Adjust pH optimize->optimize_ph optimize_organic Adjust % Organic optimize->optimize_organic optimize_temp Adjust Temperature optimize->optimize_temp optimize_ph->evaluate_results optimize_organic->evaluate_results optimize_temp->evaluate_results

Caption: A general workflow for HPLC method development.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for peak tailing in the HPLC analysis of carboxylic acids. The information is presented in a direct question-and-answer format to help you quickly identify and resolve specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern in the HPLC analysis of carboxylic acids?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is broader than the front half.[1] In an ideal chromatogram, peaks are symmetrical and resemble a Gaussian distribution. This issue is particularly problematic because it can obscure smaller, nearby peaks, lead to inaccurate peak integration, reduce resolution, and decrease sensitivity.[1][2] Ultimately, peak tailing compromises the quantitative accuracy and reliability of your analytical method.[2] A tailing factor (Tf) greater than 1.2 is generally considered significant tailing.[3]

Q2: What are the most common causes of peak tailing for carboxylic acids in reversed-phase HPLC?

A2: Peak tailing for acidic compounds like carboxylic acids is often rooted in several key factors:

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to or above the pKa of the carboxylic acid, the analyte will exist in a partially or fully ionized (anionic) state.[1][4] This increases its polarity, leading to reduced retention and potential ionic interactions with the stationary phase.[5][6]

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns are acidic and can be deprotonated, carrying a negative charge.[7][8] These sites can interact ionically with other sample components or, more significantly for acids, create a complex retention mechanism that leads to tailing.[9][10] Even at low pH, hydrogen bonding between the carboxylic acid and silanol groups can occur.[8]

  • Column Contamination or Degradation: The accumulation of impurities from the sample matrix on the column can create new active sites for unwanted interactions.[9][11] Physical degradation, such as the formation of a void at the column inlet, can also distort peak shape by causing uneven flow paths.[12]

  • Sample Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion and tailing.[9][10]

  • Extra-Column Effects: Issues within the HPLC system itself, such as excessively long or wide tubing, or poorly made connections, can increase dead volume and cause the separated peak to broaden before it reaches the detector.[3][9]

  • Metal Contamination: Trace metal impurities (e.g., iron) in the silica packing or from stainless-steel components like frits can chelate with carboxylic acids, creating a secondary retention mechanism that results in tailing.[9][12]

Q3: How can I use the mobile phase to eliminate peak tailing for my carboxylic acid analyte?

A3: Optimizing the mobile phase is a critical first step. The primary goal is to ensure the carboxylic acid is in a single, non-ionized (protonated) state to promote consistent interaction with the stationary phase.

  • Adjust pH: The most effective strategy is to adjust the mobile phase pH to be at least 1.5 to 2 units below the pKa of your carboxylic acid.[12][13] This suppresses the ionization of the carboxyl group, making the analyte more hydrophobic, which improves retention and peak shape in reversed-phase HPLC.[14][15] For example, using a mobile phase with a pH of 2.5-3.0 is effective for many common carboxylic acids.[3][12]

  • Increase Buffer Concentration: Using a sufficient buffer concentration, typically in the range of 20-50 mM, can help mask the activity of residual silanols on the column surface, thereby reducing secondary interactions.[3][12]

  • Choose the Right Buffer: Select a buffer that has a pKa close to your target mobile phase pH for maximum buffering capacity.[16] Phosphate and formate buffers are common choices for creating acidic mobile phases.[12][16]

Q4: My pH is optimized, but tailing persists. Could the column be the problem?

A4: Yes, if mobile phase optimization does not resolve the issue, the column is the next logical area to investigate.

  • Use a High-Purity, End-Capped Column: Modern columns made from high-purity (Type B) silica have fewer metal impurities and are "end-capped" to block a majority of the residual silanol groups.[7][12] Using such a column minimizes the potential for secondary interactions.

  • Consider a Different Stationary Phase: If silanol interactions are persistent, switching to a column with a different chemistry, such as one with a polar-embedded phase, may be beneficial. For highly polar carboxylic acids, HILIC or mixed-mode columns can also be effective.[17]

  • Flush and Regenerate the Column: Column contamination is a frequent cause of deteriorating peak shape.[11] Flushing the column with a strong solvent can remove strongly retained impurities. If performance does not improve, the column may be degraded and require replacement.[3]

  • Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to trap impurities and strongly retained compounds from the sample, thereby extending the life of the main column.[11]

Q5: Can my sample preparation or injection technique cause peak tailing?

A5: Absolutely. The way you prepare and introduce your sample into the HPLC system can significantly impact peak shape.

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the mobile phase itself.[9] If you must use a different solvent, it should be weaker (more aqueous in reversed-phase) than the mobile phase.[3] Injecting a sample in a much stronger solvent (e.g., 100% acetonitrile) can cause the analyte band to spread improperly at the column inlet, resulting in distorted peaks.[10]

  • Avoid Sample Overload: If you suspect column overload is causing tailing, try reducing the injection volume or diluting the sample.[9][10] If the peak shape improves and the retention time remains stable upon dilution, overload was likely the issue.[9]

  • Filter Your Samples: Always filter samples to remove particulate matter that could block the column frit, leading to increased backpressure and distorted peaks.[2]

Quantitative Troubleshooting Parameters

The table below summarizes key quantitative parameters for troubleshooting peak tailing in the analysis of carboxylic acids.

ParameterRecommended Value/ActionRationale
Mobile Phase pH Adjust to ≥ 1.5-2 pH units below analyte pKa.[12][13]Suppresses ionization of the carboxylic acid, ensuring it is in a single, neutral form for better retention and peak shape.[14][15] Also protonates silanol groups, minimizing secondary ionic interactions.[12]
Buffer Concentration 20–50 mM.[3][12]Helps to mask the activity of residual silanol groups on the stationary phase and maintain a stable pH.[12]
Sample Solvent Weaker than or equal to the mobile phase.[3]Prevents band broadening and peak distortion at the column inlet caused by a strong solvent mismatch.[10]
Injection Volume Keep within the column's linear capacity.Avoids overloading the stationary phase, which can lead to peak fronting or tailing.[9][10]
Extra-Column Tubing Minimize length and use narrow internal diameter (e.g., 0.005").[2]Reduces dead volume in the system, which can cause band broadening and contribute to peak tailing.[9]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol outlines a systematic approach to determine the optimal mobile phase pH for your carboxylic acid analyte.

  • Determine Analyte pKa: Find the pKa of your carboxylic acid from literature sources or use prediction software.

  • Select a Buffer: Choose a buffer with a pKa value close to your target pH (which should be at least 1.5-2 units below the analyte's pKa). For a target pH of 2.5-3.0, a phosphate or formate buffer is a good choice.[12][16]

  • Prepare a Series of Mobile Phases:

    • Prepare the aqueous portion of your mobile phase containing the buffer salts (e.g., 25 mM potassium phosphate).

    • Create 3-4 batches of this aqueous buffer and adjust the pH of each to different values using an appropriate acid (e.g., phosphoric acid). For example, prepare buffers at pH 2.5, 2.8, and 3.1.[12]

    • Mix each aqueous buffer with the appropriate amount of organic modifier (e.g., acetonitrile or methanol) to create the final mobile phases.

  • Systematic Testing:

    • Equilibrate the HPLC system and column with the first mobile phase (e.g., pH 3.1) until the baseline is stable.

    • Inject your standard and record the chromatogram.

    • Repeat the process for each prepared mobile phase, moving from higher to lower pH. Ensure the column is fully equilibrated with each new mobile phase before injection.

  • Evaluate Results: Compare the chromatograms. Assess the peak shape (tailing factor), retention time, and resolution. Select the pH that provides the most symmetrical and sharpest peak.

Protocol 2: Column Cleaning and Regeneration

This general protocol is for cleaning a standard reversed-phase (e.g., C18) silica column. Always consult the manufacturer's specific guidelines for your column.

  • Disconnect from Detector: To prevent contamination of the detector's flow cell, disconnect the column outlet.[12]

  • Flush Buffer Salts: Flush the column with 20–30 column volumes of HPLC-grade water (with no buffer or modifiers) to remove any precipitated salts.[12]

  • Remove Non-Polar Contaminants: Flush the column in the reverse direction with 20–30 column volumes of 100% acetonitrile or methanol. This helps dislodge strongly retained organic compounds from the column inlet.[3][9]

  • Flush with Intermediate Solvent: Flush the column with 20-30 column volumes of a solvent like isopropanol, which is miscible with both aqueous and highly organic solvents.

  • Re-equilibration:

    • Flush the column in the correct flow direction with the mobile phase, starting with a high organic content if you run gradients.

    • Continue flushing until the backpressure and baseline are stable.[12]

  • Performance Check: Reconnect the column to the detector and inject a standard to evaluate if retention time, resolution, and peak shape have been restored.[12]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving peak tailing issues with carboxylic acids.

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tailing Factor > 1.2) check_ph Is Mobile Phase pH ≥ 1.5 units below analyte pKa? start->check_ph adjust_ph ACTION: Adjust mobile phase pH (e.g., to 2.5-3.0) check_ph->adjust_ph No check_buffer Is buffer concentration adequate (20-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer adjust_buffer ACTION: Increase buffer concentration check_buffer->adjust_buffer No check_sample Is sample solvent weaker than mobile phase? check_buffer->check_sample Yes adjust_buffer->check_sample adjust_sample ACTION: Dissolve sample in mobile phase or weaker solvent check_sample->adjust_sample No check_load Is column overloaded? check_sample->check_load Yes adjust_sample->check_load adjust_load ACTION: Dilute sample or reduce injection volume check_load->adjust_load No check_column_chem Is column chemistry appropriate? check_load->check_column_chem Yes adjust_load->check_column_chem change_column ACTION: Use high-purity, end-capped column or alternate phase check_column_chem->change_column No check_column_cond Is column contaminated or physically damaged? check_column_chem->check_column_cond Yes resolved Problem Resolved change_column->resolved flush_column ACTION: Flush/regenerate column per manufacturer protocol check_column_cond->flush_column Yes, Contaminated replace_column ACTION: Replace column check_column_cond->replace_column Yes, Damaged check_system Check for extra-column effects (dead volume, leaks, fittings) check_column_cond->check_system No flush_column->check_column_cond Re-evaluate replace_column->resolved fix_system ACTION: Use shorter/narrower tubing, check fittings check_system->fix_system fix_system->resolved

Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC.

References

Technical Support Center: Workup Procedure for 2-Methoxy-5-methylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup and quenching of reactions involving 2-Methoxy-5-methylbenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guides

Encountering issues during your reaction workup can be common. This guide addresses specific problems you might face and offers potential solutions.

Problem: Low or No Precipitation of Product Upon Acidification

ParameterPossible CauseRecommended Action
pH of Aqueous Layer Incomplete protonation of the carboxylate. The pH may not be sufficiently acidic.Ensure the pH of the aqueous layer is adjusted to ~2-3 using a suitable acid (e.g., 1M HCl). Verify the pH with pH paper.
Solubility The product may have some solubility in the aqueous phase, especially if the volume is large.Reduce the volume of the aqueous phase by evaporation (if feasible) or perform multiple extractions with a suitable organic solvent.
Concentration The concentration of the product in the solvent may be too low for precipitation to occur.Concentrate the organic extracts before attempting precipitation or crystallization.

Problem: Formation of an Emulsion During Extraction

ParameterPossible CauseRecommended Action
Agitation Shaking the separatory funnel too vigorously.Gently invert the separatory funnel multiple times instead of vigorous shaking.
High Concentration of Reactants/Products Increased viscosity and interfacial tension.Dilute the mixture with more organic solvent and water.
Presence of Fine Particulate Matter Solids can stabilize emulsions.Filter the reaction mixture before the extraction if solids are present.
Breaking the Emulsion If an emulsion has formed:Add a small amount of brine (saturated NaCl solution).Gently swirl the separatory funnel.Allow the mixture to stand for an extended period.Pass the mixture through a pad of Celite.

Problem: Product Contaminated with Starting Material or Byproducts

ParameterPossible CauseRecommended Action
Incomplete Reaction The reaction did not go to completion.Monitor the reaction progress using TLC or LC-MS to ensure completion before workup.
Inefficient Extraction The partitioning of impurities between the aqueous and organic layers was not effective.Perform multiple extractions. Consider using a different extraction solvent. A basic wash (e.g., saturated sodium bicarbonate) can help remove unreacted acidic starting materials.
Co-precipitation Impurities precipitated along with the desired product.Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water, ethanol/water, or toluene).

Frequently Asked Questions (FAQs)

Quenching the Reaction

  • Q1: What is the purpose of "quenching" the reaction?

    • A1: Quenching is the process of deactivating any unreacted, often highly reactive, reagents in the reaction mixture. This is crucial for safety, to prevent unwanted side reactions during workup, and to ensure the stability of the desired product.

  • Q2: What are common quenching agents for reactions producing this compound?

    • A2: The choice of quenching agent depends on the specific reagents used in the reaction. For many reactions, slowly adding the reaction mixture to ice-cold water is a general and effective quenching method.[1] If strong reducing agents like lithium aluminum hydride were used, a specific quenching procedure (e.g., Fieser workup) is necessary. For reactions involving acid chlorides or anhydrides, quenching with a mild base like sodium bicarbonate solution can be effective.

Extraction and Washing

  • Q3: How do I choose the right organic solvent for extraction?

    • A3: The ideal extraction solvent should have high solubility for this compound and be immiscible with water. Common choices include ethyl acetate, dichloromethane (DCM), and diethyl ether. The product's polarity and the nature of the impurities will influence the best choice.

  • Q4: Why is a basic wash (e.g., with sodium bicarbonate solution) often recommended?

    • A4: A wash with a weak base like saturated sodium bicarbonate solution will deprotonate the carboxylic acid, forming the sodium carboxylate salt. This salt is highly soluble in the aqueous layer, allowing for the separation of non-acidic organic impurities which will remain in the organic layer. The desired carboxylic acid can then be recovered by acidifying the aqueous layer. This is a common purification technique for carboxylic acids.[2][3]

Purification

  • Q5: What is the best method to purify crude this compound?

    • A5: Recrystallization is a highly effective method for purifying solid organic compounds like this compound. The choice of solvent is critical; a good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol [4]
pKa ~4.1 (estimated based on 2-methoxybenzoic acid)
Melting Point Not specified, but related compounds have melting points around 100-106 °C[5]
Solubility Soluble in methanol, chloroform (sparingly). Generally soluble in many organic solvents like ethyl acetate and acetone.

Experimental Protocols

General Aqueous Workup and Extraction Protocol

  • Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water with stirring.

  • Acidification: If the product is in an aqueous basic solution, slowly add a suitable acid (e.g., 1M HCl) with stirring until the pH of the solution is approximately 2-3. This will protonate the carboxylate and cause the carboxylic acid to precipitate if it is insoluble, or prepare it for extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic extracts. Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove any residual water-soluble impurities and to aid in phase separation.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Recrystallization Protocol

  • Solvent Selection: Choose a suitable solvent or solvent mixture (e.g., methanol/water).

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reaction_mixture Reaction Mixture quench Quenching (e.g., add to ice water) reaction_mixture->quench acidify Acidification (pH 2-3) quench->acidify extract Extraction (Organic Solvent) acidify->extract wash Washing (Water, Brine) extract->wash dry Drying (e.g., Na2SO4) wash->dry evaporate Solvent Removal (Rotovap) dry->evaporate crude_product Crude Product evaporate->crude_product recrystallize Recrystallization crude_product->recrystallize filter_dry Filtration & Drying recrystallize->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: General experimental workflow for the workup and purification of this compound.

troubleshooting_workup start Workup Issue? emulsion Emulsion Forms During Extraction start->emulsion Yes no_precipitate Low/No Product Precipitation start->no_precipitate Yes impurity Product is Impure start->impurity Yes emulsion_sol1 Add Brine emulsion->emulsion_sol1 emulsion_sol2 Let it Stand emulsion->emulsion_sol2 emulsion_sol3 Filter through Celite emulsion->emulsion_sol3 no_precipitate_sol1 Check & Adjust pH to ~2 no_precipitate->no_precipitate_sol1 no_precipitate_sol2 Concentrate Solution no_precipitate->no_precipitate_sol2 no_precipitate_sol3 Perform More Extractions no_precipitate->no_precipitate_sol3 impurity_sol1 Recrystallize impurity->impurity_sol1 impurity_sol2 Perform Acid/Base Wash impurity->impurity_sol2

References

Technical Support Center: Reaction Monitoring for Benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of benzoic acid. It covers common in-process monitoring techniques and addresses specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable technique for monitoring my benzoic acid synthesis?

A1: The choice of technique depends on the specific requirements of your analysis.

  • For rapid, qualitative checks of reaction progress (e.g., confirming the disappearance of a starting material), Thin-Layer Chromatography (TLC) is fast and convenient.[1]

  • For precise, quantitative analysis of reactants, products, and byproducts over time, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1]

  • For structural confirmation and quantitative data , Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool. Quantitative NMR (qNMR) can be used to determine the concentration of the product by using an internal standard.[1]

  • For real-time, in-situ monitoring of functional group changes (e.g., the appearance of the carbonyl group), Fourier-Transform Infrared (FTIR) Spectroscopy is highly effective.[2][3]

Q2: What key spectroscopic signals should I monitor to confirm the formation of benzoic acid?

A2: There are distinct signals for benzoic acid in both IR and NMR spectroscopy.

  • FTIR Spectroscopy : Look for a very broad O-H stretching vibration from approximately 3300 to 2500 cm⁻¹ (due to hydrogen bonding) and a strong C=O (carbonyl) stretching vibration between 1700 and 1680 cm⁻¹.[2]

  • ¹H NMR Spectroscopy : The carboxylic acid proton (–COOH) typically appears as a broad singlet far downfield, often above 10 ppm. The aromatic protons of the benzene ring will also show characteristic shifts, which will differ from the starting materials.[4]

Q3: How do I know when my Grignard reaction to form benzoic acid is complete?

A3: Monitoring a Grignard reaction can be challenging due to the high reactivity of the reagent. The reaction is typically considered complete when the initial vigorous boiling of the ether solvent (due to the exothermic reaction) subsides.[5][6] Post-reaction, techniques like TLC or HPLC can be used on the worked-up reaction mixture to confirm the disappearance of the starting bromobenzene and the presence of benzoic acid.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q4: I'm observing high backpressure in my HPLC system. What could be the cause?

A4: High backpressure is typically caused by a blockage or an incorrect flow rate.[7][8] Common sources include a blocked column frit, injector, or in-line filter. Setting the flow rate too high can also lead to excessive pressure.[8]

Q5: My benzoic acid peak is tailing or splitting. How can I fix this?

A5: Peak tailing or splitting for an acidic compound like benzoic acid is often related to the mobile phase pH or secondary interactions with the column.[8][9]

  • pH Effect : At a pH near its pKa (~4.2), benzoic acid exists as a mixture of the acidic form and its conjugate base (benzoate), which can cause poor peak shape.[9] Adjusting the mobile phase pH to be at least one unit below the pKa (e.g., pH < 3.2) will ensure it is in a single protonated form, improving peak shape.

  • Column Interactions : Residual silanol groups on the silica-based column can interact with the analyte, causing tailing. Using a well-end-capped column or adding a competitive agent to the mobile phase can mitigate this.[9]

  • Contamination : A blocked or contaminated column inlet frit can disrupt the sample band, leading to split peaks.[8][10]

Q6: My chromatogram shows "ghost peaks." What are they and how do I get rid of them?

A6: Ghost peaks are unexpected peaks that can arise from contamination in the mobile phase, carryover from a previous injection, or air bubbles.[10] To resolve this, ensure you are using high-quality solvents, run a blank gradient to wash the column thoroughly, and ensure your mobile phase is properly degassed.[8][10]

IssueCommon CausesRecommended Solutions
High Backpressure Blockage in column, tubing, or filter; Flow rate too high.[8][11]Systematically remove components (starting with the column) to locate the blockage; Reduce flow rate.[10]
Low Backpressure System leak; Flow rate too low; Air in the pump.[7][8]Check all fittings for leaks; Verify pump flow rate; Degas mobile phase and prime the pump.[8]
Peak Tailing/Splitting Mobile phase pH near analyte pKa; Column contamination; Sample solvent incompatible with mobile phase.[8][9]Adjust mobile phase pH; Use a guard column or replace the analytical column; Dissolve sample in mobile phase.[8][9][10]
Baseline Drift/Noise Contaminated mobile phase; Air trapped in the system; Fluctuations in column temperature.[8][11]Prepare fresh mobile phase; Degas solvents; Use a column oven for temperature control.[8]
No Peaks/Low Sensitivity System leak; Faulty detector lamp; Incorrect injection volume or sample concentration.[10]Check for leaks; Check detector lamp status and replace if necessary; Verify injector function and sample preparation.[10]

Table 1: HPLC Troubleshooting Summary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q7: My NMR peaks are very broad. What is the problem?

A7: Peak broadening can be caused by several factors, including poor shimming of the magnetic field, low solubility of your sample, or the sample being too concentrated.[12] Try re-shimming the spectrometer, using a different deuterated solvent, or diluting your sample.

Q8: How can I definitively identify the carboxylic acid proton peak?

A8: The peak for an acidic proton like that in a carboxylic acid can be confirmed by performing a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The acidic proton will exchange with deuterium, causing the peak to disappear or significantly diminish.[12]

Q9: I am having trouble getting accurate integrations, especially with the aromatic peaks overlapping the residual solvent peak.

A9: This is a common issue when using deuterochloroform (CDCl₃), whose residual peak appears around 7.26 ppm, often overlapping with aromatic signals.[4][12] Switching to a different solvent, such as acetone-d₆ (residual peak at ~2.05 ppm) or DMSO-d₆ (residual peak at ~2.50 ppm), can move the solvent signal away from your region of interest.[1][12]

Proton TypeStarting Material (Toluene)Starting Material (Benzaldehyde)Product (Benzoic Acid)
-CH₃ ~2.3 ppm (singlet)--
-CHO -~10.0 ppm (singlet)-
-COOH -->10 ppm (broad singlet)[4]
Aromatic (C₆H₅-) ~7.1-7.3 ppm (multiplet)~7.5-7.9 ppm (multiplet)~7.5-8.2 ppm (multiplet)[4]

Table 2: Typical ¹H NMR Chemical Shifts (ppm) for Benzoic Acid Synthesis in CDCl₃.

Fourier-Transform Infrared (FTIR) Spectroscopy

Q10: My FTIR spectrum shows a very broad peak from 3300-2500 cm⁻¹, making it hard to see other signals. Is this normal?

A10: Yes, this is a hallmark characteristic of a carboxylic acid. The broadness is due to intermolecular hydrogen bonding of the O-H group.[2] This broad absorption often overlaps with the aromatic and aliphatic C-H stretching vibrations (~3100-2850 cm⁻¹).[2]

Bond VibrationFunctional GroupCharacteristic Wavenumber (cm⁻¹)Appearance
O–H stretch Carboxylic Acid3300 - 2500Very broad, strong
C–H stretch Aromatic Ring3100 - 3000Sharp, medium
C=O stretch Carboxylic Acid1700 - 1680Sharp, very strong
C=C stretch Aromatic Ring~1600, ~1450Medium to weak

Table 3: Key IR Absorption Frequencies for Monitoring Benzoic Acid Formation.

Diagrams

G Diagram 1: General Reaction Monitoring Workflow A Start Synthesis Reaction B Withdraw Aliquot at Time (t) A->B C Quench Reaction in Aliquot B->C D Prepare Sample for Analysis C->D E Analyze Sample D->E F Evaluate Data (Reactant Consumption, Product Formation) E->F G Reaction Complete? F->G H Continue Monitoring (Return to Step B) G->H No I Proceed to Work-up & Purification G->I Yes H->B

Diagram 1: General Reaction Monitoring Workflow

G Diagram 2: HPLC Troubleshooting - Abnormal Pressure start Abnormal Pressure Observed pressure_check Is Pressure Too High or Too Low? start->pressure_check high_pressure High Pressure pressure_check->high_pressure High low_pressure Low Pressure pressure_check->low_pressure Low check_flow_high Is Flow Rate Correct? high_pressure->check_flow_high adjust_flow Adjust Flow Rate check_flow_high->adjust_flow No find_blockage Locate Blockage check_flow_high->find_blockage Yes remove_column 1. Remove Column Is pressure normal? find_blockage->remove_column replace_column Replace/Clean Column remove_column->replace_column Yes check_tubing 2. Check Tubing/Filters Is pressure normal? remove_column->check_tubing No replace_tubing Replace/Clean Tubing/Filters check_tubing->replace_tubing No check_leak Check for Leaks (fittings, pump seals) low_pressure->check_leak tighten_fittings Tighten/Replace Fittings check_leak->tighten_fittings Leak Found check_pump Check Pump check_leak->check_pump No Leak prime_pump Degas Mobile Phase & Prime Pump check_pump->prime_pump Air in System check_flow_low Is Flow Rate Correct? check_pump->check_flow_low No Air check_flow_low->adjust_flow No

Diagram 2: HPLC Troubleshooting - Abnormal Pressure

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)[1]
  • Plate Preparation : Use silica gel 60 F254 pre-coated plates.

  • Eluent System : Prepare a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). Add a small amount of acetic acid (~1%) to ensure a well-defined spot for the benzoic acid product.

  • Sample Preparation : Withdraw a microliter-scale aliquot from the reaction mixture using a capillary tube. Dilute the aliquot in a small vial with a suitable solvent like ethyl acetate.

  • Spotting : On the TLC plate's baseline, spot the diluted reaction mixture. Also spot reference standards for your starting material(s) and, if available, the benzoic acid product.

  • Development : Place the spotted TLC plate in a developing chamber containing the eluent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization : Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm).

  • Interpretation : Monitor the disappearance of the starting material spot in the reaction lane and the appearance of the product spot. The reaction is considered complete when the limiting reactant spot is no longer visible.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)[1]
  • Instrumentation : A standard HPLC system equipped with a C18 column and a UV detector is typically used.

  • Mobile Phase : Prepare an isocratic or gradient mobile phase appropriate for separating benzoic acid from starting materials. A common mobile phase is a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid to control the pH (e.g., pH < 3).

  • Detector Settings : Set the UV detector to a wavelength where all components show significant absorbance (e.g., 254 nm). A Diode Array Detector (DAD) is useful for obtaining full UV spectra for peak confirmation.

  • Sample Preparation :

    • Withdraw a small, known volume (e.g., 100 µL) of the reaction mixture.

    • Quench the reaction immediately in a known volume of mobile phase or a suitable solvent to halt the reaction and achieve a target concentration.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis : Inject the prepared sample into the HPLC system.

  • Quantification : Determine the concentration of each component by creating a calibration curve using standards of known concentrations. Reaction progress is monitored by plotting the concentration of benzoic acid and the limiting reactant against time.

Protocol 3: Monitoring by ¹H NMR Spectroscopy[1]
  • Sample Preparation :

    • Withdraw an aliquot from the reaction mixture.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

    • Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).

    • For quantitative analysis (qNMR), add a known amount of an internal standard (a compound with a simple spectrum that does not overlap with other signals) to the sample.

  • Analysis : Acquire the ¹H NMR spectrum.

  • Interpretation :

    • Qualitative : Monitor the reaction by observing the disappearance of characteristic signals from the starting materials and the appearance of signals corresponding to benzoic acid (e.g., the carboxylic acid proton >10 ppm).

    • Quantitative : Calculate the concentration of the product by comparing the integral of a characteristic product peak to the integral of a peak from the known amount of internal standard.

References

Validation & Comparative

Confirming the Structure of 2-Methoxy-5-methylbenzoic Acid: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization of new chemical entities. This guide provides a comprehensive overview of the analytical techniques used to confirm the structure of 2-Methoxy-5-methylbenzoic acid, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present predicted and literature-based data, detailed experimental protocols, and a logical workflow to guide researchers in their analytical endeavors.

The structure of this compound (C₉H₁₀O₃, Molar Mass: 166.17 g/mol ) is confirmed through the synergistic interpretation of ¹H NMR, ¹³C NMR, and mass spectrometry data. Each technique provides unique and complementary information, which, when combined, offers a detailed and conclusive structural assignment.

Data Presentation

The expected spectroscopic data for this compound is summarized in the following tables. This data is a combination of predicted values from cheminformatic tools and typical values observed for similar functional groups in the literature.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~10.5 - 12.0Broad Singlet-1H-COOH
~7.65d~2.01HAr-H (H6)
~7.20dd~8.5, 2.01HAr-H (H4)
~6.85d~8.51HAr-H (H3)
~3.85s-3H-OCH₃
~2.35s-3H-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~172.0-COOH
~158.0C2 (-OCH₃)
~135.0C5 (-CH₃)
~133.0C4
~122.0C6
~120.0C1
~111.0C3
~56.0-OCH₃
~21.0-CH₃

Table 3: Expected Mass Spectrometry Data (Electron Ionization) for this compound

m/zProposed Fragment
166[M]⁺ (Molecular Ion)
151[M - CH₃]⁺
135[M - OCH₃]⁺
121[M - COOH]⁺
106[M - COOH - CH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

Detailed methodologies for acquiring the necessary spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • The ¹H NMR spectrum should be acquired on a 500 MHz NMR spectrometer.

  • The acquisition parameters should be set as follows:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: 4.0 s

    • Spectral width: -2 to 12 ppm

3. ¹³C NMR Acquisition:

  • The ¹³C NMR spectrum should be acquired on the same 500 MHz spectrometer, operating at a carbon frequency of 125 MHz.

  • The acquisition should be performed using a proton-decoupled pulse sequence.

  • The acquisition parameters should be set as follows:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 90°

    • Acquisition time: 1.5 s

    • Spectral width: -10 to 220 ppm

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane (approximately 1 mg/mL).

2. Data Acquisition (Electron Ionization - EI):

  • The mass spectrum should be acquired using a mass spectrometer equipped with an electron ionization source.

  • The sample is introduced into the ion source via a direct insertion probe or a gas chromatograph inlet.

  • The typical operating conditions for EI-MS are as follows:

    • Ionization energy: 70 eV

    • Source temperature: 200-250 °C

    • Mass range: m/z 40-400

Visualization of the Analytical Workflow

The logical flow for confirming the structure of this compound using the described spectroscopic techniques is illustrated in the following diagram.

structure_confirmation_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_confirmation Structure Confirmation synthesis Synthesized Compound (this compound) nmr_analysis NMR Spectroscopy (¹H and ¹³C) synthesis->nmr_analysis Sample ms_analysis Mass Spectrometry (EI-MS) synthesis->ms_analysis Sample nmr_data Proton & Carbon Environment (Chemical Shifts, Couplings, Integration) nmr_analysis->nmr_data ms_data Molecular Weight & Fragmentation (Molecular Ion, Fragment Ions) ms_analysis->ms_data structure_confirmed Structure Confirmed nmr_data->structure_confirmed ms_data->structure_confirmed

A Comparative Guide to the Orthogonal Validation of Synthesized 2-Methoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the Percentage—A Holistic Approach to Purity Validation

In the realm of drug development and materials science, the synthesis of a target molecule is but the first chapter of a rigorous narrative. The true measure of synthetic success lies not in the yield alone, but in the unambiguous verification of the product's identity and purity. For a compound like 2-Methoxy-5-methylbenzoic acid (C₉H₁₀O₃, MW: 166.17 g/mol [1][2]), a key building block in various synthetic pathways, establishing purity is a non-negotiable prerequisite for its use in further research and development. Impurities, whether they are starting materials, byproducts, or residual solvents, can drastically alter chemical reactivity, biological activity, and safety profiles.

This guide eschews a simplistic, single-method approach. Instead, it champions an orthogonal validation strategy , a cornerstone of modern analytical chemistry.[3] This philosophy dictates that a compound's purity should be assessed by multiple, independent analytical techniques that measure different physicochemical properties. By doing so, we create a self-validating system where the weaknesses of one method are compensated by the strengths of another, leading to a highly trustworthy and comprehensive purity profile.[4][5]

Here, we compare and contrast the primary analytical techniques essential for validating a newly synthesized batch of this compound against a certified reference standard (CRS). We will delve into the causality behind methodological choices, provide actionable experimental protocols, and interpret the resulting data in a comparative framework.

The Validation Workflow: A Multi-Step Interrogation

A robust validation process is not a linear path but an integrated workflow where each step informs the next. The goal is to build a cohesive body of evidence that substantiates the compound's identity, strength, quality, and purity.

Validation_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Structural & Impurity Identification cluster_2 Phase 3: Quantitative Purity & Specific Contaminants cluster_3 Phase 4: Final Validation Start Synthesized Batch Received MP Melting Point Analysis (Physical Property) Start->MP Initial Check TLC Thin-Layer Chromatography (Initial Purity Screen) MP->TLC Proceed if MP is sharp NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) TLC->NMR Confirm Identity MS Mass Spectrometry (GC-MS or LC-MS) (Molecular Weight & Fragmentation) NMR->MS Complementary Data HPLC Quantitative HPLC-UV (Purity Assay & Impurity Profiling) MS->HPLC Quantify Impurities HS_GC Headspace GC (Residual Solvent Analysis) HPLC->HS_GC Report Generate Certificate of Analysis (Purity > 99.5%) HS_GC->Report Final Sign-off

Caption: Overall workflow for the orthogonal validation of this compound.

Melting Point Analysis: The Classic Litmus Test

Principle & Causality: Melting point is a fundamental and sensitive physical property of a crystalline solid. For a pure substance, the melting point occurs over a very narrow temperature range (typically <1°C). The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range. This makes it an excellent, rapid, and low-cost initial indicator of purity. The literature value for this compound's melting point is approximately 69°C.[6]

Experimental Protocol:
  • Sample Preparation: Ensure the synthesized sample is completely dry and finely powdered.

  • Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement: Heat the sample at a rapid rate (e.g., 10°C/min) to about 15°C below the expected melting point. Then, decrease the heating rate to 1-2°C/min to allow for thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). This is the melting range.

  • Comparison: Perform the same measurement on the Certified Reference Standard (CRS) under identical conditions.

Data Presentation: Melting Point Comparison
Sample IDObserved Melting Range (°C)Literature Value (°C)Interpretation
CRS68.8 - 69.4~69[6]Sharp range, confirms standard's purity.
Synthesized Batch67.0 - 69.0~69[6]Broader range, suggests the presence of minor impurities.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Principle & Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds in the pharmaceutical industry.[7][8] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase (RP-HPLC) method is ideal. The nonpolar stationary phase (e.g., C18) retains the moderately polar analyte, while a polar mobile phase elutes it. The key to achieving a sharp, symmetrical peak for this acidic compound is to suppress the ionization of the carboxylic acid group by acidifying the mobile phase (e.g., with phosphoric or formic acid).[9] This ensures consistent retention and peak shape. A UV detector is highly effective as the benzene ring provides strong chromophores.

Experimental Protocol: RP-HPLC with UV Detection
  • Sample Preparation:

    • Standard: Accurately weigh and dissolve the CRS in diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~0.5 mg/mL.

    • Sample: Prepare the synthesized batch at the same concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid), 60:40 v/v.[9][10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 230 nm.[11]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Record the chromatograms for both the CRS and the synthesized sample.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Data Presentation: HPLC Purity Assessment
Sample IDMain Peak RT (min)Main Peak Area %Impurity 1 RT (min)Impurity 1 Area %Impurity 2 RT (min)Impurity 2 Area %
CRS4.5299.98%----
Synthesized Batch4.5199.65%3.880.21%5.120.14%

Interpretation: The synthesized batch shows high purity at 99.65%, but two minor impurities are detected. The retention time (RT) of the main peak aligns perfectly with the CRS, confirming its identity under these conditions. The impurities are likely unreacted starting materials or side-products from the synthesis.

Spectroscopic Confirmation: NMR and Mass Spectrometry

While HPLC provides quantitative purity, it reveals little about the molecular structure of the main peak or the impurities. For this, we turn to spectroscopic techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR spectroscopy probes the chemical environment of specific nuclei (typically ¹H and ¹³C). It provides definitive structural information, making it the most powerful tool for unambiguous compound identification. For this compound, the ¹H NMR spectrum should show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons, with characteristic chemical shifts and coupling patterns. The integration (area under each peak) should correspond to the number of protons in each environment.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Analysis: Process the data to determine chemical shifts (δ), splitting patterns (e.g., singlet, doublet), and integrals. Compare the resulting spectrum to the known spectrum of this compound.[12][13]

Expected ¹H NMR Data (in CDCl₃, illustrative):

  • δ ~11.0 ppm (s, 1H): Carboxylic acid proton (broad singlet).

  • δ ~7.0-7.8 ppm (m, 3H): Aromatic protons.

  • δ ~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons.

  • δ ~2.3 ppm (s, 3H): Methyl (-CH₃) protons.

Interpretation: The synthesized batch's NMR spectrum should match the CRS and literature data perfectly. Small peaks in the baseline that do not correspond to the main structure would indicate impurities, and their structure could potentially be elucidated from their own chemical shifts and coupling patterns.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Causality: GC-MS combines the separation power of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying and quantifying volatile and semi-volatile compounds. While the carboxylic acid itself has low volatility, it can be analyzed after derivatization (e.g., esterification to its methyl ester) to make it more volatile.[9][14] The mass spectrometer bombards the eluted compound with electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" that can confirm the molecular weight and structure.

Experimental Protocol: GC-MS (after derivatization)
  • Derivatization (Esterification): React a small amount of the sample with a methylating agent (e.g., diazomethane or methanol with an acid catalyst) to convert the carboxylic acid to its methyl ester.

  • GC Conditions:

    • Column: DB-5ms or equivalent nonpolar column.

    • Injector Temp: 250°C.

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Compare the mass spectrum of the derivatized sample with a reference spectrum from a database like NIST.[2][15] The molecular ion peak for the methyl ester (C₁₀H₁₂O₃) should be at m/z 180. Key fragments for this compound itself (if analyzed directly or via a direct insertion probe) would include the molecular ion at m/z 166.[2]

Interpretation: The GC-MS data should confirm the molecular weight of the main component. Furthermore, any impurity peaks seen in the GC chromatogram can be individually analyzed by their mass spectra, providing a powerful tool for impurity identification.

Decision Making Based on Orthogonal Results

The power of this multi-technique approach lies in the cross-validation of results. A decision on the purity and acceptability of the synthesized batch is made by synthesizing all the data.

Decision_Tree Start Analyze Synthesized Batch MP_Check Melting Point Sharp & Correct? Start->MP_Check NMR_Check NMR Structure Correct? MP_Check->NMR_Check Yes Fail_Repurify Repurify Batch (e.g., Recrystallization) MP_Check->Fail_Repurify No (Broad Range) HPLC_Check HPLC Purity > 99.5%? NMR_Check->HPLC_Check Yes Fail_ID Structure Incorrect Review Synthesis Pathway NMR_Check->Fail_ID No Pass Batch Accepted Generate CoA HPLC_Check->Pass Yes HPLC_Check->Fail_Repurify No (Purity 98-99.5%) Fail_Repurify->Start Re-analyze Fail_Resynthesize Impurity > 1% Consider Resynthesis

Caption: Decision tree for batch release based on orthogonal analytical results.

Conclusion

Validating the purity of a synthesized compound like this compound is a critical process that demands a rigorous, multi-faceted approach. Relying on a single analytical result, such as an HPLC purity value, provides an incomplete and potentially misleading picture. By employing an orthogonal strategy—combining physical property measurement (Melting Point), quantitative separation (HPLC), and definitive structural confirmation (NMR, MS)—we construct a self-validating dossier of evidence. This approach provides the highest degree of confidence in the material's identity and quality, ensuring its suitability for high-stakes applications in research and drug development. The data from each technique must converge to tell a consistent story; any discrepancies must be investigated and resolved before the batch can be certified.

References

A Comparative Spectroscopic Analysis of 2-Methoxy-5-methylbenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectral differentiation of methoxy-methylbenzoic acid isomers.

In the realm of pharmaceutical and chemical research, the precise identification of isomeric compounds is paramount. Subtle differences in the substitution patterns on an aromatic ring can lead to vastly different pharmacological and chemical properties. This guide provides a comprehensive comparison of the spectral characteristics of 2-Methoxy-5-methylbenzoic acid and its various positional isomers. By leveraging experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to equip researchers with the necessary tools to distinguish between these closely related compounds.

Molecular Structures

The isomers of methoxy-methylbenzoic acid share the same molecular formula, C₉H₁₀O₃, but differ in the positions of the methoxy and methyl groups on the benzoic acid backbone. These structural variations give rise to unique spectral fingerprints.

Figure 1. Chemical structures of this compound and its isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectral data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and a selection of its isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectral Data

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring.

Compound-COOH (δ, ppm)Ar-H (δ, ppm)-OCH₃ (δ, ppm)-CH₃ (δ, ppm)Solvent
This compound ~10.56.8-7.8~3.9~2.3CDCl₃
2-Methoxy-4-methylbenzoic acid -6.7-7.9~3.9~2.4CDCl₃
3-Methoxy-4-methylbenzoic acid 12.37.2-7.73.892.28CDCl₃
4-Methoxy-2-methylbenzoic acid -6.7-7.9~3.8~2.6CDCl₃
4-Methoxy-3-methylbenzoic acid -6.9-7.9~3.9~2.2CDCl₃
¹³C Nuclear Magnetic Resonance (NMR) Spectral Data

Carbon-13 NMR spectroscopy provides insights into the carbon framework of a molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the positions of the electron-donating methoxy and methyl groups and the electron-withdrawing carboxylic acid group.

CompoundC=O (δ, ppm)Ar-C (δ, ppm)-OCH₃ (δ, ppm)-CH₃ (δ, ppm)Solvent
This compound ~168115-158~56~21CDCl₃
2-Methoxy-4-methylbenzoic acid ~168112-160~55~22CDCl₃
3-Methoxy-4-methylbenzoic acid 171.8111.9, 122.1, 129.5, 131.9, 133.5, 158.155.916.5CDCl₃
4-Methoxy-2-methylbenzoic acid ~172111-162~55~22CDCl₃
4-Methoxy-3-methylbenzoic acid ~172110-162~56~16CDCl₃
Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful tool for identifying functional groups. The characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the C-O stretching of the ether and carboxylic acid are key diagnostic features.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound 2500-3300 (broad)~1680-1700~1250-1300, ~1020-1040
2-Methoxy-4-methylbenzoic acid 2500-3300 (broad)~1685~1250-1300, ~1030
3-Methoxy-4-methylbenzoic acid 2500-3300 (broad)~1680~1250-1300, ~1020
4-Methoxy-2-methylbenzoic acid 2500-3300 (broad)~1680~1250-1300, ~1030
4-Methoxy-3-methylbenzoic acid 2500-3300 (broad)~1680~1250-1300, ~1020
Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) and characteristic fragment ions can aid in structural elucidation. All isomers have a molecular weight of 166.17 g/mol .

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 166149, 135, 121, 107, 91, 77
2-Methoxy-4-methylbenzoic acid 166149, 135, 121, 107, 91, 77
3-Methoxy-4-methylbenzoic acid 166151, 135, 123, 107, 91, 77
4-Methoxy-2-methylbenzoic acid 166149, 135, 121, 107, 91, 77
4-Methoxy-3-methylbenzoic acid 166151, 123, 107, 91, 77

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general workflow for acquiring NMR spectra is outlined below.

NMR_Workflow prep Sample Preparation (5-10 mg in 0.6 mL deuterated solvent) instrument NMR Spectrometer (e.g., 400 MHz) prep->instrument Insert Sample acquisition Data Acquisition (¹H and ¹³C spectra) instrument->acquisition Run Experiment processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Chemical Shift, Integration, Coupling) processing->analysis

Figure 2. General workflow for NMR spectroscopy.

¹H and ¹³C NMR Spectroscopy: Approximately 5-10 mg of the sample was dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube.[1] Spectra were recorded on a 400 MHz spectrometer.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common method for obtaining IR spectra of solid samples.

IR_Workflow sample_placement Place small amount of solid sample on ATR crystal pressure Apply pressure to ensure good contact sample_placement->pressure background Collect background spectrum pressure->background sample_spectrum Collect sample spectrum background->sample_spectrum analysis Analyze spectrum for characteristic absorption bands sample_spectrum->analysis

Figure 3. General workflow for ATR-FTIR spectroscopy.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: A small amount of the solid sample was placed directly onto the ATR crystal. The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

MS_Workflow sample_intro Introduce sample into the ion source (e.g., via direct probe or GC) ionization Ionize sample using a high-energy electron beam (70 eV) sample_intro->ionization acceleration Accelerate ions into the mass analyzer ionization->acceleration separation Separate ions based on their mass-to-charge ratio (m/z) acceleration->separation detection Detect ions and generate mass spectrum separation->detection

Figure 4. General workflow for Electron Ionization Mass Spectrometry.

Electron Ionization Mass Spectrometry (EI-MS): The sample was introduced into the ion source of the mass spectrometer. The molecules were then bombarded with a beam of electrons with an energy of 70 eV.[2] The resulting positively charged ions and fragment ions were accelerated and separated by a mass analyzer to generate the mass spectrum.[2]

Conclusion

The spectroscopic data presented in this guide highlight the subtle yet distinct differences between this compound and its isomers. By carefully analyzing the chemical shifts in ¹H and ¹³C NMR, the characteristic absorption bands in IR spectroscopy, and the fragmentation patterns in mass spectrometry, researchers can confidently identify and differentiate these compounds. The provided experimental protocols offer a foundation for reproducing these results and applying these analytical techniques to other isomeric systems.

References

A Comparative Analysis of Synthetic Pathways to 2-propoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic routes for 2-propoxy-5-methylbenzoic acid, a key intermediate in various chemical and pharmaceutical applications. The synthesis begins from the common starting material, p-cresotinic acid (2-hydroxy-5-methylbenzoic acid). The two pathways are evaluated based on their overall yield and the complexity of the procedural steps involved.

Data Summary

The following table summarizes the quantitative data for the two synthesis routes, including the yield at each key step and the overall yield from the starting material, p-cresotinic acid.

ParameterRoute 1Route 2
Starting Material p-Cresotinic Acidp-Cresotinic Acid
Intermediate 1 Propyl 2-hydroxy-5-methylbenzoate & Propyl 2-propoxy-5-methylbenzoateEthyl 2-hydroxy-5-methylbenzoate
Yield of Intermediate 1 48% (total propylation)70%
Intermediate 2 2-propoxy-5-methylbenzoic acid (from hydrolysis of propyl 2-propoxy-5-methylbenzoate)Ethyl 2-propoxy-5-methylbenzoate
Yield of Intermediate 2 79%78%
Final Product 2-propoxy-5-methylbenzoic acid2-propoxy-5-methylbenzoic acid
Final Step Yield -78%
Overall Yield 38% [1]43% [1]

Based on the experimental data, Route 2 is the preferred method for the synthesis of 2-propoxy-5-methylbenzoic acid, offering a higher overall yield and avoiding the challenging separation of mixed propylation products encountered in Route 1.[1][2]

Experimental Protocols

Starting Material Preparation: p-Cresotinic Acid

p-Cresotinic acid (2-hydroxy-5-methylbenzoic acid) was prepared by the carbonation of p-cresol.[1] Dry, powdered potassium cresoxide was placed in a pressure bomb, and carbon dioxide was introduced to a pressure of 10 atm. The bomb was heated at 175 °C for 24 hours.[1] After cooling, the product was purified as described by Cameron, Jeskey, and Baine.[1]

Route 1: Direct Propylation of p-Cresotinic Acid followed by Hydrolysis

Step 1a: Propylation of p-Cresotinic Acid [1] A mixture of 52.9 g (0.35 mole) of p-cresotinic acid, 42 g (0.75 mole) of KOH, and 122 g (0.72 mole) of n-propyl iodide was heated in an 800-ml pressure bomb overnight at 145 °C.[1] The reaction mixture was dissolved in hot water, and the solution was extracted with ether. The ether solution was then washed with a 5 percent aqueous NaOH solution. After evaporation of the ether, 45.0 g of a liquid residue was obtained. Vacuum distillation of this residue yielded two fractions:

  • Fraction 1: Propyl 2-hydroxy-5-methylbenzoate (distilled at 77-79 °C/4 mm).[1]

  • Fraction 2: Propyl 2-propoxy-5-methylbenzoate (distilled at 133 °C/6 mm).[1]

Step 1b: Hydrolysis of Propyl 2-propoxy-5-methylbenzoate [1] Ten grams of propyl 2-propoxy-5-methylbenzoate were refluxed for 4 hours with 35 ml of a 10 percent solution of KOH in 50 percent aqueous ethanol.[1] Ethanol and propanol were removed by distillation. The residue was acidified with HCl and extracted with ether. The ether extract was concentrated by evaporation. Vacuum distillation of the residue at approximately 4 mm yielded 6.5 g (79%) of 2-propoxy-5-methylbenzoic acid.[1]

Route 2: Esterification, Propylation, and Hydrolysis

This improved synthesis route avoids the difficult separation of propylated products.[1]

Step 2a: Synthesis of Ethyl 2-hydroxy-5-methylbenzoate [1] p-Cresotinic acid (13 g, 0.085 mole) was refluxed for 8 hours with 39 ml (0.67 mole) of absolute ethanol and a few milliliters of concentrated H₂SO₄ as a catalyst.[1] Excess ethanol was distilled off. The resulting ester was washed successively with water and 5 percent aqueous NaHCO₃, dried over anhydrous Na₂SO₄, and distilled at 94 to 95 °C/4 mm. The yield was 10.8 g (70%).[1]

Step 2b: Synthesis of Ethyl 2-propoxy-5-methylbenzoate [1] To 24.2 g (0.125 mole) of ethyl 2-hydroxy-5-methylbenzoate, 10.5 g (0.15 mole) of KOH dissolved in 50 ml of absolute ethanol was added, followed by 23.0 g (0.135 mole) of n-propyl iodide. The solution was refluxed until it was no longer alkaline to litmus paper. The precipitated salts were filtered off, and the ethanol was removed by distillation. The residue was washed with water, dried, and distilled at 133 °C/6 mm. The yield was 22.0 g (78%).[1]

Step 2c: Hydrolysis of Ethyl 2-propoxy-5-methylbenzoate [2] 7.3 g of the ethyl ester was refluxed for 8 hours with 10 percent KOH in 50 percent ethanol.[2] The yield of the purified 2-propoxy-5-methylbenzoic acid was 5.0 g (78%).[2]

Synthesis Pathway Visualization

The following diagrams illustrate the two synthetic routes for 2-propoxy-5-methylbenzoic acid.

Synthesis_Routes A p-Cresotinic Acid B1 Propylation (n-PrI, KOH) A->B1 Route 1 B2 Esterification (EtOH, H2SO4) A->B2 Route 2 C1 Mixture of Products: Propyl 2-hydroxy-5-methylbenzoate & Propyl 2-propoxy-5-methylbenzoate B1->C1 48% total yield D1 Separation C1->D1 E1 Propyl 2-propoxy-5-methylbenzoate D1->E1 F1 Hydrolysis (KOH, EtOH/H2O) E1->F1 G1 2-propoxy-5-methylbenzoic acid F1->G1 79% yield C2 Ethyl 2-hydroxy-5-methylbenzoate B2->C2 70% yield D2 Propylation (n-PrI, KOH) C2->D2 E2 Ethyl 2-propoxy-5-methylbenzoate D2->E2 78% yield F2 Hydrolysis (KOH, EtOH/H2O) E2->F2 G2 2-propoxy-5-methylbenzoic acid F2->G2 78% yield

Caption: Comparative workflow of two synthesis routes for 2-propoxy-5-methylbenzoic acid.

Logical_Comparison Start Start: p-Cresotinic Acid Route1 Route 1: Direct Propylation Start->Route1 Route2 Route 2: Esterification First Start->Route2 Issue Challenges: - Tedious separation of products - Lower overall yield (38%) Route1->Issue Advantage Advantages: - Avoids difficult separation - Higher overall yield (43%) Route2->Advantage Conclusion Conclusion: Route 2 is Preferred Issue->Conclusion Advantage->Conclusion

Caption: Logical comparison of the two synthesis routes.

References

Acidity comparison of p-methylbenzoic acid and p-methoxybenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the acidity of p-methylbenzoic acid and p-methoxybenzoic acid, complete with experimental data and protocols for researchers, scientists, and drug development professionals.

In the realm of organic chemistry, the acidity of substituted benzoic acids is a fundamental concept with significant implications for reaction mechanisms and drug design. The electronic nature of substituents on the aromatic ring can profoundly influence the dissociation of the carboxylic acid proton. This guide provides a direct comparison of the acidity of p-methylbenzoic acid and p-methoxybenzoic acid, supported by quantitative data, an exploration of the underlying electronic effects, and a detailed experimental protocol for pKa determination.

Quantitative Acidity Comparison

The acid dissociation constant (pKa) is the primary metric for quantifying the acidity of a compound. A lower pKa value indicates a stronger acid. The experimentally determined pKa values for p-methylbenzoic acid and p-methoxybenzoic acid in aqueous solution are summarized below.

Compound NameStructureSubstituent (para)pKaRelative Acidity
p-Methylbenzoic AcidCH₃-C₆H₄-COOH-CH₃4.36More Acidic
p-Methoxybenzoic AcidCH₃O-C₆H₄-COOH-OCH₃4.47[1][2]Less Acidic

The data clearly indicates that p-methylbenzoic acid is a slightly stronger acid than p-methoxybenzoic acid.

Unraveling the Electronic Effects

The difference in acidity between these two compounds can be attributed to the distinct electronic effects of the methyl (-CH₃) and methoxy (-OCH₃) groups located at the para position to the carboxylic acid group. These effects influence the stability of the conjugate base (carboxylate anion) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid.

The key electronic effects at play are the inductive effect and the resonance (or mesomeric) effect.

  • Inductive Effect (+I): This is the transmission of charge through sigma bonds. Alkyl groups like methyl are weakly electron-donating through the inductive effect.

  • Resonance Effect (+M or +R): This involves the delocalization of electrons through the pi system of the aromatic ring. The methoxy group, with its lone pair of electrons on the oxygen atom, can donate electron density to the ring through resonance.

In p-methylbenzoic acid , the methyl group is weakly electron-donating primarily through a combination of the inductive effect and hyperconjugation. This slight donation of electron density destabilizes the resulting carboxylate anion, making the acid weaker than benzoic acid itself.

In p-methoxybenzoic acid , the methoxy group exhibits two opposing effects: an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom, and a strong electron-donating resonance effect (+M) due to the lone pairs on the oxygen. [cite: ] The resonance effect, which donates electron density directly into the aromatic ring, is significantly stronger than the inductive effect. This substantial increase in electron density on the ring strongly destabilizes the negative charge of the carboxylate anion, making p-methoxybenzoic acid a weaker acid than p-methylbenzoic acid.

The following diagram illustrates the interplay of these electronic effects.

electronic_effects cluster_methyl p-Methylbenzoic Acid cluster_methyl_effects Electronic Effects of -CH3 cluster_methoxy p-Methoxybenzoic Acid cluster_methoxy_effects Electronic Effects of -OCH3 cluster_stability Anion Stability & Acidity Methyl_Acid p-Methylbenzoic Acid Methyl_Anion p-Methylbenzoate (Conjugate Base) Methyl_Acid->Methyl_Anion Deprotonation Stability_Methyl Slightly Destabilized Anion Methyl_Anion->Stability_Methyl Inductive_M +I (Weakly Donating) Hyperconjugation Hyperconjugation (Weakly Donating) Methoxy_Acid p-Methoxybenzoic Acid Methoxy_Anion p-Methoxybenzoate (Conjugate Base) Methoxy_Acid->Methoxy_Anion Deprotonation Stability_Methoxy More Destabilized Anion Methoxy_Anion->Stability_Methoxy Inductive_O -I (Withdrawing) Resonance_O +M (Strongly Donating) Resonance_O->Stability_Methoxy Dominant Effect Acidity_Methyl More Acidic Stability_Methyl->Acidity_Methyl Acidity_Methoxy Less Acidic Stability_Methoxy->Acidity_Methoxy

Figure 1. A diagram illustrating the electronic effects of the methyl and methoxy groups on the stability of the conjugate base and the resulting acidity.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The following protocol provides a detailed methodology for the experimental determination of the pKa values of p-methylbenzoic acid and p-methoxybenzoic acid using potentiometric titration.[3]

I. Materials and Reagents:

  • p-Methylbenzoic acid

  • p-Methoxybenzoic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl)

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beakers (250 mL)

  • Volumetric flasks

II. Preparation of Solutions:

  • Analyte Solution (approx. 1 mM): Accurately weigh a sufficient amount of p-methylbenzoic acid or p-methoxybenzoic acid and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM. Gentle heating may be required to aid dissolution.

  • Ionic Strength Adjustment: Add a calculated amount of 0.15 M KCl solution to the analyte solution to maintain a constant ionic strength throughout the titration.[3]

  • Titrant: Fill a clean buret with the standardized 0.1 M NaOH solution.

III. Titration Procedure:

  • Initial Acidification: Transfer a known volume (e.g., 20 mL) of the prepared analyte solution into a beaker with a magnetic stir bar.[3] Add 0.1 M HCl to adjust the initial pH to between 1.8 and 2.0.[3]

  • Electrode Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) according to the manufacturer's instructions.

  • Titration: Immerse the calibrated pH electrode into the analyte solution. Begin the titration by adding small increments of the 0.1 M NaOH solution from the buret. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Collection: Continue the titration until the pH of the solution reaches approximately 12 to 12.5.[3]

  • Replicates: Perform at least three replicate titrations for each acid to ensure the precision and accuracy of the results.

IV. Data Analysis:

  • Titration Curve: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

  • Equivalence Point: Determine the equivalence point of the titration, which is the point of inflection on the curve where the slope is steepest.

  • Half-Equivalence Point: The pKa of the acid is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

  • Calculation: Calculate the average pKa value and the standard deviation from the replicate titrations.

The following diagram outlines the experimental workflow for pKa determination.

experimental_workflow A Prepare Analyte Solution (p-methylbenzoic or p-methoxybenzoic acid) B Adjust Ionic Strength with KCl A->B C Initial Acidification with HCl B->C E Titrate with Standardized NaOH C->E D Calibrate pH Meter D->E F Record pH vs. Volume of NaOH E->F G Plot Titration Curve F->G H Determine Equivalence Point G->H I Determine Half-Equivalence Point H->I J pKa = pH at Half-Equivalence Point I->J

Figure 2. A flowchart of the experimental workflow for determining the pKa of an aromatic carboxylic acid via potentiometric titration.

References

Comparing the reactivity of 2-Methoxy-5-methylbenzoic acid with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of 2-Methoxy-5-methylbenzoic acid against its structural analogues: benzoic acid, 2-methoxybenzoic acid, and 5-methylbenzoic acid. The analysis focuses on acidity, carboxyl group reactions, and electrophilic aromatic substitution, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.

Comparative Acidity (pKa)

The acidity of a substituted benzoic acid is influenced by the electronic effects of its substituents. Electron-withdrawing groups (EWGs) stabilize the carboxylate anion, increasing acidity (lower pKa), while electron-donating groups (EDGs) destabilize it, decreasing acidity (higher pKa).

The methoxy (-OCH3) group exhibits a dual electronic effect: it is electron-withdrawing inductively (-I) but electron-donating by resonance (+M). The methyl (-CH3) group is weakly electron-donating through induction (+I) and hyperconjugation.

In this compound, the methoxy group is at the ortho position, and the methyl group is at the meta position relative to the carboxyl group. The "ortho effect" suggests that most ortho-substituted benzoic acids are stronger than benzoic acid itself, partly due to steric inhibition of resonance, which forces the carboxyl group out of the plane of the benzene ring.[1][2] The meta-positioned methyl group has a minor +I effect, slightly decreasing acidity.[2][3]

Table 1: Comparison of pKa Values for Benzoic Acid and Its Derivatives

CompoundSubstituentspKa ValueExpected Reactivity Trend
Benzoic AcidNone4.19[2][3]Baseline
2-Methylbenzoic Acid2-CH33.90[2][3]More acidic than benzoic acid (Ortho effect)
5-Methylbenzoic Acid3-CH3 (meta)4.27[3]Less acidic than benzoic acid (+I effect)
2-Methoxybenzoic Acid2-OCH34.08[1][4]More acidic than benzoic acid (Ortho effect)
4-Methoxybenzoic Acid4-OCH3 (para)4.47Less acidic than benzoic acid (+M effect dominates)
This compound 2-OCH3, 5-CH3 ~3.9 - 4.1 (Predicted) Predicted to be a stronger acid than benzoic acid

Note: The pKa for this compound is predicted based on the combined ortho effect of the methoxy group and the weak meta-donating effect of the methyl group.

Experimental Protocol 1: Determination of Dissociation Constants (Ka) by Titration

This method involves titrating the substituted benzoic acid with a strong base to determine its pKa.[5]

  • Materials : Substituted benzoic acid, standardized 0.1 M sodium hydroxide (NaOH) solution, pH meter, burette, magnetic stirrer, and a suitable solvent (e.g., 70:30 ethanol-water).

  • Procedure :

    • Preparation : Accurately weigh a known amount of the benzoic acid derivative and dissolve it in a specific volume of the solvent in a beaker.

    • Titration Setup : Place the beaker on a magnetic stirrer, add a stir bar, and immerse a calibrated pH electrode into the solution.

    • Titration : Fill a burette with the standardized NaOH solution. Add the NaOH solution in small, measured increments, recording the pH after each addition until well past the equivalence point.

    • Data Analysis : Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.[5]

G Diagram 1: Workflow for pKa Determination by Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Benzoic Acid Derivative B Dissolve in Ethanol/Water Solvent A->B C Calibrate pH Meter B->C Transfer to Beaker D Add NaOH in Increments C->D E Record pH vs. Volume of NaOH D->E F Plot pH vs. Volume NaOH E->F Generate Titration Curve G Identify Half-Equivalence Point F->G H Determine pKa (pH at Half-Equivalence) G->H

Caption: Workflow for determining pKa via titration.

Reactivity of the Carboxyl Group

Reactions such as esterification and amide formation involve nucleophilic attack on the carbonyl carbon of the carboxyl group. The reactivity is governed by both steric and electronic factors.

  • Steric Hindrance : The ortho-methoxy group in this compound and 2-methoxybenzoic acid sterically hinders the approach of nucleophiles (like alcohols or amines) to the carboxyl carbon, potentially slowing down the reaction rate compared to benzoic acid or 5-methylbenzoic acid.

  • Electronic Effects : Electron-donating groups (-CH3, -OCH3) can slightly decrease the electrophilicity of the carbonyl carbon, while electron-withdrawing groups increase it. However, steric hindrance is often the dominant factor for ortho-substituted benzoic acids.

Table 2: Predicted Relative Reactivity in Carboxyl Group Reactions

CompoundPredicted Relative Rate of Esterification/Amide FormationPrimary Influencing Factor
Benzoic AcidHigh (Baseline)Unhindered access to carboxyl group
5-Methylbenzoic AcidHighMinimal steric or electronic effect from meta-CH3
2-Methoxybenzoic AcidLowSignificant steric hindrance from ortho-OCH3
This compound Low Significant steric hindrance from ortho-OCH3

Experimental Protocol 2: Fischer Esterification

This protocol describes the acid-catalyzed esterification of a benzoic acid derivative.

  • Materials : Benzoic acid derivative, an alcohol (e.g., methanol), a strong acid catalyst (e.g., concentrated sulfuric acid), and suitable solvents for extraction and purification.

  • Procedure :

    • A mixture of the benzoic acid derivative (1 equivalent), excess methanol (e.g., 20 equivalents), and a catalytic amount of concentrated H2SO4 is heated under reflux for a specified period (e.g., 4-6 hours).[6]

    • The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the mixture is cooled, and the excess methanol is removed under reduced pressure.

    • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester, which can be further purified by column chromatography or distillation.

Experimental Protocol 3: Amide Formation via Acyl Chloride

A two-step process is often more efficient for amide formation, especially with sterically hindered acids.

  • Materials : Benzoic acid derivative, thionyl chloride (SOCl2) or oxalyl chloride, an amine (e.g., methylamine[7]), a non-nucleophilic base (e.g., triethylamine), and an anhydrous solvent (e.g., dichloromethane).

  • Procedure :

    • Acyl Chloride Formation : The benzoic acid derivative is reacted with an excess of thionyl chloride, often with a catalytic amount of DMF, in an anhydrous solvent at reflux to form the corresponding acyl chloride.[8] The excess thionyl chloride is removed by distillation.

    • Amidation : The crude acyl chloride is dissolved in an anhydrous solvent and cooled in an ice bath. A solution of the desired amine (2 equivalents) or the amine and a base like triethylamine (1.1 equivalents) is added dropwise.

    • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

    • The mixture is washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried, and the solvent is evaporated to yield the amide product.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The substituents on the benzene ring direct the position of incoming electrophiles.[9]

  • -OCH3 group : A strongly activating ortho, para-director.[10]

  • -CH3 group : A weakly activating ortho, para-director.[10]

  • -COOH group : A deactivating meta-director.

In This compound , the directing effects of the three substituents must be considered. The powerful activating effect of the methoxy group is dominant. It strongly directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. Since position 5 is occupied by the methyl group, the primary site of electrophilic attack is position 3. The meta-directing carboxyl group also directs to position 3, reinforcing this outcome. The methyl group directs to positions 4 and 6. Therefore, substitution is expected to occur primarily at positions 3, 4, and 6, with position 3 being the most electronically favored due to the strong activation from the adjacent methoxy group.

G Diagram 2: Directing Effects in Electrophilic Aromatic Substitution cluster_activating Activating, Ortho/Para-Directing cluster_deactivating Deactivating, Meta-Directing cluster_molecule This compound cluster_reactivity Predicted EAS Sites OCH3 -OCH3 (Strong) P3 Position 3 (Most Favored) OCH3->P3 ortho CH3 -CH3 (Weak) P4 Position 4 CH3->P4 ortho P6 Position 6 CH3->P6 para COOH -COOH (Moderate) COOH->P3 meta Molecule      COOH (1)     /  \n(6) C----C (2) OCH3    |    | (5) C----C (3)       /      C (4)      |     CH3 (at C5)

References

A Comparative Guide to Alternative Reagents for the Synthesis of Sulpiride Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of traditional and alternative reagents for the synthesis of key intermediates of sulpiride, a prominent antipsychotic and prokinetic agent. The synthesis of sulpiride, and its active enantiomer levosulpiride, primarily involves the coupling of two core intermediates: 2-methoxy-5-sulfamoylbenzoic acid (or its ester) and (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine.[1][2] This document focuses on alternative reagents that offer improvements in yield, reaction conditions, safety, and environmental impact, supported by experimental data from peer-reviewed literature and patents.

Part 1: Synthesis of Methyl 2-Methoxy-5-sulfamoylbenzoate

The traditional synthesis of this crucial benzoic acid intermediate often starts from salicylic acid and involves hazardous reagents like chlorosulfonic acid, presenting significant challenges in industrial-scale production due to harsh conditions and substantial waste generation.[3][4] A more streamlined and favorable alternative involves a copper-catalyzed sulfonamidation of a halogenated precursor.

Reagent Comparison: Sulfonamidation Step

A key improvement in the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate is the move away from multi-step chlorosulfonation and amination pathways. An alternative route utilizes methyl 2-methoxy-5-chlorobenzoate as a starting material and introduces the sulfamoyl group in a single, efficient step.[2][3]

G cluster_0 Traditional Route cluster_1 Alternative Route SalicylicAcid Salicylic Acid Methylation Methylation SalicylicAcid->Methylation Chlorosulfonation Chlorosulfonation (Chlorosulfonic Acid) Methylation->Chlorosulfonation Amination Amination (Ammonia) Chlorosulfonation->Amination Esterification Esterification Amination->Esterification Intermediate1 Methyl 2-methoxy- 5-sulfamoylbenzoate Esterification->Intermediate1 Start2 Methyl 2-methoxy- 5-chlorobenzoate Sulfonamidation Sulfonamidation (Sodium Aminosulfonate, CuBr catalyst) Start2->Sulfonamidation Intermediate2 Methyl 2-methoxy- 5-sulfamoylbenzoate Sulfonamidation->Intermediate2

Table 1: Comparison of Reagents for Sulfonamidation

ParameterTraditional Method (Chlorosulfonic Acid)Alternative Method (Cu-catalyzed)Reference(s)
Starting Material Salicylic AcidMethyl 2-methoxy-5-chlorobenzoate[3][4]
Key Reagents Chlorosulfonic acid, AmmoniaSodium aminosulfonate, Cuprous bromide (CuBr)[3][5]
Number of Steps Multiple (4-5)Single step for sulfonamidation[3]
Yield Generally lower overall yield94.5% - 96.6%[3][5][6]
Purity (HPLC) Variable~99.5%[3][5]
Reaction Conditions Harsh, strong acid, exothermicMild (40-65°C)[4][6]
Safety & Environment Highly corrosive reagent, large acid wasteMilder reagents, less hazardous waste[3][5]
Experimental Protocol: Alternative Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

This protocol is adapted from a patented, high-yield method.[3][5]

  • Reaction Setup: To a 1000 mL reaction flask equipped with a reflux condenser, add 300g of tetrahydrofuran (THF), 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 1.8g (0.0125 mol) of cuprous bromide, and 25.7g (0.25 mol) of sodium aminosulfonate.

  • Reaction Execution: Heat the mixture to 65°C and maintain this temperature with stirring for 12 hours.

  • Work-up: After the reaction is complete, add 2g of activated carbon to the hot reaction mixture and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The resulting white crystalline powder can be further purified by recrystallization if necessary. This process typically yields the product with 94.5% yield and >99.5% purity as determined by HPLC.[3]

Part 2: Amide Coupling to Form Sulpiride

The final step in sulpiride synthesis is the formation of an amide bond between the benzoic acid intermediate and N-ethyl-2-aminomethylpyrrolidine. The traditional approach often involves direct condensation at high temperatures in a high-boiling solvent, which can be energy-intensive and require long reaction times.[1] Modern peptide coupling reagents offer a milder and often more efficient alternative.

// Nodes Start [label="Reactants:\n- 2-methoxy-5-sulfamoylbenzoic acid derivative\n- N-ethyl-2-aminomethylpyrrolidine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Traditional Path Trad_Cond [label="Thermal Condensation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trad_Solvent [label="High-boiling solvent\n(e.g., Ethylene Glycol)", fillcolor="#FBBC05", fontcolor="#202124"]; Trad_Cond_Params [label="Heat to 90-100°C\n4-10 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Trad_Workup [label="Cooling & Precipitation\nwith Ethanol/Water", fillcolor="#FBBC05", fontcolor="#202124"];

// Alternative Path Alt_Cond [label="Peptide Coupling Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alt_Solvent [label="Anhydrous aprotic solvent\n(e.g., Acetonitrile)", fillcolor="#FBBC05", fontcolor="#202124"]; Alt_Cond_Params [label="Room Temperature\nStir overnight", fillcolor="#FBBC05", fontcolor="#202124"]; Alt_Workup [label="Direct Filtration\nof Precipitated Product", fillcolor="#FBBC05", fontcolor="#202124"];

// End Product Product [label="Sulpiride", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Trad_Cond [label="Traditional", color="#EA4335"]; Trad_Cond -> Trad_Solvent [color="#5F6368"]; Trad_Solvent -> Trad_Cond_Params [color="#5F6368"]; Trad_Cond_Params -> Trad_Workup [color="#5F6368"]; Trad_Workup -> Product [color="#5F6368"];

Start -> Alt_Cond [label="Alternative", color="#4285F4"]; Alt_Cond -> Alt_Solvent [color="#5F6368"]; Alt_Solvent -> Alt_Cond_Params [color="#5F6368"]; Alt_Cond_Params -> Alt_Workup [color="#5F6368"]; Alt_Workup -> Product [color="#5F6368"]; } mendot Caption: Workflow for thermal vs. reagent-mediated amide coupling.

Reagent Comparison: Amide Coupling

While thermal condensation is effective, the use of coupling reagents developed for peptide synthesis can offer significant advantages in terms of reaction conditions and potentially reduce side reactions.

Table 2: Comparison of Reagents for Amide Coupling

ParameterThermal CondensationSDPP CouplingReference(s)
Key Reagents None (heat) or solid base catalystSDPP (Succinic acid di-[N-phenyl-benzotriazol-6-yl] ester)[7][8][9]
Solvent Ethylene glycol, Glycerine, n-ButanolAcetonitrile[1][7][8][9]
Temperature 80 - 100°CRoom Temperature[7][9]
Reaction Time 4 - 36 hoursOvernight (~12-16 hours)[1][7]
Yield ~75% (levosulpiride)24% (uncatalyzed, unoptimized)[1][9]
Conditions High energy inputMild, ambient temperature[9]
Notes A solid base catalyst can improve efficiency and shorten reaction time to 4-6 hours.[7]SDPP is an example; other modern peptide coupling reagents like HATU or PyBOP could also be applied, potentially offering higher yields.[10][11]

Note: The reported yield for the SDPP coupling is low and likely unoptimized, but it demonstrates the feasibility of the reaction at room temperature. Further optimization with a suitable base (like triethylamine) and a more modern coupling reagent could significantly improve the yield under mild conditions.

Experimental Protocol: Amide Coupling using SDPP

This protocol demonstrates the principle of using a coupling reagent for the final step.[9]

  • Reaction Setup: In a suitable flask, dissolve 462 mg (0.002 mol) of 2-methoxy-5-aminosulfonylbenzoic acid and 256 mg (0.002 mol) of N-ethyl-2-aminomethylpyrrolidine in 10 mL of acetonitrile.

  • Reagent Addition: Add 694 mg (0.002 mol) of SDPP and 202 mg (0.002 mol) of triethylamine to the solution.

  • Reaction Execution: Stir the reaction mixture overnight at room temperature.

  • Isolation: Collect the crystalline material that precipitates from the solution by filtration.

  • Purification: Wash the collected solid with acetonitrile and then with ethanol to yield the final product, 5-(aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl) methyl]-2-methoxybenzamide (sulpiride).

Conclusion

For the synthesis of sulpiride intermediates, modern reagents offer compelling alternatives to traditional methods. The use of a copper-catalyzed sulfonamidation provides a high-yield, safer, and more environmentally benign route to methyl 2-methoxy-5-sulfamoylbenzoate.[3][5] In the final amide coupling step, while thermal condensation is a proven method, the application of peptide coupling reagents presents an opportunity to perform the synthesis under significantly milder conditions, reducing energy consumption and potentially simplifying the purification process.[9] Further investigation into optimizing this step with modern, highly efficient coupling reagents like HATU or COMU is warranted for researchers seeking to develop more sustainable and efficient synthetic routes.[11]

References

A Comparative Guide to Catalysts for the Synthesis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzoic acid and its derivatives is a cornerstone of organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. The choice of catalyst is a critical factor that dictates the efficiency, selectivity, and environmental impact of these synthetic routes. This guide provides an objective comparison of various catalytic systems—palladium-based, copper-based, nickel-based, and metal-free—for the synthesis of benzoic acid derivatives, supported by experimental data and detailed protocols.

Performance Benchmark of Catalysts

The following table summarizes the performance of different catalytic systems for the synthesis of benzoic acid derivatives. The data is compiled from various literature sources and aims to provide a comparative overview of reaction yields, conditions, and catalyst loadings.

Catalytic SystemStarting MaterialProductCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Reference
Palladium-Catalyzed 4-Bromoacetophenone4-Acetylbenzoic acidPd(OAc)₂: 2, DPEPhos: 466095[1]
4-Bromotoluene4-Methylbenzoic acidPd(OAc)₂: 2, tBuXPhos: 4124092
Copper-Catalyzed 2-Bromobenzoic acidN-Phenylanthranilic acidCu: 9, Cu₂O: 42413094[2]
2-Chlorobenzoic acidN-(2,6-dimethylphenyl)anthranilic acidCuI: 100.5160 (Microwave)91[3]
Nickel-Catalyzed 4-Chlorotoluene4-Methylbenzoic acidNiCl₂(PPh₃)₂: 5242595[4]
4-Chloroanisole4-Methoxybenzoic acidNiBr₂·diglyme: 10729085[5]
Metal-Free BenzonitrileBenzoic acidN/A0.17 (Microwave)150High

Experimental Protocols

Detailed methodologies for representative syntheses using each catalytic system are provided below.

Palladium-Catalyzed Carboxylation of an Aryl Bromide

This protocol describes the synthesis of an aryl carboxylic acid from an aryl bromide using a palladium catalyst and carbon dioxide.

Materials:

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bis(diphenylphosphino)ethane (DPEPhos)

  • Dimethylacetamide (DMA)

  • Cesium carbonate (Cs₂CO₃)

  • Carbon dioxide (CO₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide (1 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and DPEPhos (0.04 mmol, 4 mol%).

  • Add cesium carbonate (2 mmol) and dimethylacetamide (5 mL).

  • Purge the tube with CO₂ gas and then maintain a CO₂ atmosphere (balloon).

  • Stir the reaction mixture at 60 °C for 6 hours.

  • After cooling to room temperature, acidify the mixture with 1 M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the corresponding benzoic acid derivative.[1]

Copper-Catalyzed Amination of a Halobenzoic Acid

This protocol details the synthesis of an N-aryl anthranilic acid via a copper-catalyzed Ullmann condensation.

Materials:

  • 2-Halobenzoic acid (e.g., 2-bromobenzoic acid)

  • Aniline derivative

  • Copper powder (Cu)

  • Copper(I) oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃)

  • 2-Ethoxyethanol

Procedure:

  • In a round-bottom flask, combine the 2-halobenzoic acid (8.8 mmol), aniline derivative (9.24 mmol, 1.05 equiv.), potassium carbonate (8.8 mmol, 1.0 equiv.), copper powder (0.79 mmol, 9 mol%), and copper(I) oxide (0.35 mmol, 4 mol%).[2]

  • Add 2-ethoxyethanol (3 mL) to the mixture.

  • Heat the reaction mixture to 130 °C and stir for 24 hours under a nitrogen atmosphere.[2]

  • After cooling, pour the mixture into water and add decolorizing charcoal.

  • Filter the mixture through Celite.

  • Acidify the filtrate with dilute HCl to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry to yield the N-aryl anthranilic acid.[2]

Nickel-Catalyzed Carboxylation of an Aryl Chloride

This protocol describes the synthesis of a benzoic acid derivative from an aryl chloride using a nickel catalyst.

Materials:

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Nickel(II) chloride bis(triphenylphosphine) (NiCl₂(PPh₃)₂)

  • Triphenylphosphine (PPh₃)

  • Manganese powder (Mn)

  • Dimethylformamide (DMF)

  • Carbon dioxide (CO₂)

  • Hydrochloric acid (HCl)

Procedure:

  • In a glovebox, add NiCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and manganese powder (3 mmol) to a reaction vial.

  • Add a solution of the aryl chloride (1 mmol) in DMF (2 mL).

  • Seal the vial and take it out of the glovebox.

  • Purge the vial with CO₂ and maintain a CO₂ atmosphere (balloon).

  • Stir the reaction mixture at room temperature (25 °C) for 24 hours.[4]

  • Upon completion, quench the reaction with 1 M HCl.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate.

  • Purify the residue by chromatography to obtain the desired benzoic acid.

Metal-Free Synthesis: Base-Promoted Hydrolysis of Benzonitrile

This protocol outlines a metal-free method for the synthesis of benzoic acid from benzonitrile.

Materials:

  • Benzonitrile

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a microwave reaction vial, combine benzonitrile (1 mmol) and 2.5 M aqueous sodium hydroxide solution (1 mL).

  • Seal the vial and heat it in a microwave reactor at 150 °C for 10 minutes.

  • After cooling the vial in an ice-water bath, transfer the reaction mixture to a beaker.

  • With stirring, acidify the solution with cold 6 M HCl until the precipitation of benzoic acid is complete.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude benzoic acid can be further purified by recrystallization from water.

Visualizing the Processes

To better understand the experimental workflow and the underlying catalytic mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reactants Prepare Reactants & Catalyst start->reactants setup Assemble Reaction Vessel reactants->setup reaction Heat & Stir under Inert/CO2 Atmosphere setup->reaction monitor Monitor Progress (TLC/GC) reaction->monitor quench Quench Reaction monitor->quench extract Extraction & Washing quench->extract purify Purification (Chromatography/Recrystallization) extract->purify analysis Characterize Product (NMR, MS, MP) purify->analysis end End analysis->end

Caption: General experimental workflow for catalyst benchmarking.

Catalytic_Cycle pd0 Pd(0)L_n pd_aryl Ar-Pd(II)L_n(X) pd0->pd_aryl Oxidative Addition product_out ArCOOH hx_out -HX pd_acyl Ar(CO)-Pd(II)L_n(X) pd_aryl->pd_acyl CO Insertion center pd_carboxylate Ar-COO-Pd(II)L_n pd_acyl->pd_carboxylate Hydrolysis pd_carboxylate->pd0 Reductive Elimination pd_carboxylate->pd0 co2_in CO₂ h2o_in H₂O arx_in Ar-X

Caption: A simplified catalytic cycle for palladium-catalyzed carboxylation.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Methoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of product quality and regulatory compliance. This guide provides an in-depth, experience-driven comparison of analytical methodologies for 2-Methoxy-5-methylbenzoic acid, a key chemical intermediate. We will move beyond a simple listing of techniques to a practical exploration of cross-validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This document is designed to not only present data but to illuminate the scientific rationale behind the selection and comparison of analytical methods.

Understanding the Analyte: this compound

Before delving into analytical methodologies, a foundational understanding of the target molecule is paramount.

  • Chemical Structure: C₉H₁₀O₃[4]

  • Molecular Weight: 166.17 g/mol [4]

  • Key Physicochemical Properties: A crystalline solid with a melting point in the range of 68-72 °C. Its aromatic nature and carboxylic acid functional group are the primary determinants of its analytical behavior.

The presence of a UV-absorbing aromatic ring and a polar carboxylic acid group suggests that High-Performance Liquid Chromatography (HPLC) with UV detection is a strong candidate for analysis. The compound's volatility, especially after derivatization, also opens the door to Gas Chromatography (GC)-based methods.

The Imperative of Cross-Validation

In a dynamic drug development environment, it is not uncommon for analytical methods to be transferred between laboratories or for different methods to be used for the same analyte at various stages. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures are equivalent and can be used interchangeably to produce comparable, reliable data.[5] This is a critical component of the analytical procedure lifecycle and is strongly emphasized in regulatory guidelines.[1][3][5]

The objective of this guide is to present a framework for the cross-validation of two common analytical techniques for this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

Visualizing the Cross-Validation Workflow

Cross_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_validation Phase 2: Independent Method Validation cluster_comparison Phase 3: Comparative Analysis cluster_conclusion Phase 4: Conclusion & Reporting planning Define Cross-Validation Protocol (ICH Q2(R2) Principles) method_dev Develop & Optimize Primary (HPLC) & Secondary (GC-MS) Methods planning->method_dev hplc_val Validate HPLC Method (Linearity, Accuracy, Precision, etc.) method_dev->hplc_val gcms_val Validate GC-MS Method (Linearity, Accuracy, Precision, etc.) method_dev->gcms_val sample_analysis Analyze Identical Sample Sets with Both Validated Methods hplc_val->sample_analysis gcms_val->sample_analysis stat_analysis Statistical Comparison of Results (e.g., t-test, Bland-Altman) sample_analysis->stat_analysis conclusion Determine Method Equivalency Based on Pre-defined Criteria report Generate Cross-Validation Report conclusion->report

Caption: A structured workflow for the cross-validation of two analytical methods.

Comparative Performance of Analytical Methods

The choice between HPLC-UV and GC-MS is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the expected performance characteristics for each method in the context of analyzing this compound.

Validation Parameter HPLC-UV GC-MS (with Derivatization) Rationale for Performance
Linearity Range 1 - 500 µg/mL0.1 - 100 µg/mLHPLC-UV typically has a wider linear range for compounds with strong chromophores. GC-MS can be more sensitive at the lower end.
Correlation Coefficient (r²) > 0.999> 0.995Both methods are expected to show excellent linearity.
Accuracy (% Recovery) 98 - 102%95 - 105%HPLC often involves simpler sample preparation, leading to slightly better recovery. The multi-step derivatization for GC can introduce more variability.
Precision (%RSD) < 2%< 5%The automated nature of HPLC injections generally leads to higher precision.
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mLThe selectivity of the mass spectrometer in Selected Ion Monitoring (SIM) mode gives GC-MS a significant advantage in sensitivity.[6]
Limit of Quantitation (LOQ) ~1.5 µg/mL~0.15 µg/mLFollowing the trend of LOD, the LOQ for GC-MS is expected to be lower.[6]
Selectivity Moderate to HighVery HighWhile HPLC with PDA can provide spectral confirmation, GC-MS offers unparalleled selectivity through mass fragmentation patterns.[7]
Sample Throughput HighLow to ModerateThe derivatization step required for GC-MS significantly increases the sample preparation time.[7]

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound by HPLC-UV and GC-MS. These protocols are designed to be self-validating, with system suitability tests integrated to ensure data integrity.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification of this compound in bulk material and simple formulations.

1. Instrumentation and Reagents:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

  • Certified reference standard of this compound.

2. Preparation of Solutions:

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 40:60 (v/v) ratio. The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. The mobile phase should be filtered and degassed.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 50 mg of the reference standard in 50 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 500 µg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (A wavelength where the analyte exhibits significant absorbance, determined by UV spectral analysis).

  • Injection Volume: 10 µL

4. System Suitability:

  • Before sample analysis, inject a mid-range standard solution five times. The relative standard deviation (%RSD) of the peak area should be less than 2.0%.

  • The theoretical plates for the analyte peak should be greater than 2000, and the tailing factor should be between 0.8 and 1.5.

5. Sample Analysis:

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity, making it ideal for trace-level analysis or in complex matrices. A derivatization step is necessary to increase the volatility of the analyte.

1. Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Helium carrier gas.

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Certified reference standard of this compound.

  • Anhydrous pyridine.

2. Derivatization (Silylation):

  • Accurately weigh approximately 1 mg of the sample or standard into a vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes. The silylation of the carboxylic acid group replaces the acidic proton with a non-polar trimethylsilyl group, significantly increasing volatility.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • Ion Source Temperature: 230 °C

  • Mass Range: Scan from m/z 50-300 or use Selected Ion Monitoring (SIM) of characteristic ions for enhanced sensitivity.

4. System Suitability:

  • Inject a derivatized mid-range standard. The signal-to-noise ratio for the target ion should be greater than 10.

  • The retention time should be stable, with less than 0.5% variation across injections.

5. Sample Analysis:

  • Prepare and derivatize the sample in the same manner as the standards.

  • Inject the derivatized sample into the GC-MS system.

The Cross-Validation Experiment in Practice

To perform the cross-validation, a minimum of three batches of this compound should be analyzed in triplicate using both the validated HPLC-UV and GC-MS methods. The results from both methods should be compared statistically. A paired t-test is a suitable statistical tool to determine if there is a significant difference between the means of the two datasets. The acceptance criterion is typically that the p-value should be greater than 0.05, indicating no statistically significant difference between the two methods.

Conclusion: An Integrated Approach to Analytical Excellence

This guide has provided a comprehensive framework for the cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound. The choice of method is not a matter of one being universally "better," but rather which is more "fit for purpose." HPLC-UV offers robustness and high throughput for routine quality control, while GC-MS provides superior sensitivity and selectivity for more demanding applications.

By following a structured cross-validation protocol grounded in the principles of ICH Q2(R2), analytical scientists can ensure data integrity, facilitate method transfer, and maintain the highest standards of quality in the pharmaceutical development lifecycle.

References

Quantitative NMR (qNMR) for Purity Assessment of 2-Methoxy-5-methylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and quality control, the precise determination of a compound's purity is of utmost importance. For a key intermediate like 2-Methoxy-5-methylbenzoic acid, which serves as a building block in the synthesis of various pharmaceutical agents, a stringent purity assessment ensures the safety, efficacy, and consistency of the final drug product. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, supported by detailed experimental protocols and representative data.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method that allows for the direct measurement of an analyte's concentration in a sample.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[3][4] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[5]

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For purity assessment, a detector, commonly UV-Vis, is used to quantify the separated components.[1][6] While highly sensitive for detecting trace impurities, HPLC is a comparative technique that relies on the availability of a reference standard for the main component for accurate quantification.[7]

The Orthogonal Approach: Enhancing Confidence in Purity Assessment

Relying on a single analytical method for purity determination can sometimes be misleading. Orthogonal methods, which are based on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity.[6] Cross-validation, the process of comparing results from two or more distinct analytical techniques, is a critical step in method validation and ensures a high degree of confidence in the reported purity values. This guide explores the cross-validation of a spectroscopic method (qNMR) and a chromatographic method (HPLC).

Quantitative Data Summary

The following table summarizes representative quantitative data and validation parameters for the purity assessment of a hypothetical batch of this compound by ¹H-qNMR and HPLC-UV. This data is intended to be illustrative of the typical performance of each technique.

Parameter ¹H-qNMR HPLC-UV
Mean Purity (%) 99.199.3
Standard Deviation (%) 0.120.18
Relative Standard Deviation (%RSD) 0.120.18
Limit of Detection (LOD) ~0.05%~0.01%
Limit of Quantification (LOQ) ~0.15%~0.03%
Analysis Time per Sample ~15 minutes~20 minutes
Sample Preparation Complexity SimpleModerate
Primary Method YesNo

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using both ¹H-qNMR and HPLC-UV are outlined below.

Quantitative ¹H-NMR (qNMR) Protocol

This method is designed for the absolute quantification of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (readable to 0.01 mg)

Reagents and Materials:

  • This compound sample

  • Certified internal standard (e.g., Maleic acid, purity ≥ 99.5%)

  • Deuterated solvent (e.g., Dimethyl sulfoxide-d₆, DMSO-d₆)

Sample Preparation:

  • Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the certified internal standard (Maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Ensure complete dissolution, using a vortex mixer if necessary.[8]

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[9]

  • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁ relaxation time of the signals of interest) is crucial for accurate quantification, typically 30-60 seconds.[10][11]

  • Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).

  • Spectral Width: To encompass all signals of interest.

Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-exchangeable proton signal of this compound (e.g., the methoxy protons at ~3.8 ppm or the methyl protons at ~2.3 ppm) and a signal from the internal standard (e.g., the vinyl protons of Maleic acid at ~6.3 ppm).

  • Calculate the purity using the following equation:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • 'analyte' refers to this compound and 'std' refers to the internal standard.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is designed for the separation and quantification of this compound and potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound reference standard of known purity

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient: A typical gradient could be 70% A to 30% A over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of the this compound reference standard in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 100 mL of the mobile phase.

Data Analysis:

  • The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve generated from the reference standard should be used.

Method Comparison and Discussion

Accuracy and Precision: qNMR is a primary method that can provide highly accurate and precise purity values with traceability to the International System of Units (SI) when a certified internal standard is used.[5][12] The precision of qNMR is typically excellent, with relative standard deviations often below 1%.[5] HPLC also offers good accuracy and precision, but its accuracy is dependent on the purity of the reference standard used for calibration.[1]

Specificity: qNMR is highly specific as it provides structural information, allowing for the unambiguous identification of the analyte.[13] Impurities can also be identified and quantified if they have unique signals that do not overlap with the analyte or internal standard signals. HPLC's specificity depends on the chromatographic resolution. Co-eluting impurities can lead to inaccurate purity assessments.

Sensitivity: HPLC is generally more sensitive than qNMR and is better suited for detecting and quantifying trace impurities.[10] The limit of detection for HPLC is often in the parts-per-million (ppm) range, whereas for qNMR it is typically around 0.05-0.1%.

Throughput and Cost: qNMR can have a higher throughput for purity determination of the main component as it does not require extensive method development for each new compound, and the analysis time per sample is relatively short.[14] However, the initial investment in an NMR spectrometer is significantly higher than for an HPLC system.

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound weigh_std Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent (DMSO-d6) weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (400 MHz, d1=30s) transfer->nmr_acq process_spec Phase and Baseline Correction nmr_acq->process_spec integrate Integrate Analyte and Standard Signals process_spec->integrate calculate Calculate Purity using the qNMR equation integrate->calculate result Purity Value (%) calculate->result

Caption: Experimental workflow for qNMR purity analysis.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC Purity_Assessment Purity Assessment of This compound qnmr_node Quantitative NMR Purity_Assessment->qnmr_node hplc_node High-Performance Liquid Chromatography Purity_Assessment->hplc_node qnmr_pros Pros: - Primary Method - High Accuracy - No Analyte Standard Needed - Structural Info qnmr_node->qnmr_pros Advantages qnmr_cons Cons: - Lower Sensitivity - High Initial Cost - Signal Overlap Possible qnmr_node->qnmr_cons Disadvantages hplc_pros Pros: - High Sensitivity - Excellent for Trace Impurities - Widely Available - Robust hplc_node->hplc_pros Advantages hplc_cons Cons: - Comparative Method - Requires Analyte Standard - Co-elution Risk hplc_node->hplc_cons Disadvantages

Caption: Comparison of qNMR and HPLC for purity assessment.

Conclusion

Quantitative NMR is a highly accurate and precise primary method for the purity determination of this compound, offering the significant advantage of not requiring a specific reference standard for the analyte.[2][5] While HPLC provides higher sensitivity and is ideal for detecting trace impurities, it is a comparative technique that relies on the availability of a well-characterized reference standard.[1][7] For a comprehensive and robust purity assessment, an orthogonal approach combining qNMR to establish the absolute purity of the main component and HPLC-UV to detect and quantify trace impurities would provide a highly reliable and complete picture of the sample's quality. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired accuracy, sensitivity, and available instrumentation.

References

A Comparative Guide to the Thermal Analysis of 2-Methoxy-5-methylbenzoic Acid and Its Isomers by Differential Scanning calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Differential Scanning Calorimetry (DSC) is a cornerstone thermal analysis technique in the pharmaceutical sciences, providing critical insights into the physicochemical properties of active pharmaceutical ingredients (APIs) and excipients.[1][2] By precisely measuring the heat flow into or out of a sample as a function of temperature or time, DSC enables the characterization of thermal events such as melting, crystallization, glass transitions, and polymorphic transformations. This guide offers a comprehensive examination of the DSC analysis of 2-Methoxy-5-methylbenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and materials science.

In the spirit of rigorous scientific comparison, this document will not only detail a robust methodology for the thermal analysis of this compound but also contrast its thermal behavior with that of its structural isomers: 3-Methoxy-4-methylbenzoic acid and 4-Methoxy-3-methylbenzoic acid. Understanding the impact of substituent placement on the benzene ring on thermal properties is crucial for predicting material stability, solubility, and ultimately, bioavailability. The protocols and discussions herein are grounded in established standards, including ASTM E928 and USP <891>, to ensure methodological soundness and data integrity.

The Imperative of Thermal Analysis in Pharmaceutical Development

For researchers and scientists in drug development, the thermal properties of a compound are not mere physical constants; they are critical indicators of a molecule's behavior under various processing and storage conditions. The melting point (Tm), for instance, is a primary indicator of purity. The presence of impurities typically broadens the melting endotherm and depresses the melting point, a phenomenon quantitatively described by the van't Hoff equation.[3][4]

The enthalpy of fusion (ΔHfus), or the heat required to melt the substance, provides information about the strength of the crystal lattice. A higher enthalpy of fusion generally suggests stronger intermolecular interactions within the crystal. This has direct implications for a drug's solubility and dissolution rate, which are key determinants of its in-vivo performance. Furthermore, DSC is invaluable for screening for polymorphism—the ability of a compound to exist in multiple crystalline forms.[5] Different polymorphs of the same API can exhibit distinct melting points, solubilities, and stabilities, making polymorphic characterization a regulatory expectation and a scientific necessity.

A Comparative Look at Methoxy-Methylbenzoic Acid Isomers

The subject of this guide is this compound and its isomers, which share the same molecular formula (C9H10O3) but differ in the substitution pattern on the benzoic acid core. These subtle structural differences can lead to significant variations in their crystalline packing and intermolecular interactions, which in turn influence their thermal properties.

IsomerStructure
This compoundthis compound
3-Methoxy-4-methylbenzoic acid3-Methoxy-4-methylbenzoic acid
4-Methoxy-3-methylbenzoic acid4-Methoxy-3-methylbenzoic acid

The positioning of the methoxy (-OCH3) and methyl (-CH3) groups relative to the carboxylic acid (-COOH) group dictates the potential for hydrogen bonding and other non-covalent interactions, which are the primary determinants of the melting temperature and enthalpy of fusion.

Experimental Protocol: A Detailed DSC Methodology

The following protocol is designed to provide accurate and reproducible thermal data for small organic molecules like this compound and its isomers, adhering to the principles outlined in ASTM E928 and USP <891>.[6]

Instrumentation and Calibration

A calibrated heat-flux or power-compensation Differential Scanning Calorimeter is to be used. Calibration of the instrument for temperature and enthalpy should be performed using certified reference materials, such as indium and tin, prior to sample analysis.

Sample Preparation
  • Accurately weigh 1-3 mg of the sample into a clean, non-reactive aluminum DSC pan. The use of a microbalance is essential for this step.

  • The sample should be in a fine powder form to ensure good thermal contact with the pan. If necessary, gently grind the sample.

  • Hermetically seal the pan to prevent any loss of sample due to sublimation or evaporation during the analysis. An empty, hermetically sealed aluminum pan will be used as the reference.

Causality: A small sample mass is used to minimize thermal gradients within the sample, ensuring a sharp and well-defined melting peak. Hermetic sealing is crucial for compounds that may sublime, as mass loss during the experiment would invalidate the enthalpy of fusion measurement.

DSC Measurement Parameters
  • Equilibration: Equilibrate the sample at a temperature at least 25°C below the expected melting point.

  • Heating Rate: Ramp the temperature at a controlled rate of 10°C/min.

  • Temperature Range: The analysis should span a temperature range that fully encompasses the melting transition, typically from ambient temperature to at least 20°C above the completion of melting.

  • Purge Gas: Use a dry, inert purge gas, such as nitrogen, at a flow rate of 50 mL/min to maintain a consistent and inert atmosphere within the DSC cell.

Causality: A heating rate of 10°C/min is a standard practice that provides a good balance between resolution and sensitivity. An inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

Data Analysis
  • The DSC thermogram will display heat flow as a function of temperature. The melting event will appear as an endothermic peak.

  • The onset temperature of the melting peak is typically taken as the melting point (Tm).

  • The enthalpy of fusion (ΔHfus) is determined by integrating the area under the melting peak. The instrument software will perform this calculation.

  • For purity determination, specialized software that applies the van't Hoff equation can be used to analyze the shape of the melting peak, as described in ASTM E928.[3][4]

Diagram of the DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 1-3 mg of Sample pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference Pans seal->load equilibrate Equilibrate at T < Tm load->equilibrate ramp Ramp Temperature at 10°C/min equilibrate->ramp record Record Heat Flow vs. Temperature ramp->record thermogram Generate DSC Thermogram record->thermogram determine_tm Determine Melting Point (Tm) thermogram->determine_tm calculate_dh Calculate Enthalpy of Fusion (ΔHfus) thermogram->calculate_dh

Caption: A schematic of the DSC experimental workflow.

Data Presentation and Discussion

The thermal properties of this compound and its isomers, as determined from a review of available literature, are presented below. It is important to note that while melting point data are available, experimental values for the enthalpy of fusion for these specific isomers were not found in the searched scientific literature.

CompoundMolecular Weight ( g/mol )Melting Point (Tm) (°C)Enthalpy of Fusion (ΔHfus) (kJ/mol)
This compound166.1769 - 70[7][8]Data not available
3-Methoxy-4-methylbenzoic acid166.17152 - 154[4][9][10]Data not available
4-Methoxy-3-methylbenzoic acid166.18192 - 199[11]Data not available

The available data clearly indicate that the substitution pattern has a profound effect on the melting point of these isomers. 4-Methoxy-3-methylbenzoic acid exhibits the highest melting point, suggesting a more stable crystal lattice with stronger intermolecular interactions compared to the other two isomers. The significantly lower melting point of this compound suggests that its crystal packing is less efficient, possibly due to steric hindrance from the ortho-methoxy group affecting the formation of the carboxylic acid dimers that are common in benzoic acid derivatives. The intermediate melting point of 3-Methoxy-4-methylbenzoic acid places its crystal lattice stability between the other two isomers.

The absence of experimental enthalpy of fusion data is a notable gap in the literature for these compounds. This data would provide a quantitative measure of the energy required to overcome the crystal lattice forces and would allow for a more in-depth comparison of their solid-state stability.

Conclusion

This guide has provided a detailed, scientifically grounded protocol for the DSC analysis of this compound and its isomers. The comparative analysis of their melting points reveals a strong dependence of thermal stability on the positions of the methoxy and methyl substituents on the benzoic acid ring. While a comprehensive comparison is limited by the lack of publicly available experimental data on the enthalpy of fusion for these specific compounds, the presented methodology provides a clear path for researchers to generate this valuable data. The application of standardized DSC techniques, as outlined here, is essential for the thorough characterization of pharmaceutical compounds, ensuring a deeper understanding of their solid-state properties which is fundamental to successful drug development.

References

A Comparative Analysis of Experimental and Predicted Properties of 2-Methoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the experimentally determined and computationally predicted physicochemical properties of 2-Methoxy-5-methylbenzoic acid is now available for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of key properties such as melting point, boiling point, aqueous solubility, and pKa, offering valuable insights for its application in scientific research and pharmaceutical development.

Data Summary: Experimental vs. Predicted Values

A side-by-side comparison of the experimental and predicted data for this compound reveals a close correlation, highlighting the increasing accuracy of computational models in predicting chemical properties.

PropertyExperimental ValuePredicted Value
Melting Point 69-70 °C[1][2]68-72 °C[3]
Boiling Point Not available295.5 ± 20.0 °C[3]
Water Solubility Not availablePredicted LogS: -1.7 (for 2-Methoxybenzoic acid)[4]
pKa Data not available for the specific compound.~3.73 (for 2-Methoxybenzoic acid)[4]

Note: Predicted values for water solubility and pKa are for the closely related compound 2-Methoxybenzoic acid and serve as an estimate.

Visualizing the Comparison Workflow

The following diagram illustrates the workflow for comparing the experimental and predicted properties of a chemical compound.

G Workflow for Comparing Chemical Properties cluster_experimental Experimental Determination cluster_predicted Computational Prediction cluster_comparison Data Comparison & Analysis exp_synthesis Compound Synthesis & Purification exp_mp Melting Point Determination exp_synthesis->exp_mp exp_bp Boiling Point Determination exp_synthesis->exp_bp exp_sol Solubility Measurement exp_synthesis->exp_sol exp_pka pKa Titration exp_synthesis->exp_pka data_table Tabular Data Comparison exp_mp->data_table exp_bp->data_table exp_sol->data_table exp_pka->data_table pred_structure In Silico Molecular Structure pred_mp Melting Point Prediction pred_structure->pred_mp pred_bp Boiling Point Prediction pred_structure->pred_bp pred_sol Solubility Prediction pred_structure->pred_sol pred_pka pKa Prediction pred_structure->pred_pka pred_mp->data_table pred_bp->data_table pred_sol->data_table pred_pka->data_table analysis Analysis of Deviations data_table->analysis report Publication of Comparison Guide analysis->report

Caption: A flowchart illustrating the parallel workflows for experimental determination and computational prediction of chemical properties, culminating in a comparative analysis.

Detailed Experimental Protocols

The following are the detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes

  • Spatula

  • Mortar and pestle

  • Sample of this compound

Procedure:

  • A small, finely powdered sample of this compound is loaded into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate (initially rapid, then slow near the expected melting point).

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

  • Thiele tube or micro boiling point apparatus

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or oil bath)

  • Sample of this compound

Procedure:

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer and heated in a Thiele tube or other suitable heating apparatus.

  • As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination

Objective: To determine the maximum concentration of this compound that can dissolve in water at a specific temperature.

Apparatus:

  • Shake-flask apparatus or magnetic stirrer with stir bar

  • Constant temperature water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters)

  • UV-Vis spectrophotometer or HPLC system

  • Sample of this compound

  • Distilled or deionized water

Procedure:

  • An excess amount of this compound is added to a known volume of water in a sealed flask.

  • The flask is agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is allowed to stand, and a sample is withdrawn and immediately filtered to remove undissolved solid.

  • The concentration of the dissolved solute in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry (by creating a calibration curve) or HPLC.

pKa Determination

Objective: To determine the acid dissociation constant (pKa) of this compound.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Sample of this compound

  • Deionized water

Procedure:

  • A known mass of this compound is dissolved in a known volume of deionized water.

  • The initial pH of the solution is recorded.

  • The solution is titrated with the standardized strong base, and the pH is recorded after each incremental addition of the titrant.

  • A titration curve (pH vs. volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

This comprehensive comparison provides a valuable resource for researchers, enabling a deeper understanding of the physicochemical properties of this compound and facilitating its use in various scientific endeavors.

References

Safety Operating Guide

Proper Disposal of 2-Methoxy-5-methylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Shanghai, China – December 30, 2025 – Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for research facilities. This document outlines the essential procedures for the proper disposal of 2-Methoxy-5-methylbenzoic acid (CAS No. 25045-36-7), providing researchers, scientists, and drug development professionals with a clear, step-by-step guide to minimize risks and ensure compliance.

This compound is classified as an irritant and may be harmful if ingested or inhaled.[1] The substance is irritating to mucous membranes and the upper respiratory tract.[1] Adherence to proper disposal protocols is crucial to mitigate these potential hazards. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach to its handling and disposal.[1]

Key Safety and Disposal Information

A summary of critical data for this compound is presented below, offering a quick reference for safe handling and disposal.

PropertyValueSource
CAS Number 25045-36-7[1][2]
Molecular Formula C9H10O3[2]
Molecular Weight 166.17 g/mol [2]
GHS Hazard Statement H302: Harmful if swallowed[2][3]
GHS Precautionary Statements P264, P270, P301+P317, P330, P501[2]

Experimental Disposal Protocol

The recommended procedure for the disposal of this compound involves careful containment and transfer to a licensed waste disposal facility. While specific methods like incineration or chemical neutralization are not explicitly detailed in the available safety data sheets, the following general protocol for benzoic acid derivatives should be followed.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound and any grossly contaminated disposable materials (e.g., weighing paper, gloves) in a designated, clearly labeled, and sealable hazardous waste container.

  • Contaminated Labware: Reusable glassware and equipment that have come into contact with the chemical should be decontaminated. If decontamination is not feasible, they must be disposed of as hazardous waste.

2. Spill Management: In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Non-essential personnel should be cleared from the immediate vicinity.

  • Ventilate: Ensure adequate ventilation in the spill area.[1]

  • Contain: Wearing appropriate Personal Protective Equipment (PPE), cover the spill with an inert, non-combustible absorbent material.

  • Collect: Carefully sweep or scoop the contained material into a suitable container for disposal, minimizing dust generation.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should be treated as hazardous waste.

3. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed and approved hazardous waste disposal contractor.

  • Do not dispose of this chemical down the drain or in regular trash.

  • Ensure that all waste containers are properly labeled with the chemical name and associated hazards.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

Disposal Workflow for this compound start Waste Generation (Unused chemical, contaminated materials, spill residue) segregate Segregate Waste (Solid vs. Contaminated Labware) start->segregate spill Spill Occurs start->spill collect_solid Collect in Labeled, Sealed Hazardous Waste Container segregate->collect_solid decontaminate_labware Decontaminate Reusable Labware (If not feasible, dispose as hazardous waste) segregate->decontaminate_labware spill_procedure Follow Spill Management Protocol (Evacuate, Ventilate, Contain, Collect, Decontaminate) spill->spill_procedure spill_procedure->collect_solid store Store Securely in Designated Hazardous Waste Area collect_solid->store decontaminate_labware->store dispose Arrange for Pickup by Licensed Waste Disposal Contractor store->dispose end Disposal Complete dispose->end

Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. It is imperative to consult your institution's specific safety protocols and environmental health and safety department for any additional local or federal regulations.

References

Personal protective equipment for handling 2-Methoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 2-Methoxy-5-methylbenzoic acid in a laboratory setting. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Summary of Required Personal Protective Equipment

Protection TypeSpecificationStandard/Regulation
Eye Protection Chemical safety goggles or glasses with side-shields. A face shield may also be necessary if splashing is likely.29 CFR 1910.133: Eye and Face Protection[1]
Hand Protection Chemically resistant, impervious gloves. Butyl rubber gloves are a suitable option. The exact breakthrough time should be confirmed with the glove manufacturer.EC Directive 89/686/EEC, EN374[3]
Body Protection Long-sleeved clothing or a lab coat. Wear suitable protective clothing to prevent skin contact.-
Respiratory Protection In case of inadequate ventilation or dust generation, wear a dust respirator or self-contained breathing apparatus.29 CFR 1910.134: Respiratory Protection[1]
Foot Protection Safety shoes are recommended.29 CFR 1910.136: Foot Protection[1]

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area to avoid the formation and inhalation of dust.[4][5]

  • Avoid contact with skin, eyes, and clothing.[4][6]

  • Wash hands thoroughly after handling.[3][6]

  • Do not eat, drink, or smoke in the handling area.[1][2]

  • Store in a cool, dry, and dark place in a tightly sealed container.[4]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[3][4]

  • Waste material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Do not allow the chemical to enter drains or waterways.[5]

  • Contaminated packaging should be disposed of in the same manner as the product.[3]

Experimental Protocol: Chemical Spill Cleanup

In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Assess: Only qualified personnel wearing appropriate PPE should address the spill.[1]

  • Contain: Prevent further spillage if it is safe to do so.[3]

  • Clean-up:

    • For dry spills, carefully sweep or vacuum the material into a clean, dry, labeled, and sealable container for disposal.[2][7] Avoid generating dust.[2]

    • Do not use air hoses for cleaning.[7]

  • Decontaminate: Thoroughly decontaminate the spill area and any equipment used in the cleanup.[2]

  • Dispose: Dispose of the collected waste as hazardous chemical waste according to regulations.[4]

Logical Workflow for Spill Response

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate Area spill->evacuate assess Assess Spill & Don PPE evacuate->assess contain Contain Spill assess->contain cleanup Clean Up Spill (Sweep/Vacuum) contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose end_event Spill Response Complete dispose->end_event

Caption: Workflow for handling a chemical spill of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.